Product packaging for Butyl chloroformate(Cat. No.:CAS No. 592-34-7)

Butyl chloroformate

Cat. No.: B051088
CAS No.: 592-34-7
M. Wt: 136.58 g/mol
InChI Key: NRDQFWXVTPZZAZ-UHFFFAOYSA-N
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Description

Butyl chloroformate is a highly reactive alkyl chloroformate ester extensively employed in organic synthesis and as a key reagent for the introduction of the butyloxycarbonyl (Boc) moiety. Its primary research value lies in its role as a coupling agent and protecting group reagent, particularly in peptide synthesis where it facilitates the formation of amide bonds under Schotten-Baumann conditions. The mechanism of action involves the chloroformate reacting with a carboxylic acid to form a mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide (peptide) bond while releasing carbon dioxide and butanol as byproducts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2<br>CH3(CH2)3OCOCl<br>C5H9ClO2 B051088 Butyl chloroformate CAS No. 592-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl carbonochloridate
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InChI

InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3
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InChI Key

NRDQFWXVTPZZAZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)Cl
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Molecular Formula

C5H9ClO2, Array
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DSSTOX Substance ID

DTXSID7060461
Record name n-Butyl chloroformate
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Molecular Weight

136.58 g/mol
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Physical Description

N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C
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Flash Point

77 °F (USCG, 1999), 77 °F, 30 °C c.c.
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Solubility

Solubility in water: reaction
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Density

1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 4.72
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Vapor Pressure

5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72
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CAS No.

592-34-7
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Foundational & Exploratory

Butyl chloroformate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as n-butyl chlorocarbonate) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butoxycarbonyl (Boc) protecting group and for the activation of carboxylic acids in the formation of amides and esters. Its high reactivity stems from the electrophilic carbonyl carbon, making it a key intermediate in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a flammable and corrosive substance that is sensitive to moisture.[3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉ClO₂[3]
Molecular Weight 136.58 g/mol [2]
CAS Number 592-34-7[5]
Appearance Colorless liquid[1]
Boiling Point 142 °C (lit.)[1]
Melting Point < -70 °C / -94 °F[3][6]
Density 1.074 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.412 (lit.)[1]
Flash Point 39 °C / 102.2 °F[3]
Vapor Pressure 2.42 psi (20 °C)
Solubility Decomposes in water. Soluble in common organic solvents.[1][7]

Stability and Hazardous Reactivity

Stability: this compound is stable under normal storage conditions, typically in a refrigerator under a nitrogen atmosphere to prevent contact with moisture.[5] It is highly sensitive to moisture and will decompose in the presence of water or moist air.[3][5]

Hazardous Reactivity:

  • With Water: It decomposes exothermically in water to produce butanol, hydrochloric acid (HCl), and carbon dioxide.[1][4][8] The reaction can be vigorous if the water is hot.[9]

  • With Bases and Amines: Reacts readily with strong bases and amines.[1][5]

  • With Oxidizing and Reducing Agents: It is incompatible with strong oxidizing agents and strong reducing agents.[5]

  • With Alcohols: Reacts with alcohols.[1][4]

  • With Ethers: May react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace metal salts.[1][4]

Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release irritating and toxic gases such as hydrogen chloride and phosgene.[2][4][9]

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is centered around the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The general mechanism is a bimolecular nucleophilic addition-elimination.

G cluster_reagents Reactants cluster_intermediate Mechanism cluster_products Products BCF This compound Intermediate Tetrahedral Intermediate BCF->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Proton Transfer

Caption: General mechanism of this compound with a nucleophile.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form butanol, hydrochloric acid, and carbon dioxide.[8] This reaction is typically undesirable and highlights the need for anhydrous reaction conditions when using this reagent.

Alcoholysis: Synthesis of Carbonates

This compound reacts with alcohols in the presence of a base (e.g., pyridine (B92270), triethylamine) to form mixed butyl carbonates.[7][10] This reaction is a common method for synthesizing unsymmetrical carbonates.[11]

Aminolysis: Synthesis of Carbamates

The reaction of this compound with primary or secondary amines yields N-butylcarbamates.[7] This is a widely used method for introducing a butoxycarbonyl protecting group onto an amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[12][13]

Reaction with Grignard Reagents

While direct reaction with Grignard reagents can be complex, chloroformates can react with organocopper reagents, which are derived from Grignard reagents, to produce esters in good yields.[14][15] This provides a versatile method for ester synthesis.

Experimental Protocols

General Protocol for Carbamate (B1207046) Synthesis from an Amine

This protocol describes a general procedure for the N-butoxycarbonylation of a primary or secondary amine.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition funnel.

  • Ice bath.

  • Standard laboratory glassware for workup and purification.

  • This compound.

  • Amine substrate.

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)).

  • Base (e.g., triethylamine, pyridine).

Procedure:

  • Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent in the round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add this compound (1.1 equiv.) dropwise to the stirred solution via the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_final Final Product A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C under Nitrogen A->B C Add this compound Dropwise B->C D Warm to Room Temperature and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: Experimental workflow for carbamate synthesis.

General Protocol for Mixed Carbonate Synthesis from an Alcohol

This protocol outlines a general procedure for the synthesis of a mixed butyl carbonate from an alcohol.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Addition funnel.

  • Ice bath.

  • Standard laboratory glassware.

  • This compound.

  • Alcohol substrate.

  • Anhydrous solvent (e.g., DCM, THF).

  • Base (e.g., pyridine).

Procedure:

  • Dissolve the alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in the anhydrous solvent in the reaction flask.

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add this compound (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carbonate.

  • Purify by column chromatography if necessary.

Applications in Drug Development and Research

  • Protecting Group Chemistry: this compound is used to introduce the butoxycarbonyl (Boc) group to protect amines, a common strategy in peptide synthesis and multi-step organic synthesis.

  • Synthesis of Carbamates and Carbonates: It serves as a key reagent in the synthesis of various carbamates and carbonates, which are structural motifs in many biologically active molecules and prodrugs.[16]

  • Derivatization Reagent: It is employed as a derivatization reagent in analytical chemistry, for example, in the determination of certain compounds in plasma by LC-MS.

  • Synthesis of Amides: Through the formation of a mixed anhydride (B1165640) with a carboxylic acid, it facilitates the synthesis of amides, a fundamental reaction in medicinal chemistry.[17]

G cluster_reactants Reacts With cluster_products To Form BCF This compound Amine Amines BCF->Amine Alcohol Alcohols BCF->Alcohol CarboxylicAcid Carboxylic Acids (with base) BCF->CarboxylicAcid Grignard Grignard Reagents (via organocopper) BCF->Grignard Carbamate Carbamates Amine->Carbamate Carbonate Carbonates Alcohol->Carbonate MixedAnhydride Mixed Anhydrides (leading to Amides/Esters) CarboxylicAcid->MixedAnhydride Ester Esters Grignard->Ester

Caption: Reactivity summary of this compound.

References

n-Butyl Chloroformate (CAS 592-34-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl chloroformate, with the CAS number 592-34-7, is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] As a chloroformate ester, its reactivity is primarily centered around the acyl chloride functionality, making it a versatile reagent for the introduction of the butoxycarbonyl (Boc) group and for the formation of carbamates, carbonates, and amides. This technical guide provides an in-depth overview of n-butyl chloroformate, encompassing its chemical and physical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and safety considerations.

Chemical and Physical Properties

n-Butyl chloroformate is a colorless to light yellow liquid with a pungent odor.[1][2] It is a flammable and corrosive substance that is highly reactive with water and nucleophiles.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of n-Butyl Chloroformate

PropertyValueReference(s)
CAS Number 592-34-7[4]
Molecular Formula C5H9ClO2[5][6]
Molecular Weight 136.58 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Odor Pungent[5]
Boiling Point 138-142 °C at 760 mmHg[2][7]
Melting Point < -70 °C[7]
Density 1.0513 - 1.074 g/mL at 20-25 °C[2][8]
Flash Point 25 °C (77 °F)[2][4]
Solubility Reacts with water. Soluble in common organic solvents (e.g., acetone, chloroform, toluene (B28343), THF).[4][5]
Refractive Index (n20/D) 1.4110 - 1.4150[9]

Spectroscopic Data

The structural identity of n-butyl chloroformate can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of n-butyl chloroformate exhibits characteristic signals corresponding to the butyl group protons.

Table 2: ¹H NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
4.33Triplet2H-O-CH₂ -CH₂-CH₂-CH₃[7]
1.73Sextet2H-O-CH₂-CH₂ -CH₂-CH₃[7]
1.45Sextet2H-O-CH₂-CH₂-CH₂ -CH₃[7]
0.96Triplet3H-O-CH₂-CH₂-CH₂-CH₃ [7]
¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for n-Butyl Chloroformate (in CDCl₃)

Chemical Shift (ppm)Assignment
151.0C =O
71.0-O-CH₂ -
30.0-O-CH₂-CH₂ -
18.5-O-CH₂-CH₂-CH₂ -
13.5-O-CH₂-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of n-butyl chloroformate is characterized by a strong absorption band corresponding to the carbonyl group of the chloroformate.

Table 4: Key IR Absorption Bands for n-Butyl Chloroformate

Wavenumber (cm⁻¹)IntensityAssignment
~1775StrongC=O stretch (acid chloride)
~2960Medium-StrongC-H stretch (aliphatic)
~1150StrongC-O stretch

Synthesis of n-Butyl Chloroformate

n-Butyl chloroformate is typically synthesized by the reaction of n-butanol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). The use of triphosgene is generally preferred in a laboratory setting due to its solid form and easier handling compared to gaseous phosgene.

Experimental Protocol: Synthesis from n-Butanol and Triphosgene

This protocol is adapted from a patented process for the preparation of alkyl chloroformates.[10]

Materials:

  • n-Butanol

  • Triphosgene

  • Sodium carbonate

  • Dimethylformamide (DMF, catalyst)

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, a mixture of triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml) is prepared.

  • The mixture is cooled to 0 °C using an ice bath and stirred at this temperature for 30 minutes.

  • A solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) is added slowly over a period of 30 minutes.

  • The reaction mixture is stirred at 0 °C for 8 hours.

  • Reaction progress can be monitored by gas-liquid chromatography (GLC).

  • Upon completion, the solid sodium carbonate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield n-butyl chloroformate as a colorless oil.

Expected Yield: 96%[10]

Logical Relationship: Synthesis of n-Butyl Chloroformate

G nButanol n-Butanol Reaction nButanol->Reaction Triphosgene Triphosgene Triphosgene->Reaction Catalyst DMF (catalyst) Na2CO3 (base) Catalyst->Reaction Solvent Toluene, 0°C Solvent->Reaction nButylChloroformate n-Butyl Chloroformate Reaction->nButylChloroformate

Caption: Synthesis of n-butyl chloroformate from n-butanol and triphosgene.

Reactivity and Applications in Organic Synthesis

The high reactivity of the chloroformate group makes n-butyl chloroformate a valuable reagent for several key transformations in organic synthesis.

Formation of Carbamates

n-Butyl chloroformate reacts readily with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, where the carbamate (B1207046) moiety is a common structural feature.[5][11] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G start Start: Amine and Base in Solvent add_chloroformate Add n-Butyl Chloroformate (dropwise at 0°C) start->add_chloroformate reaction Reaction at Room Temperature add_chloroformate->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end Product: N-Butyl Carbamate purification->end G cluster_0 Activation Step cluster_1 Coupling Step N_protected_AA N-Protected Amino Acid Mixed_Anhydride Reactive Mixed Anhydride N_protected_AA->Mixed_Anhydride nBCF n-Butyl Chloroformate nBCF->Mixed_Anhydride Base1 Tertiary Base (e.g., NMM) Base1->Mixed_Anhydride Dipeptide Protected Dipeptide Mixed_Anhydride->Dipeptide Amino_Ester Amino Acid Ester Amino_Ester->Dipeptide

References

A Technical Guide to Butyl Chloroformate: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of butyl chloroformate, a key reagent in organic synthesis and analysis. Below, you will find its core physicochemical properties, a detailed experimental protocol for a common application, and a visualization of its primary reactive pathway.

Core Physicochemical Data

This compound is a colorless liquid utilized in the synthesis of various organic compounds, including carbamates and carbonates.[1] Its properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C5H9ClO2[2][3][4][5]
Molecular Weight 136.58 g/mol [2][3][6]
CAS Number 592-34-7[3][4]
Density 1.074 g/cm³ at 25 °C[3][6]
Boiling Point 142 °C[3][6]
Melting Point -70 °C
Flash Point 38 °C (100.4 °F) - closed cup[6]
Refractive Index n20/D 1.412[6]
Solubility Decomposes in water.[2] Soluble in common organic solvents like acetone, chloroform, and toluene.[1]
Vapor Pressure 2.42 psi (20 °C)[6]

Key Reactions: Carbamate (B1207046) Formation

A primary application of this compound is its reaction with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the installation of the butoxycarbonyl (Boc) protecting group, a common strategy in peptide synthesis and broader organic chemistry to temporarily mask the reactivity of an amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

The general transformation is illustrated in the diagram below.

Carbamate_Formation cluster_reactants Reactants cluster_products Products Butyl_Chloroformate This compound (C₅H₉ClO₂) Reaction_Center + Butyl_Chloroformate->Reaction_Center Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction_Center Carbamate N-Butyl Carbamate HCl Hydrogen Chloride (HCl) Reaction_Process Nucleophilic Acyl Substitution Reaction_Center->Reaction_Process Products_Center + Reaction_Process->Products_Center Products_Center->Carbamate Products_Center->HCl

Caption: Reaction of this compound with an amine to yield a carbamate.

Experimental Protocol: Synthesis of a Butyl Carbamate Derivative

The following is a general protocol for the derivatization of a primary or secondary amine using this compound. This procedure is widely applicable for creating standards for chromatographic analysis or for the synthesis of protected amines.

Objective: To synthesize an N-butyl carbamate from a starting amine.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the starting amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM). Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of this compound: While stirring the cooled amine solution, add this compound (1.05 to 1.2 equivalents) dropwise via the addition funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter the drying agent from the organic solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-butyl carbamate product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on the physical properties of the carbamate.

Safety Precautions:

  • This compound is corrosive, toxic by inhalation, and flammable.[1] All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn.

  • The reaction is moisture-sensitive; use anhydrous solvents and dry glassware.

  • This compound reacts with water and moist air to release toxic and corrosive gases.[1]

References

An In-depth Technical Guide to the Synthesis and Preparation of Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate, specifically n-butyl chloroformate (CAS No: 592-34-7), is a significant chemical intermediate in organic synthesis.[1] It belongs to the class of chloroformate esters and serves as a versatile reagent for introducing the butoxycarbonyl (Boc) protecting group, a common moiety in peptide synthesis, and for the preparation of carbamates, carbonates, and other derivatives.[2] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and polymers.[3] For instance, it is a reactant in the preparation of Lapatinib derivatives, which are used as antitumor drugs.[4] This guide provides a comprehensive overview of the core methodologies for synthesizing this compound, focusing on reaction conditions, experimental protocols, and comparative data.

Core Synthesis Methodologies

The preparation of this compound primarily involves the reaction of n-butanol with phosgene (B1210022) or a phosgene equivalent. The main approaches are direct phosgenation, the use of safer phosgene surrogates like triphosgene (B27547), and modern continuous flow processes.

Direct Phosgenation of n-Butanol

The traditional and industrial-scale synthesis involves the direct reaction of n-butanol with phosgene (COCl₂).[3] This reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct.

Reaction: CH₃(CH₂)₃OH + COCl₂ → CH₃(CH₂)₃OCOCl + HCl

This process can be conducted in the vapor phase or in a liquid solvent.[5] To optimize the reaction, an excess of phosgene is often used to ensure complete conversion of the alcohol and to minimize the formation of the main byproduct, dibutyl carbonate. The reaction temperature is typically kept low to control the reaction rate and prevent decomposition of the product.[5] Industrial processes may be conducted under pressure to facilitate the separation of HCl from the excess phosgene.[6]

Synthesis Using Phosgene Surrogates (Triphosgene)

Due to the extreme toxicity of phosgene gas, safer, solid phosgene equivalents are preferred in laboratory settings.[7] Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a common substitute that decomposes into three equivalents of phosgene in situ.[8][9]

Reaction: 3 CH₃(CH₂)₃OH + (Cl₃CO)₂CO → 3 CH₃(CH₂)₃OCOCl + 2 HCl

This reaction is typically carried out in an inert solvent, such as toluene (B28343), in the presence of a base (e.g., sodium carbonate, pyridine) to neutralize the generated HCl.[8][10] A catalyst, like dimethylformamide (DMF), may also be used.[8] This method offers high yields and selectivity under mild conditions, making it a valuable alternative to using gaseous phosgene.[8]

Continuous Flow Synthesis

Modern synthetic chemistry increasingly employs continuous flow technology to enhance safety, efficiency, and scalability. The synthesis of this compound can be adapted to a continuous flow process, particularly using triphosgene. In this setup, solutions of the alcohol (e.g., n-butanol mixed with a base like triethylamine) and the phosgenating agent (triphosgene in a solvent like 1,2-dichloroethane) are pumped through heated modules where they mix and react.[1] This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high purity and yield while minimizing the handling of hazardous materials.[1]

Data Presentation

Quantitative data regarding the physical properties of n-butyl chloroformate and a comparison of its primary synthesis methods are summarized below.

Table 1: Physical and Chemical Properties of n-Butyl Chloroformate

PropertyValueReference(s)
CAS Number 592-34-7
Molecular Formula C₅H₉ClO₂[11]
Molecular Weight 136.58 g/mol [12]
Appearance Colorless liquid[4][12]
Boiling Point 142 °C (at 760 mmHg)[11]
Density 1.074 g/mL (at 25 °C)[13]
Flash Point 38 °C / 100.4 °F (closed cup)[13][14]
Refractive Index n20/D 1.412
Solubility Decomposes in water[4][11]

Table 2: Comparison of Key Synthesis Protocols for n-Butyl Chloroformate

ParameterTriphosgene MethodContinuous Flow MethodDirect Phosgenation (General)
Phosgenating Agent TriphosgeneTriphosgenePhosgene (COCl₂)
Alcohol n-Butanoln-Butanoln-Butanol
Solvent Toluene1,2-Dichloroethane (B1671644) or TolueneOptional, or in excess liquid phosgene
Base/Catalyst Sodium Carbonate, DMFTriethylamine (B128534)Often absent; base may be used
Temperature 0 °C45 °C - 55 °C20 °C - 150 °C
Yield 96%High (quantitative details vary)Good to high, depends on conditions
Purity/Selectivity 100% SelectivityHigh Purity ProductVariable; byproduct formation possible
Reference(s) [8][1][5][6][15]

Experimental Protocols

Detailed methodologies for the synthesis of n-butyl chloroformate using triphosgene in a batch process and a continuous flow system are provided below.

Protocol 1: Synthesis via Triphosgene in a Batch Reactor

This protocol is adapted from a patented process and demonstrates a high-yield laboratory-scale synthesis.[8]

Materials:

  • Triphosgene (1.54 g, 5.2 mmol)

  • Sodium Carbonate (1.02 g, 10 mmol)

  • Dimethylformamide (DMF) (0.2 g, 0.35 mmol)

  • n-Butanol (0.75 g, 10 mmol)

  • Toluene (40 mL total)

Procedure:

  • A mixture of triphosgene, sodium carbonate, and dimethylformamide in 20 mL of toluene is prepared in a reaction flask.

  • The flask is cooled to 0 °C, and the mixture is stirred at this temperature for 30 minutes.

  • A solution of n-butanol in 20 mL of toluene is added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 8 hours.

  • Reaction progress is monitored by Gas-Liquid Chromatography (GLC), which should indicate ~94% conversion with 100% selectivity for n-butyl chloroformate.[8]

  • Upon completion, the solid sodium carbonate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield n-butyl chloroformate as a colorless oil (Expected yield: 1.31 g, 96%).[8]

Protocol 2: Continuous Flow Synthesis

This protocol is based on a continuous flow method designed for safer and more efficient production.[1]

Materials & Setup:

  • Solution A: n-Butanol (0.35 kg, 1.00 eq) uniformly mixed with triethylamine (162.0 g, 0.34 eq).

  • Solution B: Triphosgene (0.34 eq) uniformly mixed in 1,2-dichloroethane to a concentration of 1.0 mol/L.

  • Continuous Flow Reactor System with the following modules:

    • Preheating Module (Volume: 50 mL)

    • Mixing Module (Volume: 20 mL)

    • Reaction Module (Volume: 260 mL)

Procedure:

  • Set the temperature of the preheating module to 45 °C, the mixing module to 50 °C, and the reaction module to 55 °C.[1]

  • Set the flow rates of the pumps for Solution A and Solution B to 1.8 mL/min and 5.0 mL/min, respectively.

  • Pump Solution A and Solution B simultaneously through the preheating module into the mixing module.

  • The combined stream then flows through the reaction module to complete the synthesis.

  • The output from the reaction module is collected. The product stream contains n-butyl chloroformate and triethylamine hydrochloride.

  • The collected reaction mixture is then subjected to a water wash to remove the triethylamine hydrochloride salt, followed by separation and purification steps (e.g., distillation) to isolate the pure n-butyl chloroformate.

Visualizations: Reactions and Workflows

The following diagrams illustrate the chemical synthesis and experimental workflow using the Graphviz DOT language.

SynthesisReaction nButanol n-Butanol (CH₃(CH₂)₃OH) ButylChloroformate This compound (CH₃(CH₂)₃OCOCl) nButanol->ButylChloroformate + PhosgenatingAgent Phosgenating Agent (e.g., COCl₂, Triphosgene) PhosgenatingAgent:e->ButylChloroformate:w Byproduct Byproduct (HCl) PhosgenatingAgent->Byproduct +

Caption: General reaction scheme for the synthesis of this compound.

TriphosgeneWorkflow start Start prep Prepare mixture of Triphosgene, Sodium Carbonate, DMF in Toluene start->prep cool Cool mixture to 0 °C and stir for 30 min prep->cool add Slowly add n-Butanol solution over 30 min at 0 °C cool->add react Stir at 0 °C for 8 hours add->react filter Filter to remove solid Sodium Carbonate react->filter evap Evaporate solvent under reduced pressure filter->evap product Obtain this compound (Colorless Oil) evap->product

Caption: Experimental workflow for batch synthesis using triphosgene.

SynthesisComparison cluster_phosgene Direct Phosgenation cluster_triphosgene Triphosgene Method cluster_flow Continuous Flow p1 Reagent: Phosgene (Gas) p2 Hazard: Highly Toxic p3 Scale: Industrial p4 Conditions: Often harsh (pressure) t1 Reagent: Triphosgene (Solid) t2 Hazard: Safer Handling t3 Scale: Lab / Pilot t4 Conditions: Mild (0 °C) f1 Reagent: Triphosgene f2 Hazard: Minimized Exposure f3 Scale: Scalable f4 Conditions: Precise Control center This compound Synthesis Routes center->p1 Traditional center->t1 Lab-Scale center->f1 Modern

Caption: Comparison of this compound synthesis methodologies.

References

Butyl chloroformate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Butyl Chloroformate

This guide provides comprehensive safety data sheet (SDS) information for this compound, intended for researchers, scientists, and drug development professionals. It covers hazard identification, physical and chemical properties, toxicological data, and emergency procedures, presenting quantitative data in structured tables and visualizing key workflows.

This compound is classified as a hazardous chemical. It is a flammable liquid that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][2]

Table 1: GHS Hazard Classification

ClassificationCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1][2]
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Acute toxicity, Inhalation3H331: Toxic if inhaled[1][2]
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage[1][2]

The Globally Harmonized System (GHS) provides a logical framework for communicating the hazards of chemical products. This begins with hazard classification, which then dictates the appropriate signal word, pictograms, and hazard statements, leading to specific precautionary measures for safe handling and emergency response.

GHS_Logic cluster_classification Hazard Classification cluster_elements Label Elements cluster_statements Hazard & Precautionary Statements Flammable Flammable Liquid (Category 3) Pictograms Pictograms: Flame, Skull & Crossbones, Corrosion Flammable->Pictograms Toxic Acute Toxicity, Inhalation (Category 3) Toxic->Pictograms Corrosive Skin Corrosion (Category 1B) Corrosive->Pictograms Signal Signal Word: Danger Pictograms->Signal H_Statements Hazard Statements (H226, H314, H331) Signal->H_Statements indicates severity of P_Statements Precautionary Statements (P210, P280, P304+P340+P310, etc.) H_Statements->P_Statements informs on First_Aid cluster_routes cluster_actions start Exposure Occurs Inhalation Inhalation start->Inhalation Skin Skin Contact start->Skin Eyes Eye Contact start->Eyes Ingestion Ingestion start->Ingestion action_inhale 1. Move to fresh air. 2. Keep comfortable for breathing. 3. If breathing stops, give artificial respiration. Inhalation->action_inhale action_skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower. Skin->action_skin action_eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. Eyes->action_eyes action_ingest 1. Rinse mouth. 2. Do NOT induce vomiting. Ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eyes->end_node action_ingest->end_node Spill_Response start Spill or Leak Detected step1 Evacuate non-essential personnel and Isolate the area start->step1 step2 Eliminate all ignition sources (flames, sparks, smoking) step1->step2 step3 Ensure adequate ventilation step2->step3 step4 Wear appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) step3->step4 step5 Contain the spill. Prevent entry into waterways/sewers. step4->step5 step6 Absorb with inert material (dry sand, vermiculite, earth) step5->step6 step7 Collect and place in a sealed, properly labeled container for disposal step6->step7 step8 Ventilate and wash the area after clean-up is complete step7->step8 end Dispose as Hazardous Waste (Follow local regulations) step8->end

References

An In-depth Technical Guide to Butyl Chloroformate: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butyl chloroformate, a versatile reagent widely used in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document will cover its nomenclature, physical and chemical properties, and key applications, with a focus on detailed experimental protocols and reaction workflows.

Nomenclature: Synonyms and Alternative Names

n-Butyl chloroformate is known by a variety of names in chemical literature and commercial catalogs. A thorough understanding of this nomenclature is crucial for accurate literature searches and chemical sourcing. The compound is systematically named according to IUPAC conventions, but numerous trivial and semi-systematic names are also in common use.

Name Type Name Reference
IUPAC Name butyl carbonochloridate
CAS Registry Number 592-34-7
Common Synonyms n-Butyl chloroformate
Butyl chlorocarbonate
Butoxycarbonyl chloride
Chloroformic acid n-butyl ester
Carbonochloridic acid, butyl ester
n-Butyl chlorocarbonate
Formic acid, chloro-, butyl ester
Butan-1-yl chloroformate
Other Identifiers NSC 8428
UN2743

It is important to distinguish n-butyl chloroformate from its isomers, such as isobutyl chloroformate, sec-butyl chloroformate, and tert-butyl chloroformate, as their reactivity and applications can differ.

Physicochemical Properties

A summary of the key physical and chemical properties of n-butyl chloroformate is presented in the table below. This data is essential for safe handling, reaction setup, and purification procedures.

Property Value Reference
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent
Melting Point -70 °C
Boiling Point 142 °C (at 760 mmHg)
Density 1.074 g/mL at 25 °C
Refractive Index (n20/D) 1.412
Flash Point 77 °F (25 °C)
Solubility Decomposes in water. Soluble in many organic solvents.
Vapor Pressure 2.42 psi at 20 °C

Applications in Organic Synthesis

n-Butyl chloroformate is a valuable reagent for the introduction of the butoxycarbonyl (Boc) group, which serves as a protecting group for amines, and for the synthesis of carbamates, carbonates, and other derivatives.

Synthesis of Carbamates

The reaction of n-butyl chloroformate with primary or secondary amines is a straightforward and widely used method for the preparation of n-butyl carbamates. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

This protocol describes the reaction of n-butyl chloroformate with benzylamine (B48309) to form benzyl (B1604629) n-butylcarbamate.

Materials:

  • n-Butyl chloroformate

  • Benzylamine

  • Triethylamine (B128534) (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product n-Butyl Chloroformate n-Butyl Chloroformate Reaction Reaction n-Butyl Chloroformate->Reaction Benzylamine Benzylamine Benzylamine->Reaction Triethylamine Triethylamine Triethylamine->Reaction Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Reaction 0°C to RT 0°C to RT 0°C to RT->Reaction Quench with Water Quench with Water Liquid-Liquid Extraction Liquid-Liquid Extraction Quench with Water->Liquid-Liquid Extraction Drying and Concentration Drying and Concentration Liquid-Liquid Extraction->Drying and Concentration Benzyl n-butylcarbamate Benzyl n-butylcarbamate Drying and Concentration->Benzyl n-butylcarbamate Isolation Reaction->Quench with Water Reaction Completion

Workflow for the synthesis of benzyl n-butylcarbamate.
Derivatizing Agent in Chromatography

n-Butyl chloroformate is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography (GC). This is particularly useful for the analysis of amino acids, fatty acids, and other compounds containing active hydrogen atoms.

This protocol outlines a general procedure for the derivatization of amino acids using n-butyl chloroformate.

Materials:

  • Amino acid standard solution

  • Pyridine (B92270)

  • n-Butanol

  • n-Butyl chloroformate

  • Hexane (B92381) (or another suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Place an aliquot of the aqueous amino acid standard solution into a reaction vial.

  • Add a mixture of pyridine and n-butanol.

  • Add n-butyl chloroformate to the mixture and vortex immediately for 1 minute.

  • After the reaction, add hexane to extract the derivatized amino acids.

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

  • Inject an aliquot of the dried organic layer into the GC-MS for analysis.

G Aqueous Sample (Amino Acids) Aqueous Sample (Amino Acids) Add Pyridine/n-Butanol Add Pyridine/n-Butanol Aqueous Sample (Amino Acids)->Add Pyridine/n-Butanol Add n-Butyl Chloroformate Add n-Butyl Chloroformate Add Pyridine/n-Butanol->Add n-Butyl Chloroformate Vortex (1 min) Vortex (1 min) Add n-Butyl Chloroformate->Vortex (1 min) Derivatization Add Hexane Add Hexane Vortex (1 min)->Add Hexane Vortex & Centrifuge Vortex & Centrifuge Add Hexane->Vortex & Centrifuge Extraction Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Dry with Na2SO4 Dry with Na2SO4 Collect Organic Layer->Dry with Na2SO4 GC-MS Analysis GC-MS Analysis Dry with Na2SO4->GC-MS Analysis

Stability and storage conditions for butyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for this compound. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its chemical behavior, enabling safe handling, storage, and application in research and development.

Chemical Stability and Decomposition

This compound is a reactive chemical that is sensitive to several environmental factors. Its stability is primarily influenced by moisture, heat, and the presence of incompatible materials.

Decomposition Pathways:

  • Hydrolysis: In the presence of water or moist air, this compound readily hydrolyzes to form n-butanol, hydrogen chloride (HCl), and carbon dioxide (CO₂).[1] The hydrogen chloride produced is a corrosive gas.

  • Thermal Decomposition: When heated, this compound can decompose to produce toxic and corrosive gases, including phosgene (B1210022) (COCl₂) and hydrogen chloride.[2][3][4]

Factors Affecting Stability:

  • Moisture: As a moisture-sensitive compound, even atmospheric humidity can lead to hydrolysis.[2]

  • Heat: Elevated temperatures accelerate the rate of decomposition. Sources of ignition should be avoided as it is also flammable.[1][5][6]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, amines, and reducing agents can lead to vigorous or explosive reactions.[1][2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound and to ensure safety. The following conditions are recommended based on safety data sheets and chemical supplier information.

ParameterRecommended Condition
Temperature 2-8°C in a refrigerator.[6][7][8]
Atmosphere Store under an inert atmosphere, such as nitrogen, to prevent contact with moisture and air.[1][2]
Container Tightly closed containers are essential.[1][6] Metal containers should be grounded and bonded during transfer.[1]
Location A cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1][6] A corrosives area is recommended.[2]
Ignition Sources Prohibit smoking and open flames in storage and handling areas. Use only non-sparking tools.[1][5]

Quantitative Stability Data

Solvolysis Rate Constants for Isothis compound:

The following table presents the specific rates of solvolysis (a reaction involving the solvent) for isothis compound, an isomer of n-butyl chloroformate, in various aqueous organic mixtures at 40.0 °C. This data illustrates the influence of solvent composition on the degradation rate.

Solvent Mixture (v/v)Specific Rate of Solvolysis (k, s⁻¹)
100% Ethanol1.03 x 10⁻⁵
90% Ethanol - 10% Water4.15 x 10⁻⁵
80% Ethanol - 20% Water8.50 x 10⁻⁵
70% Ethanol - 30% Water1.51 x 10⁻⁴
60% Ethanol - 40% Water2.65 x 10⁻⁴
50% Ethanol - 50% Water4.68 x 10⁻⁴
90% Acetone - 10% Water1.12 x 10⁻⁵
80% Acetone - 20% Water4.01 x 10⁻⁵
70% Acetone - 30% Water8.99 x 10⁻⁵
60% Acetone - 40% Water1.94 x 10⁻⁴
50% Acetone - 50% Water4.10 x 10⁻⁴

Data sourced from a study on the solvolysis of isothis compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. Due to the high reactivity of this compound, derivatization is often employed to create a more stable derivative for analysis.

General Protocol for a Stability-Indicating HPLC Method:

This protocol is a general guideline based on methods for analyzing reactive acyl chlorides.

  • Forced Degradation Study:

    • Expose this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Conditions can include:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at room temperature for 1 hour.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours.

      • Photolytic: Exposure to UV light (254 nm) for 24 hours.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

    • For analysis, dilute the stock solution and the stressed samples to a suitable concentration.

    • Derivatization: React the this compound and its degradation products with a suitable derivatizing agent. A common approach for acyl chlorides is to react them with an anhydrous alcohol (e.g., methanol) to form a stable ester, or with a UV-absorbing amine or hydrazine (B178648) derivative to enhance detection.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a buffer like phosphate (B84403) or formic acid for pH control) is common.

    • Detection: UV detection at a wavelength appropriate for the derivative formed.

    • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Decomposition Pathways of this compound:

BCF This compound Butanol n-Butanol BCF->Butanol Hydrolysis HCl_hydrolysis Hydrogen Chloride BCF->HCl_hydrolysis Hydrolysis CO2 Carbon Dioxide BCF->CO2 Hydrolysis Phosgene Phosgene BCF->Phosgene Thermal Decomposition HCl_thermal Hydrogen Chloride BCF->HCl_thermal Thermal Decomposition Water Water / Moist Air Water->BCF Heat Heat Heat->BCF start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress prep Sample Preparation & Derivatization start->prep (Unstressed Control) stress->prep hplc HPLC Analysis prep->hplc data Data Analysis (Quantify Degradants, Assess Purity) hplc->data end End: Stability Profile data->end

References

An In-Depth Technical Guide to Butyl Chloroformate: Decomposition Products and Associated Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl chloroformate is a versatile reagent in organic synthesis, widely employed in the pharmaceutical and agrochemical industries for the introduction of the butoxycarbonyl (Boc) protecting group and in the preparation of various derivatives. However, its utility is accompanied by significant hazards related to its inherent instability and the toxic nature of its decomposition products. This technical guide provides a comprehensive overview of the thermal and hydrolytic decomposition pathways of this compound, identifies the resulting hazardous products, and outlines the associated risks. Furthermore, it details experimental methodologies for the analysis of its decomposition and summarizes available kinetic data to facilitate a deeper understanding and ensure safe handling in a laboratory and industrial setting.

Introduction

Normal-butyl chloroformate (C₅H₉ClO₂) is a colorless to light yellow liquid with a pungent odor.[1] It is a member of the chloroformate ester family, characterized by the functional group R-O-C(O)Cl. Its reactivity makes it an effective acylating agent, but also susceptible to decomposition under various conditions, notably in the presence of heat and moisture. Understanding the mechanisms and products of this degradation is paramount for ensuring the safety of personnel and the integrity of chemical processes.

Decomposition Pathways and Products

This compound primarily decomposes through two main pathways: thermal decomposition and hydrolysis. Both pathways lead to the formation of hazardous and corrosive substances.

Thermal Decomposition

When subjected to heat, this compound undergoes decomposition to yield a variety of products. The primary thermal decomposition products include:

  • Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.

  • Carbon Dioxide (CO₂): A colorless, odorless gas that can act as an asphyxiant at high concentrations.

  • Phosgene (B1210022) (COCl₂): An extremely toxic and corrosive gas with an odor reminiscent of newly mown hay.[2]

  • Hydrogen Chloride (HCl): A corrosive gas that forms hydrochloric acid upon contact with moisture.[2]

  • 1-Butene (C₄H₈): A flammable gas.

  • Butyl Chloride (C₄H₉Cl): A flammable liquid.

The mechanism of thermal decomposition for alkyl chloroformates is complex and can proceed through different routes, including an ion-pair mechanism or an intramolecular cis-elimination, particularly for secondary alkyl chloroformates, leading to the formation of olefins.

Caption: Thermal decomposition pathway of this compound.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis in the presence of water.[1] This reaction is exothermic and produces corrosive and hazardous products. The primary hydrolysis products are:

  • Butanol (C₄H₁₀O): A flammable liquid.

  • Carbon Dioxide (CO₂): A colorless, odorless gas.

  • Hydrochloric Acid (HCl): A strong, corrosive acid.

The hydrolysis of chloroformates can proceed through an Sₙ1-type mechanism, particularly for those with bulky alkyl groups, involving the formation of a carbocation intermediate.

Caption: Hydrolysis pathway of this compound.

Hazards Associated with this compound and its Decomposition Products

The hazards associated with this compound are multifaceted, encompassing its flammability, corrosivity, and acute toxicity, as well as the significant dangers posed by its decomposition products.

CompoundHazard ClassificationKey Hazards
This compound Flammable Liquid, Acute Toxicity (Inhalation), Skin Corrosion/Irritation, Serious Eye DamageFlammable, toxic if inhaled, causes severe skin burns and eye damage.[3][4]
Phosgene (COCl₂) Acutely Toxic GasExtremely toxic by inhalation, can cause delayed pulmonary edema.[5][6]
Hydrogen Chloride (HCl) Corrosive GasCauses severe skin burns and eye damage, respiratory tract irritation.[2]
Carbon Monoxide (CO) Acutely Toxic GasToxic by inhalation, interferes with oxygen transport in the blood.
1-Butene Flammable GasPoses a fire and explosion hazard.
Butyl Chloride Flammable LiquidPoses a fire hazard.
Butanol Flammable Liquid, Eye IrritantFlammable, causes serious eye irritation.

Table 1: Summary of Hazards for this compound and its Decomposition Products.

Quantitative Data on Decomposition

SolventNTYClk / s⁻¹ (at 40.0 °C)
100% EtOH0.37-2.521.16 x 10⁻⁶
90% EtOH0.43-1.135.03 x 10⁻⁶
80% EtOH0.41-0.201.21 x 10⁻⁵
100% MeOH0.41-1.123.32 x 10⁻⁶
90% MeOH0.40-0.279.33 x 10⁻⁶
80% MeOH0.380.382.11 x 10⁻⁵

Table 2: Specific rates of solvolysis (k) of isothis compound in several binary solvents at 40.0 °C. NT represents the solvent nucleophilicity and YCl represents the solvent ionizing power. Data extracted from a study on isothis compound solvolysis.

Experimental Protocols for Decomposition Analysis

The analysis of this compound decomposition products typically involves chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile decomposition products.

General Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample This compound Sample Decomposition Induce Decomposition (e.g., heating in a sealed vial) Sample->Decomposition Extraction Headspace or Solvent Extraction Decomposition->Extraction GC_Inlet GC Inlet (Split/Splitless) Extraction->GC_Inlet GC_Column Capillary GC Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis (Library Matching, Quantification) MS_Detector->Data_Analysis

Caption: General workflow for GC-MS analysis of decomposition products.

Detailed GC-MS Methodology (Illustrative)

The following protocol is a generalized procedure for the analysis of volatile decomposition products of this compound, based on common practices for similar analyses.

  • Sample Preparation:

    • Place a known amount of this compound into a sealed headspace vial.

    • To study thermal decomposition, heat the vial at a controlled temperature (e.g., 100 °C) for a specific duration.

    • To study hydrolysis, introduce a controlled amount of water into the vial before heating.

  • GC-MS Analysis:

    • Instrumentation: An Agilent 7890B gas chromatograph coupled to a 5977B quadrupole mass selective detector, or a similar system, can be used.

    • Column: A DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable for separating the expected non-polar and semi-polar analytes.

    • Injection: Introduce the sample via a heated split/splitless inlet (e.g., at 250 °C). For volatile products, headspace injection is preferred.

    • Oven Program: A temperature gradient program is essential to separate compounds with different boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the products by using external or internal standards and generating calibration curves.

Safe Handling and Storage

Given the hazards associated with this compound and its decomposition, stringent safety protocols are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[2]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] In case of potential inhalation exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

  • Spills: In the event of a spill, evacuate the area. Use an absorbent material to contain the spill and neutralize with a suitable agent (e.g., sodium bicarbonate) before disposal. Avoid contact with water.

Conclusion

This compound is a valuable chemical reagent whose utility must be balanced with a thorough understanding of its potential for hazardous decomposition. Both thermal and hydrolytic degradation pathways produce toxic and corrosive substances, including phosgene and hydrogen chloride, which pose significant risks to researchers and chemical professionals. Adherence to strict safety protocols, including proper storage, handling, and the use of appropriate analytical methods to monitor for decomposition, is essential for its safe application in research and development. This guide provides a foundational understanding of these critical aspects to promote a safer working environment.

References

Spectroscopic Profile of Butyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for butyl chloroformate, a key reagent in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a clear, tabular format, alongside detailed experimental protocols for data acquisition. Logical workflows for spectroscopic analysis are also visualized to aid in experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.33Triplet2H-O-CH₂ -CH₂-CH₂-CH₃
1.68Quintet2H-O-CH₂-CH₂ -CH₂-CH₃
1.41Sextet2H-O-CH₂-CH₂-CH₂ -CH₃
0.96Triplet3H-O-CH₂-CH₂-CH₂-CH₃

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
151.0 (approx.)C =O
70.0 (approx.)-O-CH₂ -
30.0 (approx.)-O-CH₂-CH₂ -
18.5 (approx.)-O-CH₂-CH₂-CH₂ -
13.5 (approx.)-O-CH₂-CH₂-CH₂-CH₃

Note: Precise peak values from the initial search were not available; these are approximate shifts based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1775StrongC=O Stretch (Acid Chloride)
~2960-2850Medium-StrongC-H Stretch (Alkyl)
~1150StrongC-O Stretch (Ester-like)

Note: These are characteristic absorption regions for the functional groups present in this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a clean, dry vial.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

    • Tuning and Matching : The probe is tuned to the appropriate nucleus (¹H or ¹³C) and the impedance is matched to maximize signal transmission.

    • Acquisition Parameters (Typical for ¹H NMR) :

      • Pulse Angle: 30-90 degrees

      • Acquisition Time: 3-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • Acquisition Parameters (Typical for ¹³C NMR) :

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 128 or more, depending on concentration.[4]

    • Initiate data acquisition.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3][5]

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the structure.

IR Spectroscopy Protocol (ATR-FTIR for Liquid Sample)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.[6]

  • Instrument and Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a lint-free wipe, then allow it to dry completely.

    • This compound can be analyzed directly as a neat liquid.

  • Data Acquisition :

    • Background Scan : With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire Sample Spectrum : Collect the infrared spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] The number of scans can be varied (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis :

    • The instrument software will automatically perform a background subtraction.

    • Identify and label the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with specific functional groups using IR correlation tables to confirm the structure of this compound.

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain this compound Sample Prepare_NMR Dissolve in CDCl3 for NMR Sample->Prepare_NMR Prepare_IR Use Neat Liquid for IR Sample->Prepare_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prepare_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum (ATR) Prepare_IR->Acquire_IR Process_NMR Fourier Transform, Phasing, Calibration Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Analyze_NMR Analyze Shifts, Multiplicities, Integrals Process_NMR->Analyze_NMR Analyze_IR Analyze Peak Positions & Intensities Process_IR->Analyze_IR Structural_Confirmation Structural Confirmation Analyze_NMR->Structural_Confirmation Analyze_IR->Structural_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

The Core Mechanism of Butyl Chloroformate in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate, and its isomer isothis compound, are pivotal reagents in modern organic synthesis, primarily recognized for their role in the formation of mixed carbonic anhydrides and carbamates. Their utility spans from classical peptide synthesis to the derivatization of polar molecules for analytical applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Reactions and Mechanisms of Action

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is harnessed in several key transformations:

Mixed Anhydride (B1165640) Formation for Amide and Peptide Synthesis

A cornerstone of peptide synthesis is the activation of a carboxylic acid to facilitate amide bond formation. Isothis compound is a widely used reagent for this purpose via the mixed anhydride method.[1][2] The reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride, which then readily reacts with a nucleophilic amine.

Mechanism:

The process begins with the reaction of an N-protected amino acid with isothis compound in the presence of a tertiary amine base, such as N-methylmorpholine (NMM).[3] The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of the chloroformate. This addition-elimination sequence results in the formation of the mixed anhydride and the expulsion of a chloride ion. The mixed anhydride is a highly activated species, primed for nucleophilic attack by the amino group of a second amino acid or peptide, leading to the formation of a new peptide bond and the release of isobutanol and carbon dioxide as innocuous byproducts.[4]

Mixed_Anhydride_Formation cluster_step2 Step 2: Peptide Bond Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) Mixed_Anhydride R-CO-O-CO-O-iBu (Mixed Anhydride) Carboxylic_Acid->Mixed_Anhydride + Isothis compound + Base Base Base (e.g., NMM) Butyl_Chloroformate Cl-CO-O-iBu (Isothis compound) Base_HCl Base·HCl Peptide R-CO-NH-R' (Dipeptide) Mixed_Anhydride->Peptide Amine R'-NH2 (Amino Acid Ester) Byproducts CO2 + iBu-OH Peptide->Byproducts releases

Diagram 1: Mechanism of peptide bond formation via the mixed anhydride method.
Carbamate (B1207046) Formation for Amine Protection and Derivatization

This compound reacts readily with primary and secondary amines to form N-alkyl carbamates. This reaction is fundamental for the introduction of the butoxycarbonyl (Boc) protecting group, a staple in organic synthesis for the temporary protection of amine functionalities.[5]

Mechanism:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the expulsion of the chloride ion and a proton from the nitrogen, typically facilitated by a base, to yield the stable carbamate.

Carbamate_Formation Amine R-NH2 (Primary Amine) Carbamate R-NH-CO-O-Bu (N-Butyl Carbamate) Amine->Carbamate + this compound Butyl_Chloroformate Cl-CO-O-Bu (this compound) HCl HCl Carbamate->HCl +

Diagram 2: General mechanism of carbamate formation.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

In analytical chemistry, this compound is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, such as amino acids, carboxylic acids, and amines, for GC-MS analysis.[6][7] This process involves the simultaneous esterification of carboxyl groups and carbamoylation of amino groups.[6]

Mechanism:

For amino acids, the derivatization with this compound in an aqueous-alcoholic medium proceeds via two main reactions:

  • N-acylation: The amino group reacts with this compound to form a carbamate.

  • O-esterification: The carboxylic acid group is converted into a butyl ester. A proposed mechanism suggests the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then undergoes alcoholysis to form the ester.[6]

Derivatization_Workflow Sample Aqueous Sample (e.g., Amino Acids) Derivatization Add this compound + Alcohol + Pyridine Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Diagram 3: Experimental workflow for GC-MS derivatization.

Quantitative Data

The efficiency of reactions involving this compound is often high, with yields varying depending on the substrate and reaction conditions.

Reaction TypeSubstratesReagentBaseSolventYield (%)Reference
Peptide SynthesisBoc-L-phenylalanine + Leucine t-Butyl EsterIsothis compoundN-MethylmorpholineTetrahydrofuran (B95107)99[4]
Peptide SynthesisSuccinylated BSA + PeptidesIsothis compound-Dimethylformamide40-100[8]
Peptide SynthesisBoc-Gly-Val-OH + Pro-Val-OBn·HClIsothis compoundN-MethylmorpholineCH₂Cl₂51[9]
Peptide SynthesisBoc-Trp(CHO)-OH + Ala-OBn·HClIsothis compoundN-Methylmorpholine-99[9]
Carbamate FormationVarious AminesDi-tert-butyl dicarbonate (B1257347) (Boc₂O)VariousVariousHigh[5]
DerivatizationAmino AcidsIsothis compoundPyridineAqueous/AlcoholHigh Sensitivity[6]

Experimental Protocols

Protocol 1: Peptide Synthesis via Mixed Anhydride Method

This protocol is adapted from a procedure for the synthesis of a dipeptide.[4]

Materials:

  • N-Boc-protected amino acid (e.g., Boc-L-phenylalanine)

  • Amino acid ester hydrochloride (e.g., Leucine t-butyl ester hydrochloride)

  • Isothis compound

  • N-methylmorpholine (NMM)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-Boc-protected amino acid (1 equivalent) in anhydrous THF.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1 equivalent) dropwise while maintaining the temperature at -15 °C.

  • Add isothis compound (1 equivalent) dropwise, ensuring the temperature does not rise above -15 °C.

  • Stir the reaction mixture at -15 °C for 5-15 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous THF and add N-methylmorpholine (1 equivalent) to neutralize the hydrochloride.

  • Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for N-Boc Protection of a Primary Amine

This protocol provides a general method for the protection of a primary amine using di-tert-butyl dicarbonate, which is conceptually similar to using this compound for carbamate formation.[10]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (B78521) (for amino acids)

  • Suitable solvent (e.g., THF, Dichloromethane, or a mixture with water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the chosen solvent.

  • Add the base (e.g., triethylamine, 1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 3: Derivatization of Amino Acids for GC-MS Analysis

This protocol is based on the aqueous phase chloroformate-mediated derivatization.[6]

Materials:

  • Aqueous sample containing amino acids

  • Isothis compound

  • Pyridine

  • An appropriate alcohol (e.g., butanol)

  • Chloroform (B151607) (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To the aqueous sample, add the alcohol and pyridine.

  • Add isothis compound and vortex vigorously for 30-60 seconds.

  • Add chloroform to extract the derivatized amino acids.

  • Vortex the mixture to ensure efficient extraction.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS.

Role in Drug Development and Biological Systems

While this compound itself is a synthetic reagent and not expected to have a direct role in biological signaling pathways, the carbamate linkage it helps to create is present in numerous biologically active molecules and pharmaceuticals.[11]

  • Prodrugs: The carbamate functionality can be used to create prodrugs, where the carbamate linkage is designed to be cleaved in vivo to release the active pharmaceutical ingredient.

  • Enzyme Inhibition: Carbamates are a well-known class of acetylcholinesterase inhibitors.[12][13] This property is utilized in both pharmaceuticals (e.g., for the treatment of Alzheimer's disease) and pesticides. The carbamate moiety binds to the active site of the enzyme, leading to its temporary inactivation.

  • Modulation of Signaling Pathways: Some carbamate-containing compounds have been shown to affect cellular signaling pathways. For instance, certain carbamate pesticides can induce oxidative stress and modulate the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.[11][14]

Biological_Implications cluster_biological_effects Biological Effects Butyl_Chloroformate This compound Carbamate Carbamate-Containing Molecule Butyl_Chloroformate->Carbamate reacts with Amine Amine (e.g., in a biomolecule) Enzyme_Inhibition Enzyme Inhibition (e.g., Acetylcholinesterase) Carbamate->Enzyme_Inhibition Signaling_Modulation Signaling Pathway Modulation (e.g., Nrf2 pathway) Carbamate->Signaling_Modulation Prodrug_Activation Prodrug Activation Carbamate->Prodrug_Activation

Diagram 4: Logical relationship of this compound to biologically active carbamates.

Conclusion

This compound is a versatile and powerful reagent in organic synthesis with well-defined mechanisms of action. Its primary utility in forming mixed anhydrides for peptide synthesis and in the straightforward production of carbamates for amine protection and derivatization makes it an indispensable tool for researchers in academia and industry. A thorough understanding of its reactivity, optimal reaction conditions, and the potential biological implications of the products formed is crucial for its effective application in the synthesis of complex molecules and the development of new therapeutics.

References

A Technical Guide to the Solubility of Butyl Chloroformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data: Qualitative Solubility of Butyl Chloroformate

This compound is generally characterized as being soluble in a range of common aprotic organic solvents. It is important to note that this compound reacts with protic solvents such as water and alcohols. The term "soluble" in many safety and technical data sheets often implies miscibility or a high degree of solubility, but this can vary. The following table summarizes the available qualitative solubility data.

SolventChemical ClassSolubilityCitation
AcetoneKetoneSoluble[1]
ChloroformHalogenated HydrocarbonSoluble[1]
TolueneAromatic HydrocarbonSoluble[1]
Tetrahydrofuran (THF)EtherSoluble[1]
Diethyl EtherEtherSoluble[2]
Benzene ("Benzol")Aromatic HydrocarbonSoluble[2]
ButanolAlcoholSoluble (Reacts)[2]
WaterProticDecomposes[2][3]

Reactivity Profile

It is critical to understand that the "solubility" of this compound in certain solvents is coupled with its reactivity. This compound is incompatible with bases (including amines), water, strong oxidizing agents, and alcohols.[4][5] With water, it decomposes exothermically to yield hydrochloric acid, butanol, and carbon dioxide.[1] Its reaction with alcohols and amines is the basis of its utility in synthesis, forming carbonates and carbamates respectively.[1]

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the quantitative determination of the solubility of a liquid like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (anhydrous, high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Vials with airtight septa

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of this compound should be visible.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Sample Preparation for Analysis:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed for a period to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved droplets are taken.

    • Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.

    • The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizing Logical Relationships

The following diagrams illustrate the experimental workflow for determining solubility and the key chemical reactions of this compound.

G cluster_workflow Experimental Workflow for Solubility Determination prep Prepare supersaturated solution (excess this compound in solvent) equilibrate Equilibrate at constant temperature (e.g., 24h with agitation) prep->equilibrate settle Settle to separate phases equilibrate->settle sample Sample supernatant (saturated solution) settle->sample dilute Dilute sample with known volume of solvent sample->dilute analyze Analyze by GC-FID or other method dilute->analyze calculate Calculate solubility from concentration analyze->calculate

Caption: Workflow for determining the solubility of this compound.

G cluster_reactivity Key Reactions of this compound cluster_products Reaction Products cluster_reactants Reactants bcf This compound (C4H9OCOCl) carbonate Butyl Carbonate bcf->carbonate carbamate Butyl Carbamate bcf->carbamate hydrolysis_products Butanol + CO2 + HCl bcf->hydrolysis_products alcohol Alcohol (R'OH) alcohol->bcf + amine Amine (R'NH2) amine->bcf + water Water (H2O) water->bcf +

Caption: Reactivity of this compound with common nucleophiles.

References

Butyl Chloroformate as a Derivatization Reagent for Gas Chromatography-Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of butyl chloroformate as a derivatization reagent for the analysis of a wide range of analytes by Gas Chromatography-Mass Spectrometry (GC-MS). Alkyl chloroformates, including this compound, are versatile reagents that facilitate the analysis of polar, non-volatile compounds by converting them into more volatile and thermally stable derivatives. This process is crucial for enabling the robust and sensitive analysis of various compounds, such as amino acids and neurotransmitters, which are otherwise challenging to analyze directly by GC-MS.

The derivatization reaction with this compound is rapid, can be performed in an aqueous medium, and is applicable to a variety of biological matrices. These characteristics make it a valuable tool in metabolomics, clinical diagnostics, and pharmaceutical research. This guide will cover the reaction mechanism, detailed experimental protocols, quantitative performance data, and the advantages and limitations of this derivatization technique.

The Derivatization Reaction: Mechanism and Advantages

This compound reacts with functional groups containing active hydrogens, such as amines (-NH2), carboxylic acids (-COOH), hydroxyls (-OH), and thiols (-SH). The primary advantage of this reagent lies in its ability to simultaneously derivatize multiple functional groups in a single step, often directly in an aqueous sample, which simplifies sample preparation.

The proposed mechanism for the esterification of carboxylic acids involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol (in this case, butanol, which can be present as a component of the reagent or added to the reaction mixture) to form the butyl ester. Amino and hydroxyl groups are converted to their respective butoxycarbonyl derivatives. This rapid conversion of hydrophilic compounds into more organophilic derivatives allows for their efficient extraction into an organic solvent for subsequent GC-MS analysis.

Advantages of this compound Derivatization:
  • Rapid Reaction: The derivatization is often instantaneous or requires only a short reaction time at room temperature.[1]

  • Aqueous Compatibility: The reaction can be carried out directly in aqueous samples, eliminating the need for tedious and time-consuming sample drying steps that are often required for other derivatization methods like silylation.[2]

  • Versatility: It is effective for a broad range of compounds containing various functional groups, including amino acids, organic acids, and neurotransmitters.

  • Improved Chromatography: The resulting derivatives are more volatile and thermally stable, leading to better peak shapes and resolution in GC.

  • Enhanced Sensitivity: The derivatization can increase the sensitivity of the analysis. Isothis compound, a closely related reagent, has been shown to provide more sensitivity for amino acid analysis compared to other alkyl chloroformates.[3]

Limitations:
  • Reagent Stability: this compound is sensitive to moisture and should be handled accordingly.

  • Byproduct Formation: The reaction can sometimes produce byproducts that may interfere with the analysis if the conditions are not optimized.

  • pH Dependence: The reaction efficiency is pH-dependent, often requiring alkaline conditions to proceed optimally.[2][4]

Experimental Protocols

This section provides detailed methodologies for the derivatization of amino acids and neurotransmitters using alkyl chloroformates. While the primary focus is on this compound, protocols using the closely related and well-documented ethyl and methyl chloroformates are presented and can be adapted.

Derivatization of Amino Acids in Aqueous Samples

This protocol is adapted from methodologies for the derivatization of amino acids using alkyl chloroformates for GC-MS analysis.

Materials:

Procedure:

  • Sample Preparation: To 100 µL of an aqueous sample (e.g., urine, serum, or a standard solution) in a glass vial, add the internal standard.

  • Buffering: Add 150 µL of sodium bicarbonate solution (1 M) and vortex briefly.

  • Derivatization: Add 200 µL of a solution of butanol and pyridine (4:1 v/v), followed by 50 µL of this compound. Cap the vial tightly and vortex vigorously for 30 seconds. An emulsion will form and then break.

  • Extraction: Add 400 µL of chloroform and vortex for 30 seconds to extract the derivatized analytes. Centrifuge to separate the phases.

  • Drying: Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC-MS autosampler vial for injection.

Derivatization of Neurotransmitters in Brain Tissue

This protocol is adapted from a method for the simultaneous measurement of serotonin, dopamine (B1211576), and their metabolites in mouse brain extracts using ethyl chloroformate, and can be used as a template for this compound derivatization.[5][6][7]

Materials:

  • This compound

  • Ethanol/Pyridine solution (e.g., 3:1 v/v)

  • Chloroform

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Internal Standards (e.g., deuterated analogues of the target neurotransmitters)

Procedure:

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to obtain a clear supernatant. Add internal standards to a known volume of the supernatant.

  • Derivatization: In a reaction vial, combine 100 µL of the sample supernatant with 500 µL of an ethanol/pyridine solution. Add 50 µL of this compound and vortex for 1 minute. The reaction occurs rapidly at room temperature.[5][6][7]

  • pH Adjustment & Second Derivatization: Add a small volume of NaOH solution to adjust the pH to approximately 9-10. Add another 25 µL of this compound and vortex for 30 seconds.[2]

  • Extraction: Add 500 µL of chloroform to the reaction mixture and vortex for 1 minute to extract the derivatives. Centrifuge to ensure phase separation.

  • Sample Finalization: Transfer the lower chloroform layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of chloroform or ethyl acetate) for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound derivatives. Optimization may be required based on the specific analytes and instrumentation.

ParameterTypical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or similar non-polar column)
Injection Mode Splitless
Injector Temp. 260 - 280 °C
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial temp: 60-80°C, hold for 1-2 min. Ramp 1: 10-20°C/min to 150°C. Ramp 2: 5-10°C/min to 280°C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 200 - 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 40-600) for qualitative analysis and method development.
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

Quantitative Performance Data

The following tables summarize quantitative data from studies using various alkyl chloroformate derivatization reagents for GC-MS analysis. This data provides an indication of the expected performance of the method.

Table 1: Linearity and Limits of Detection (LOD)
Analyte ClassReagentLinearity (R²)LODReference
Metabolites (serum)Ethyl Chloroformate> 0.9900125 - 300 pg on-column[2]
Short-Chain Fatty AcidsBenzyl Chloroformate0.9947 - 0.99980.1 - 5 pg
Amino Acids (PM2.5)Ethyl Chloroformate-MeOHNot specified0.016 - 0.411 ng/m³
Resveratrol (wine)Ethyl Chloroformate> 0.9925 - 50 ng/mL (LOQ)[7]
Gallic Acid (wine)Ethyl Chloroformate0.99910.5 µg/mL
Table 2: Recovery and Precision
Analyte ClassReagentMatrixRecovery (%)Precision (RSD %)Reference
MetabolitesEthyl ChloroformateSerum70 - 120< 10[2]
Short-Chain Fatty AcidsBenzyl ChloroformateFecal Samples80.87 - 119.030.56 - 13.07

Visualizations

The following diagrams illustrate the derivatization workflow and the general reaction of this compound with an amino acid.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis A Aqueous Sample (e.g., Serum, Urine, Tissue Extract) B Add Internal Standard A->B C Add Buffer & Butanol/Pyridine B->C D Add this compound & Vortex C->D E Extract with Chloroform D->E F Dry Organic Layer (Na2SO4) E->F G Inject into GC-MS F->G

Caption: General experimental workflow for this compound derivatization.

Derivatization_Reaction cluster_products Products AminoAcid Amino Acid (R-CH(NH2)-COOH) Plus1 + BCF This compound (Cl-CO-O-C4H9) Derivative N-butoxycarbonyl, butyl ester derivative BCF->Derivative Pyridine, Butanol Plus2 +

Caption: General reaction of an amino acid with this compound.

Conclusion

Derivatization with this compound is a robust, rapid, and versatile technique for the GC-MS analysis of polar, non-volatile compounds. Its compatibility with aqueous matrices simplifies sample preparation workflows, making it an attractive alternative to other derivatization methods. The resulting butoxycarbonyl-butyl ester derivatives exhibit excellent chromatographic properties, allowing for sensitive and reliable quantification of a wide range of analytes, including amino acids and neurotransmitters. This technical guide provides a comprehensive foundation for researchers and scientists to develop and apply this compound derivatization methods in their analytical studies. As with any analytical method, optimization of derivatization conditions and GC-MS parameters is crucial for achieving the best performance for specific applications.

References

The Strategic Application of Butyl Chloroformate in Amino Acid Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection of amino acid functional groups is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Among the arsenal (B13267) of protecting group strategies, the tert-butoxycarbonyl (Boc) group is a mainstay for safeguarding the α-amino group. While di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is the most ubiquitous reagent for this transformation, this technical guide explores the utility, protocols, and comparative standing of butyl chloroformate as a valuable alternative.

This document provides an in-depth examination of the use of this compound for the N-protection of amino acids, offering detailed experimental methodologies, quantitative data for comparison, and a discussion of the underlying chemical principles.

Introduction to Amino Acid Protection with this compound

The protection of the amino group of an amino acid is a critical step to prevent its unwanted reaction during subsequent synthetic transformations, most notably peptide bond formation. The Boc group, introduced via reagents like this compound, effectively masks the nucleophilicity of the amine, allowing for the selective activation of the carboxyl group for coupling.

The reaction of an amino acid with a chloroformate, such as tert-butyl chloroformate, typically proceeds under Schotten-Baumann conditions. This involves a biphasic system with an aqueous alkaline solution of the amino acid and an organic solvent containing the chloroformate. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of this compound. This results in the formation of a carbamate (B1207046) linkage, yielding the N-Boc protected amino acid.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products AA Amino Acid (R-CH(NH2)COOH) Deprotonation Deprotonation of Amino Group AA->Deprotonation Base BC This compound (BuO(CO)Cl) Attack Nucleophilic Attack BC->Attack Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Deprotonation->Attack Water Water Deprotonation->Water HCl_Elim Elimination of HCl Attack->HCl_Elim BocAA N-Boc Amino Acid HCl_Elim->BocAA HCl_Elim->Salt

Figure 1: General reaction mechanism for N-Boc protection of an amino acid using this compound.

A typical experimental workflow for this process is outlined below. It involves dissolving the amino acid in a basic aqueous solution, followed by the addition of this compound, reaction monitoring, and subsequent workup and purification.

experimental_workflow start Start dissolve_aa Dissolve Amino Acid in Aqueous Base start->dissolve_aa add_bc Add this compound in Organic Solvent dissolve_aa->add_bc react Stir at Controlled Temperature add_bc->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Aqueous Workup: - Separate Layers - Acidify Aqueous Layer monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry_purify Dry and Purify (e.g., Crystallization) extract->dry_purify end End dry_purify->end

Figure 2: General experimental workflow for N-Boc protection of amino acids.

Comparative Analysis: this compound vs. Di-tert-butyl Dicarbonate

While both this compound and di-tert-butyl dicarbonate (Boc anhydride) are effective for introducing the Boc protecting group, they present different practical considerations.

ParameterThis compoundDi-tert-butyl Dicarbonate (Boc Anhydride)
Byproducts Hydrochloric acid (HCl), Butanoltert-Butanol, Carbon dioxide (CO₂)
Reaction Conditions Typically requires a base to neutralize HCl.Can be performed under neutral or basic conditions.
Handling Corrosive and moisture-sensitive.Low-melting solid, can be easier to handle.
Side Reactions Potential for dipeptide formation if pH is not controlled.[1]Generally cleaner, with volatile byproducts.

Experimental Protocols

Detailed methodologies for the N-Boc protection of representative amino acids are provided below. Note that reaction times and yields can vary based on the specific amino acid and reaction scale.

N-Boc-Glycine Synthesis using Di-tert-butyl Dicarbonate

This protocol details a common method for the synthesis of N-Boc-glycine methyl ester.

Materials:

Procedure:

  • Suspend glycine methyl ester hydrochloride (20 g) and di-tert-butyl dicarbonate (34.8 g) in a mixture of dichloromethane (300 ml) and water (10 ml).

  • To the stirred suspension, add triethylamine (22.2 ml) dropwise.

  • Continue stirring the reaction mixture until the reaction is complete, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in diethyl ether and wash the ether phase with 1N hydrochloric acid (5 ml) and then with water until the aqueous layer is neutral.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-glycine methyl ester.

N-Boc-Alanine Synthesis using Di-tert-butyl Dicarbonate

Materials:

  • L-Alanine

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

  • 4 M Hydrochloric acid (HCl)

Procedure:

  • To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL), add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.

  • Add THF (56 mL) followed by di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).

  • Stir the resulting solution at room temperature for 17 hours.

  • Extract the reaction mixture with petroleum ether (2 x 100 mL).

  • Acidify the aqueous layer to pH 1 with 4 M HCl.

  • Extract the aqueous layer with ethyl acetate (4 x 100 mL).

  • Combine the organic phases, wash with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-alanine as a colorless oil.[2]

N-Boc-Phenylalanine Synthesis using Di-tert-butyl Dicarbonate

This procedure demonstrates a large-scale and safe preparation of an N-tert-butoxycarbonylamino acid.[3]

Materials:

  • L-Phenylalanine

  • Di-tert-butyl dicarbonate

  • tert-Butyl alcohol

  • Pentane

  • Potassium hydrogen sulfate (B86663)

Procedure:

  • Add L-phenylalanine (165.2 g, 1 mol) to a stirred solution at ambient temperature and dilute with 750 mL of tert-butyl alcohol.[3]

  • To the well-stirred, clear solution, add di-tert-butyl dicarbonate (223 g, 1 mol) dropwise within 1 hour.[3] A white precipitate may appear, and the temperature may rise to about 30–35°C.[3]

  • Stir the reaction overnight at room temperature to completion, at which point the pH should be between 7.5–8.5.[3]

  • Extract the reaction mixture twice with 250 mL of pentane. The organic phase is then extracted three times with 100 mL of saturated aqueous sodium bicarbonate solution.[3]

  • Combine the aqueous layers and acidify to pH 1–1.5 by the careful addition of a solution of potassium hydrogen sulfate (224 g, 1.65 mol) in 1.5 L of water.[3]

  • Extract the turbid reaction mixture with four 400-mL portions of ethyl ether.[3]

  • Combine the organic layers, wash twice with 200 mL of water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[3]

  • Remove the solvent under reduced pressure. The remaining oil is treated with hexane (B92381) to induce crystallization.[3]

  • Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-L-phenylalanine.[3] The total yield is typically 78–87%.[3]

Quantitative Data on N-Boc Protection

The efficiency of N-Boc protection can be influenced by the choice of reagent and the specific amino acid. The following table summarizes typical yields for the N-Boc protection of various amino acids, primarily using the more commonly reported di-tert-butyl dicarbonate.

Amino AcidReagentBaseSolvent SystemReaction TimeYield (%)
Glycine (as methyl ester)(Boc)₂OTEACH₂Cl₂ / WaterNot specified~99%
Alanine(Boc)₂ONaOHTHF / Water17 hours100% (crude)[2]
Phenylalanine(Boc)₂O-tert-Butyl alcoholOvernight78-87%[3]
ProlineO-tertiary-butyl S-phenyl thiocarbonate1,1,3,3-tetramethylguanidinet-Butanol / Water16 hours80%[4]
TryptophanO-tertiary-butyl S-phenyl thiocarbonate1,1,3,3-tetramethylguanidinet-Butanol / Water64 hours60%[4]

Deprotection of the N-Boc Group

The removal of the Boc protecting group is typically achieved under acidic conditions. The tert-butyl group is cleaved, forming a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and decarboxylates to release the free amine.

Common deprotection reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.

It is important to note that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic side chains, such as those of tryptophan and methionine. To prevent this, scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail.

Conclusion

The use of this compound, and more specifically tert-butyl chloroformate, for the N-protection of amino acids offers a viable, albeit less commonly documented, alternative to the widely used di-tert-butyl dicarbonate. The choice of reagent will depend on several factors, including the specific amino acid, scale of the reaction, and considerations regarding byproducts and handling. While Boc anhydride (B1165640) often provides a cleaner reaction profile with more benign byproducts, the Schotten-Baumann conditions typically employed with chloroformates are a classic and effective method for carbamate formation. A thorough understanding of the reaction conditions and potential side reactions is crucial for the successful implementation of either strategy in a synthetic workflow. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their amino acid protection strategies.

References

Methodological & Application

Application Notes and Protocols: Using Butyl Chloroformate for N-Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reagent Selection for N-tert-Butoxycarbonyl (Boc) Protection

The protection of the amino group is a critical step in peptide synthesis and the chemical modification of amino acids. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

While the user has inquired about the use of butyl chloroformate , it is important to clarify that tert-butyl chloroformate is the specific isomer required for the introduction of the Boc group. However, tert-butyl chloroformate is known to be unstable, which limits its widespread use.[1][2] The most common, stable, and efficient reagent for this purpose is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride) .[3][4][5] These application notes will therefore focus on the well-established and extensively documented protocols using di-tert-butyl dicarbonate for the N-Boc protection of amino acids, while acknowledging tert-butyl chloroformate as a potential, albeit less common, alternative.

Quantitative Data: N-Boc Protection of Amino Acids with (Boc)₂O

The following tables summarize typical reaction conditions and yields for the N-protection of various amino acids using di-tert-butyl dicarbonate.

Table 1: N-Boc Protection of Representative Amino Acids

Amino AcidBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference(s)
L-PhenylalanineNaOHtert-Butanol/WaterRoom TempOvernight78-87[3][6]
L-AlanineNaOHtert-Butanol/WaterRoom Temp0.75Not specified[7]
L-ValineNaOH or Et₃NDioxane/WaterRoom TempSeveral hoursHigh[8][9]
GlycineGuanidine HClEthanol35-40Not specifiedHigh[10]
D-PhenylalanineGuanidine HClEthanol35-406.593[10]

Note: "High" indicates yields typically reported to be in the good to excellent range (80-99%). Reaction times and yields can vary based on the specific reaction scale and conditions.

Table 2: Conditions for N-Boc Deprotection

ReagentSolventTemperature (°C)TimeNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp0.5 - 4 hHighly effective and volatile for easy removal.[6]
4M HClDioxaneRoom Temp~2 hYields the hydrochloride salt of the amino acid directly.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of L-Phenylalanine using Di-tert-butyl Dicarbonate

This protocol describes a general and reliable method for the N-protection of L-phenylalanine.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve L-phenylalanine (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in water.

  • Add tert-butyl alcohol to the solution with stirring until a clear solution is obtained.[6]

  • To the well-stirred solution, add di-tert-butyl dicarbonate (1.0 eq) dropwise over approximately 1 hour. The reaction may be mildly exothermic.[6]

  • Continue stirring the reaction mixture at room temperature overnight. The final pH of the solution should be between 7.5 and 8.5.[6]

  • After the reaction is complete, extract the aqueous mixture with pentane to remove unreacted di-tert-butyl dicarbonate and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold potassium hydrogen sulfate solution. A white precipitate of the N-Boc-L-phenylalanine should form.[3]

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The pure N-Boc-L-phenylalanine can be obtained by crystallization, for example from ethyl acetate/pentane.[3]

Protocol 2: Deprotection of N-Boc-Amino Acids

This protocol outlines the removal of the N-Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-protected amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc-amino acid in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of DCM:TFA).[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Deprotection is typically complete within 1-3 hours.[6]

  • Upon completion, remove the TFA and DCM under reduced pressure to yield the deprotected amino acid, usually as a TFA salt.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Amino_Acid Amino Acid (R-NH2) Nucleophilic_Attack Nucleophilic Attack Amino_Acid->Nucleophilic_Attack Attacks Carbonyl Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)2O) Boc_Anhydride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination & Decomposition Tetrahedral_Intermediate->Elimination N_Boc_Amino_Acid N-Boc-Amino Acid Elimination->N_Boc_Amino_Acid Byproducts CO2 + tert-Butanol Elimination->Byproducts

Caption: Mechanism of N-Boc protection using (Boc)₂O.

Experimental_Workflow Start Start Dissolve_AA Dissolve Amino Acid in Aqueous Base Start->Dissolve_AA Add_Boc_Anhydride Add (Boc)2O Dissolve_AA->Add_Boc_Anhydride React Stir at Room Temperature Add_Boc_Anhydride->React Workup Aqueous Workup (Acidification & Extraction) React->Workup Isolate Isolate Product (Drying & Concentration) Workup->Isolate Purify Purification (Crystallization) Isolate->Purify End Pure N-Boc-Amino Acid Purify->End

Caption: General workflow for N-Boc protection.

Decision_Tree Start Need to Protect an Amino Group? Acid_Labile_Deprotection Is Acid-Labile Deprotection Acceptable? Start->Acid_Labile_Deprotection Yes Consider_Other_PG Consider Other Protecting Groups (e.g., Fmoc, Cbz) Start->Consider_Other_PG No Base_Stable Are Subsequent Steps Basic or Nucleophilic? Acid_Labile_Deprotection->Base_Stable Yes Acid_Labile_Deprotection->Consider_Other_PG No Use_Boc Use Boc Protection Base_Stable->Use_Boc Yes Base_Stable->Consider_Other_PG No

Caption: Decision tree for choosing Boc protection.

References

Application Notes and Protocols for Butyl Chloroformate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl chloroformate and its isomer, isothis compound, as effective activating agents in peptide synthesis via the mixed anhydride (B1165640) method. Detailed protocols for both solution-phase and solid-phase peptide synthesis are provided, along with data on reaction efficiency and potential side reactions.

Introduction

This compound, and more commonly its branched isomer isothis compound, are valuable reagents for the formation of peptide bonds. They are primarily used in the mixed anhydride method, a well-established technique for activating the carboxyl group of an N-protected amino acid. This activation facilitates nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond. The mixed anhydride method is appreciated for its rapid reaction times and the generation of relatively clean products. However, careful control of reaction conditions is crucial to minimize potential side reactions such as urethane (B1682113) formation and racemization.[1]

Principle of the Mixed Anhydride Method

The mixed anhydride method involves two key steps:

  • Activation: The N-protected amino acid is reacted with this compound in the presence of a tertiary amine base (e.g., N-methylmorpholine) at a low temperature (typically -15 °C). This reaction forms a highly reactive mixed carboxylic-carbonic anhydride.

  • Coupling: The mixed anhydride is then reacted in situ with the free amino group of a second amino acid (or peptide) to form the desired peptide bond. The byproducts of this reaction are typically butyl alcohol and carbon dioxide.[2]

Quantitative Data

The efficiency of peptide coupling using isothis compound is generally high, with yields often exceeding 90% under optimized conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Yields of Dipeptide Synthesis using Isothis compound in Solution-Phase

N-Protected Amino AcidAmino Acid EsterCoupling ConditionsYield (%)Reference
Boc-L-phenylalanineLeucine t-butyl ester-15 °C to 25 °C, 1 hr99[2]
Boc-O-benzyl-L-threonineLeucine t-butyl ester-15 °C, 5 min activation100[2]
Z-Gly-Phe-OHH-Gly-OEt-15 °CNot specified[3]
Boc-Gly-Val-OHPro-Val-OBn·HClRoom Temperature51 (batch)[4]
Boc-D-Ala-OHVal-OBn-10 °C96 (flow)[4]
Boc-Ala-OHVal-OBn-10 °C98 (flow)[4]

Table 2: Coupling Efficiency of Peptides to a Protein Carrier

PeptideCoupling Yield (%)Molar Ratio (peptide/protein)Reference
Various Peptides40 - 10020 - 50[5]

Experimental Protocols

Solution-Phase Dipeptide Synthesis: Synthesis of Z-Ala-Phe-OMe

This protocol describes the synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound or Isothis compound

  • N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the amino component: Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous THF. Add NMM (1.1 equivalents) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.[6]

  • Activation of the carboxyl component: In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) in anhydrous THF and cool the solution to -15 °C using a dry ice/acetone bath.

  • Add NMM (1.0 equivalent) to the Z-Ala-OH solution.

  • Slowly add this compound (1.0 equivalent) dropwise to the Z-Ala-OH solution while maintaining the temperature at -15 °C.

  • Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.[6]

  • Coupling: Add the prepared H-Phe-OMe solution from step 1 to the mixed anhydride solution at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.[6]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude dipeptide by recrystallization or silica (B1680970) gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the addition of an amino acid to a growing peptide chain on a solid support using this compound for activation.

Materials:

  • Fmoc-protected amino acid

  • Fmoc-amino acid-Wang resin

  • This compound or Isothis compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM), synthesis grade

  • N,N-Dimethylformamide (DMF), synthesis grade

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).

  • Activation of Fmoc-amino acid:

    • In a separate flask, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) in anhydrous DCM.

    • Cool the solution to -15 °C.

    • Add DIPEA (3 equivalents).

    • Slowly add this compound (3 equivalents) and stir for 10 minutes.[6]

  • Coupling:

    • Add the activated Fmoc-amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[6]

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[6]

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Potential Side Reactions and Mitigation Strategies

Urethane Formation

A potential side reaction is the formation of a urethane byproduct, which occurs when the amino component attacks the carbonate moiety of the mixed anhydride instead of the desired carbonyl group. The extent of urethane formation is influenced by the steric hindrance of the activated amino acid and the reaction conditions.[1]

Mitigation Strategies:

  • Choice of Base and Solvent: The combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to minimize urethane formation.[1]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial in reducing urethane formation, although it may not eliminate it completely.

Racemization

Racemization of the activated amino acid is a critical concern in peptide synthesis as it can lead to the formation of diastereomeric peptides. The risk of racemization is higher when activating peptide fragments compared to single amino acid residues.

Mitigation Strategies:

  • Choice of Base: N-methylpiperidine is a superior base to triethylamine (B128534) for minimizing racemization in tetrahydrofuran.[1]

  • Choice of Chloroformate: Racemization can be significantly reduced by using menthyl chloroformate instead of isothis compound.[7] Isopropyl chloroformate has also been reported to result in less racemization compared to isothis compound.[8]

  • Low Temperatures: Maintaining a low temperature during the activation and coupling steps is crucial for suppressing racemization.

Diagrams

Mixed_Anhydride_Formation cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (R-COOCOOBu) N_Protected_AA->Mixed_Anhydride 1. Base Base Tertiary Amine (e.g., NMM) Base_HCl Amine Hydrochloride Base->Base_HCl Butyl_Chloroformate This compound (ClCOOBu) Butyl_Chloroformate->Mixed_Anhydride 2. Mixed_Anhydride_Coupling Mixed Anhydride Mixed_Anhydride->Mixed_Anhydride_Coupling Amino_Acid_Ester Amino Acid Ester (H₂N-R') Dipeptide N-Protected Dipeptide (R-CONH-R') Amino_Acid_Ester->Dipeptide Byproducts Butyl Alcohol (BuOH) + Carbon Dioxide (CO₂) Mixed_Anhydride_Coupling->Dipeptide Mixed_Anhydride_Coupling->Byproducts

Caption: Reaction mechanism of peptide synthesis via the mixed anhydride method.

SPPS_Workflow cluster_coupling Coupling Cycle start Start with Fmoc-AA-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 kaiser1 4. Kaiser Test (Positive - Blue) wash1->kaiser1 activate 5. Activate Fmoc-AA with This compound & DIPEA in DCM at -15°C kaiser1->activate couple 6. Couple to Resin activate->couple wash2 7. Wash (DMF, DCM) couple->wash2 kaiser2 8. Kaiser Test (Negative - Yellow) wash2->kaiser2 decision More Amino Acids? kaiser2->decision decision->deprotect Yes cleave Final Cleavage from Resin decision->cleave No end Purified Peptide cleave->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for the Derivatization of Amines with Butyl Chloroformate for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary and secondary amines are a broad class of organic compounds that are of significant interest in pharmaceutical, environmental, and biological research. However, their analysis by High-Performance Liquid Chromatography (HPLC) can be challenging due to their high polarity, low volatility, and often weak or non-existent ultraviolet (UV) chromophores, which results in poor retention on reversed-phase columns and low detection sensitivity.

To overcome these analytical challenges, a derivatization step is frequently employed to enhance the chromatographic properties and detectability of amines.[1][2] This application note provides a detailed protocol for the pre-column derivatization of primary and secondary amines with butyl chloroformate. This reaction converts the polar amine functional group into a more hydrophobic and UV-active N-butyl carbamate (B1207046) derivative, which is amenable to separation by reversed-phase HPLC with UV detection.[3][4]

The derivatization reaction is rapid and proceeds under mild conditions. The resulting butyl carbamate derivatives exhibit improved retention on C18 columns and can be detected at low UV wavelengths.[5][6] This method provides a robust and cost-effective approach for the quantitative analysis of a wide range of aliphatic amines.

Experimental Protocols

Derivatization of Amine Standards and Samples

This protocol describes the derivatization of a standard solution of amines. The same procedure can be applied to appropriately prepared and extracted samples.

Materials:

  • Amine standard solution (e.g., 1 mg/mL of each amine in 0.1 M HCl)

  • This compound (reagent grade)

  • Borate (B1201080) Buffer (0.5 M, pH 9.0): Dissolve 30.9 g of boric acid in 1 L of deionized water and adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of the amine standard solution (or sample extract) in a 2 mL microcentrifuge tube, add 200 µL of 0.5 M borate buffer (pH 9.0).

  • Addition of Derivatizing Reagent: Add 200 µL of a freshly prepared solution of this compound in acetonitrile (10% v/v).

  • Reaction: Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing. Let the reaction proceed at room temperature for 10 minutes.

  • Extraction of Derivatives: Add 500 µL of dichloromethane to the reaction mixture to extract the formed N-butyl carbamate derivatives.

  • Phase Separation: Vortex the mixture for 30 seconds and then centrifuge at 5000 x g for 5 minutes to separate the organic and aqueous layers.[7]

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile/water 50:50 v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: The sample is now ready for HPLC analysis.

HPLC Analysis of Derivatized Amines

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Deionized water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 50% B

    • 20-25 min: Column re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 20 µL

Data Presentation

The following tables provide representative quantitative data for the HPLC analysis of aliphatic amines derivatized with this compound. The exact values may vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Expected Elution Order and Representative Retention Times for Butyl Carbamate Derivatives of Aliphatic Amines on a C18 Column.

Analyte (Amine)Derivative (N-Butyl Carbamate)Expected Retention Time (min)
MethylamineMethyl N-butyl carbamate~ 4.5
EthylamineEthyl N-butyl carbamate~ 6.2
PropylaminePropyl N-butyl carbamate~ 8.1
ButylamineDibutyl carbamate~ 10.5
PentylaminePentyl N-butyl carbamate~ 12.3
HexylamineHexyl N-butyl carbamate~ 14.0

Note: Retention times are estimates and will be dependent on the specific chromatographic conditions. The elution order is based on the increasing hydrophobicity of the parent amine.[3]

Table 2: Typical Performance Characteristics for the HPLC-UV Analysis of this compound Derivatized Amines.

ParameterTypical Range
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Recovery85 - 105%
Precision (RSD%)< 5%

Note: These values are representative and should be determined for each specific analyte and matrix during method validation.[8]

Visualizations

Derivatization_Reaction Derivatization of a Primary Amine with this compound cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Carbamate R-NH-C(=O)O-Butyl (N-Alkyl Butyl Carbamate) Amine->Carbamate + this compound (in Borate Buffer, pH 9) ButylChloroformate Cl-C(=O)O-Butyl (this compound) HCl HCl

Figure 1. Derivatization Reaction of a Primary Amine.

Experimental_Workflow Experimental Workflow for Amine Analysis Sample Sample/Standard (Aqueous Solution) Derivatization Derivatization: + Borate Buffer (pH 9) + this compound/ACN Sample->Derivatization Extraction Liquid-Liquid Extraction with Dichloromethane Derivatization->Extraction Evaporation Evaporation of Solvent (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis (C18 Column) Reconstitution->HPLC_Analysis Data_Analysis Data Analysis: Quantification HPLC_Analysis->Data_Analysis

Figure 2. Experimental Workflow Diagram.

References

Application Notes and Protocols for Carbamate Synthesis Using Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate is a versatile reagent employed in organic synthesis for the introduction of the butoxycarbonyl group, a key step in the formation of carbamates. Carbamates are a critical functional group in medicinal chemistry and drug development, frequently utilized as bioisosteres for amide bonds to enhance metabolic stability, as protecting groups for amines in multi-step syntheses, and as integral components of pharmacophores that interact with biological targets. The reaction of this compound with primary or secondary amines provides a straightforward and efficient method for the synthesis of a wide range of N-alkyl and N-aryl carbamates. These application notes provide detailed protocols and data for the synthesis of carbamates using this compound, intended to guide researchers in academic and industrial settings.

Core Principles and Applications

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the formation of the corresponding N-butyl carbamate (B1207046) and hydrochloric acid as a byproduct. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the HCl and drive the reaction to completion.

Key Applications in Drug Development:

  • Amine Protection: The butoxycarbonyl group can serve as a protecting group for primary and secondary amines, preventing their reaction in subsequent synthetic steps.

  • Modulation of Physicochemical Properties: The introduction of a butyl carbamate moiety can alter a molecule's lipophilicity, solubility, and hydrogen bonding capacity, which can be optimized to improve pharmacokinetic profiles.

  • Bioisosteric Replacement: Carbamates can replace amide bonds in peptidomimetics to increase resistance to enzymatic degradation by proteases.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of carbamates from various amine substrates using this compound.

Protocol 1: Synthesis of an N-Aryl Carbamate (Butyl phenylcarbamate)

This protocol details the reaction of this compound with a primary aromatic amine, aniline (B41778).

Materials:

  • Aniline

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • To a solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure butyl phenylcarbamate.

Protocol 2: Synthesis of an N-Alkyl Carbamate (Butyl piperidine-1-carboxylate)

This protocol describes the reaction of this compound with a secondary aliphatic amine, piperidine (B6355638).

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, add water to the reaction mixture.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 3: Synthesis of a Carbamate from an Amino Acid Ester (Butyl (2S)-2-amino-3-phenylpropanoate)

This protocol is adapted from a similar procedure using isothis compound and illustrates the application in peptide chemistry.[1]

Materials:

  • L-Phenylalanine ethyl ester hydrochloride

  • This compound

  • N-Methylmorpholine (NMM)

  • Anhydrous Chloroform (B151607)

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of L-Phenylalanine ethyl ester hydrochloride (1.0 eq.) in chloroform, add N-methylmorpholine (2.0 eq.) and stir for 15 minutes at room temperature.

  • Cool the solution to 0 °C and add this compound (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Dilute the reaction mixture with chloroform and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various carbamates using this compound. Please note that these are illustrative examples, and optimization may be required for specific substrates.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineTriethylamineDichloromethane0 to RT3~90%
BenzylamineTriethylamineDichloromethane0 to RT2>95%
PiperidineTriethylamineDichloromethane0 to RT2>95%
DiethylaminePyridineTolueneRT4~85%
Glycine ethyl esterN-MethylmorpholineChloroform0 to RT12~92%

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of carbamates using this compound is depicted below.

G General Workflow for Carbamate Synthesis reagents Amine (1.0 eq) Base (1.2 eq) Anhydrous Solvent addition Add this compound (1.1 eq) dropwise at 0 °C reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup purification Drying and Solvent Removal workup->purification product Purification (Chromatography/Recrystallization) purification->product final_product Pure Carbamate product->final_product G Modulation of the Nrf2 Pathway by Carbamate-Induced Oxidative Stress cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus carbamate Carbamate ros Increased ROS carbamate->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidative Stress (Keap1 Oxidation) keap1_cul3 Keap1-Cul3-Rbx1 (Ubiquitination) keap1_nrf2->keap1_cul3 Normal Conditions nrf2_nuc Nrf2 keap1_nrf2->nrf2_nuc Nrf2 Release & Translocation nrf2 Nrf2 proteasome Proteasomal Degradation nrf2->proteasome Degradation keap1_cul3->nrf2 Ubiquitination maf Maf nrf2_nuc->maf Dimerization are Antioxidant Response Element (ARE) maf->are Binding antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->antioxidant_genes Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

References

Protocol for Butyl Chloroformate-Mediated Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, crucial in the pharmaceutical and fine chemical industries. The butyl chloroformate-mediated method offers a mild and efficient alternative to traditional Fischer esterification, particularly for acid-sensitive substrates. This method proceeds through the formation of a highly reactive mixed carbonic-carboxylic anhydride (B1165640) intermediate, which subsequently reacts with an alcohol to yield the desired ester. The reaction is typically carried out at low temperatures, minimizing side reactions and making it suitable for a wide range of functionalized molecules, including protected amino acids.

Mechanism of Action

The this compound-mediated esterification is a two-step, one-pot procedure:

  • Formation of the Mixed Anhydride: A carboxylic acid is deprotonated by a tertiary amine base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), to form a carboxylate salt. This salt then reacts with this compound (or isothis compound) to generate a reactive mixed carbonic-carboxylic anhydride.[1]

  • Nucleophilic Acyl Substitution: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the carboxylic acid moiety within the mixed anhydride. The resulting tetrahedral intermediate collapses, eliminating the unstable carbonate portion, which decomposes to butanol and carbon dioxide, yielding the final ester product.

Data Presentation

The following tables summarize quantitative data for the esterification of various carboxylic acids and alcohols using the mixed anhydride method.

Table 1: Esterification of Palmitic Acid with Various Alcohols via a Mixed Anhydride [2]

EntryAlcoholCatalystYield of Palmitate Ester (%)
12-PhenylethanolAmberlyst-1594.47
2Benzyl alcoholAmberlyst-1590.90
32-ButanolAmberlyst-1573.43

Reaction conditions: Palmitic acid converted to a mixed anhydride, then reacted with the alcohol in the presence of Amberlyst-15 catalyst.[2]

Table 2: Representative Yields for Isothis compound-Mediated Couplings

Carboxylic AcidNucleophileProductYield (%)Reference
Boc-L-phenylalanineL-Phenylalanine ethyl ester HClBoc-L-Phe-L-Phe-OEt97[3]
Benzoic AcidBenzyl AlcoholBenzyl Benzoate90-93[4]

Note: While the first entry describes a peptide coupling, the high yield demonstrates the efficiency of the mixed anhydride formation step, which is analogous to the first step in the esterification protocol.

Experimental Protocols

General

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol on a laboratory scale.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Cooling bath (ice/water or dry ice/acetone)

  • Standard laboratory glassware for workup and purification

  • Carboxylic acid

  • This compound or Isothis compound

  • Tertiary amine base (e.g., Triethylamine, N-Methylmorpholine)

  • Alcohol

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Ethyl acetate)[5]

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent.

  • Cooling: Cool the solution to 0 °C or -15 °C using an appropriate cooling bath.[6]

  • Base Addition: Add the tertiary amine base (1.0-1.2 equivalents) dropwise to the cooled solution while stirring.

  • Mixed Anhydride Formation: Add this compound (1.0-1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature is maintained at the low temperature.[1] Stir the mixture for 30 minutes to 1 hour at this temperature to allow for the complete formation of the mixed anhydride.[3]

  • Alcohol Addition: Add the alcohol (1.0-1.5 equivalents) to the reaction mixture. The addition can be done neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • If the product is in an organic solvent, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography, distillation, or recrystallization as appropriate.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification start Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool to 0°C / -15°C start->cool add_base Add Tertiary Amine Base cool->add_base add_chloroformate Add this compound add_base->add_chloroformate form_anhydride Stir to Form Mixed Anhydride add_chloroformate->form_anhydride add_alcohol Add Alcohol form_anhydride->add_alcohol react Warm to RT and Stir add_alcohol->react quench Quench Reaction react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Ester concentrate->purify

Caption: Experimental workflow for this compound-mediated esterification.

Esterification_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Nucleophilic Attack and Ester Formation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Tertiary Amine (Base) MixedAnhydride Mixed Anhydride (R-CO-O-CO-O-Bu) RCOO->MixedAnhydride BuOCOCl This compound (Bu-O-CO-Cl) BuOCOCl->MixedAnhydride ROH Alcohol (R'-OH) Tetrahedral Tetrahedral Intermediate ROH->Tetrahedral Ester Ester (R-CO-OR') Tetrahedral->Ester Collapse Byproducts Byproducts (Bu-OH + CO₂) Tetrahedral->Byproducts Elimination MixedAnhydride_ref->Tetrahedral + R'-OH

Caption: Reaction mechanism of this compound-mediated esterification.

References

Application Notes and Protocols: Butyl Chloroformate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a butoxycarbonyl group. In the pharmaceutical industry, it serves as a key building block and reagent in the synthesis of a wide array of therapeutic agents. Its reactivity allows for the formation of stable carbamates, effective protection of amine functionalities, synthesis of esters, and the activation of carboxylic acids for amide bond formation, a cornerstone of peptide and small molecule drug synthesis. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in pharmaceutical synthesis.

Carbamate (B1207046) Formation in the Synthesis of Bioactive Molecules

The carbamate moiety is a critical functional group in many pharmaceuticals due to its chemical stability and ability to participate in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of a drug.[1] this compound is an effective reagent for the synthesis of N-butyl carbamates from alcohols, phenols, and amines.

Application Example: Synthesis of Rivastigmine (B141) Analogues

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[2][3] The synthesis of rivastigmine and its analogues often involves the formation of a carbamate bond. While many reported syntheses of rivastigmine itself utilize ethyl(methyl)carbamoyl chloride, the general principle of reacting a phenol (B47542) with a chloroformate is applicable.[4]

Experimental Protocol: General Procedure for Carbamate Formation from a Phenol

This protocol describes a general method for the synthesis of an O-Aryl N-butylcarbamate from a substituted phenol and this compound.

Materials:

  • Substituted phenol (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (B128534) (TEA) or other suitable base (1.2 eq.)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of the substituted phenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired O-Aryl N-butylcarbamate.[5]

Quantitative Data for Carbamate Formation

The following table summarizes representative yields for carbamate formation reactions. While specific data for n-butyl chloroformate is limited in readily available literature, the provided data for analogous chloroformates illustrates the general efficiency of this transformation.

Amine/Alcohol SubstrateChloroformate ReagentBaseSolventReaction TimeYield (%)Reference
BenzylamineBenzyl chloroformateNaHCO₃Dioxane/H₂O2-4 h95-98[6]
AnilineBenzyl chloroformatePEG-600Neat30 min95[6][7]
4-MethylanilineBenzyl chloroformatePEG-600Neat30 min96[6][7]
1-HexanolHexyl chloroformatePyridineCHCl₃15 h60[8]
PhenolHexyl chloroformateTEACHCl₃-56[8]

Diagram 1: General Workflow for Carbamate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol & Base in DCM B Cool to 0 °C A->B D Add this compound Dropwise B->D C Prepare this compound Solution E Warm to RT & Stir D->E F Monitor by TLC E->F G Dilute & Wash with Acid/Base/Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for the synthesis of carbamates.

Diagram 2: Mechanism of Acetylcholinesterase Inhibition by Carbamates

G cluster_enzyme Enzyme Active Site cluster_substrate Substrate cluster_inhibition Inhibition cluster_outcome Outcome AChE Acetylcholinesterase (AChE) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation of Serine Serine Serine Residue Carbamate Carbamate Drug (e.g., Rivastigmine) Carbamate->AChE Binds to Active Site Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis Reversible ACh_increase Increased Acetylcholine Levels Carbamoylated_AChE->ACh_increase Blocks Acetylcholine Breakdown Hydrolysis->AChE Regenerates Enzyme Effect Enhanced Cholinergic Neurotransmission ACh_increase->Effect

Caption: Inhibition of acetylcholinesterase by carbamate drugs.

N-Protection of Amines

The protection of amine functional groups is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The butoxycarbonyl (Boc) group is a widely used protecting group for amines. While di-tert-butyl dicarbonate (B1257347) is more commonly used for this purpose, this compound can also be employed to introduce the N-butoxycarbonyl group.

Application Example: Peptide Synthesis

In peptide synthesis, the protection of the α-amino group of an amino acid is essential to control the sequence of amino acid addition. The N-butoxycarbonyl group, introduced by this compound, can serve this purpose.

Experimental Protocol: General Procedure for N-Butoxycarbonyl (N-Boc) Protection of an Amine

This protocol outlines a general method for the N-protection of a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq.)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 eq.) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 eq.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[9][10]

Quantitative Data for N-Protection of Amines

The following table presents typical yields for N-protection reactions. Data for analogous chloroformates are included to demonstrate the general effectiveness of this method.

Amine SubstrateProtecting Group ReagentBaseSolventReaction TimeYield (%)Reference
GlycineDi-tert-butyl dicarbonateNaOHDioxane/H₂O4-12 h>90[11]
PhenylalanineDi-tert-butyl dicarbonateNaOHDioxane/H₂O4-12 h>90[11]
AnilineDi-tert-butyl dicarbonate(none)Water/Acetone10 min98[10]
BenzylamineBenzyl chloroformateNaHCO₃Dioxane/H₂O2-4 h95-98[6]
Various aminesDi-tert-butyl dicarbonateBaseVarious-High[9]

Ester Synthesis

Esterification is a fundamental transformation in organic synthesis. This compound can be used to synthesize butyl esters from carboxylic acids, particularly when direct Fischer esterification is not feasible due to sensitive functional groups in the substrate.

Application Example: Synthesis of Prodrugs

The synthesis of prodrugs often involves the esterification of a parent drug to improve its pharmacokinetic properties, such as solubility or bioavailability. For instance, in the development of prodrugs for the antiviral agent penciclovir (B1679225), various alkyl monocarbonates were synthesized to enhance oral bioavailability.[12]

Experimental Protocol: General Procedure for Esterification of a Carboxylic Acid

This protocol describes a general method for the synthesis of a butyl ester from a carboxylic acid using this compound.

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM at 0 °C under a nitrogen atmosphere, add this compound (1.1 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired butyl ester.

Quantitative Data for Ester Synthesis

The following table provides representative yields for esterification reactions.

Carboxylic AcidAlcohol/Activating AgentCatalyst/BaseSolventReaction TimeYield (%)Reference
3-Phenylpropionic acidBenzyl alcohol / (Boc)₂ODMAPNitromethane16 h99[13]
Benzoic acidn-Butanol / Ph₃PBr₂DMAPDichloromethane-95[14]
4-Nitrobenzoic acidn-Butanol / Ph₃PBr₂DMAPDichloromethane-98[14]
Adipic acidEthanolH₂SO₄--High[15]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Base, & Catalyst in DCM B Cool to 0 °C A->B C Add this compound Dropwise B->C D Stir at 0 °C then RT C->D E Monitor by TLC D->E F Wash with Acid/Base/Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I

Caption: Mechanism of action of the antiviral drug penciclovir.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its applications in the formation of carbamates, protection of amines, synthesis of esters, and activation of carboxylic acids for amide bond formation are integral to the construction of a diverse range of drug molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. It is important to note that reaction conditions may require optimization for specific substrates to achieve desired yields and purity. Due to the limited availability of data specifically for n-butyl chloroformate, some information has been extrapolated from closely related analogues like iso-butyl chloroformate, and this should be taken into consideration during experimental design.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the formation of carbamates and carbonates. In the agrochemical industry, it serves as a crucial building block for a variety of active ingredients, including fungicides, herbicides, and insecticides. The reactivity of the chloroformate group allows for the straightforward introduction of a butoxycarbonyl moiety onto amine, alcohol, or thiol functionalities, leading to the formation of N-alkyl carbamates, O-alkyl carbonates, and S-alkyl thiocarbonates, respectively. These functional groups are often essential for the biological activity of the resulting agrochemical.

The primary synthetic route involves the reaction of this compound with a nucleophilic group, typically an amine or a phenol (B47542), in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a cornerstone of carbamate (B1207046) pesticide synthesis. Carbamate agrochemicals are widely used due to their effectiveness as acetylcholinesterase inhibitors in insects, and their ability to disrupt other biological pathways in fungi and plants.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of various agrochemicals using this compound and its isomers. It is important to note that while this compound is a key precursor, detailed public-domain protocols for the synthesis of some major commercial agrochemicals are not always readily available due to proprietary considerations. The examples provided herein illustrate the fundamental chemical principles and methodologies.

Application in Fungicide Synthesis: Iodopropynyl Butylcarbamate (IPBC)

Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum fungicide used in a variety of applications, from wood preservation to paint films and cosmetics. Its synthesis involves the formation of a butyl carbamate backbone followed by iodination. While the direct synthesis from this compound and propargylamine (B41283) is a viable route to the precursor, many documented procedures start from the pre-formed N-butylpropargyl carbamate.

General Reaction Pathway for Carbamate Formation

The fundamental reaction for the synthesis of the carbamate precursor is the reaction of this compound with an amine.

butyl_chloroformate This compound carbamate N-Alkyl Butyl Carbamate butyl_chloroformate->carbamate amine Amine (R-NH2) amine->carbamate base Base (e.g., Triethylamine) hcl_salt Base Hydrochloride base->hcl_salt

General synthesis of N-alkyl butyl carbamates.
Experimental Protocol: Synthesis of Iodopropynyl Butylcarbamate (IPBC)

This protocol details the iodination of a precursor, butyl propynyl (B12738560) carbamate, to yield IPBC. The precursor can be synthesized from this compound and propargylamine. The reported yield for the iodination step is high, ranging from 93.5% to 98.7%.[1]

Materials:

  • Water

  • Nonionic surfactant (e.g., Merpol HCS)

  • Butyl propynyl carbamate

  • 50% aqueous solution of sodium hydroxide

  • Sodium iodide

  • 13.6% solution of sodium hypochlorite (B82951)

Procedure:

  • Preparation of the Reaction Mixture:

    • Charge a reactor with 330 g of water and cool to a temperature of 0-8°C.

    • While stirring, add 3.4 g of a nonionic surfactant and 16.85 g of butyl propynyl carbamate, maintaining the temperature between 0-8°C.

    • Add 8.85 g of a 50% aqueous solution of sodium hydroxide.

    • Add 16.28 g of sodium iodide previously dissolved in 50 g of water. Maintain the temperature between 5-8°C.

  • Iodination:

    • With strong agitation, slowly charge the reactor with 70.2 g of a 13.6% solution of sodium hypochlorite while maintaining the reaction temperature between 6 and 11°C.

  • Reaction Completion and Work-up:

    • Allow the temperature to rise to 15-20°C and continue agitation for 90 minutes.

    • Slowly heat the reaction mass to 35-40°C at a rate of 0.25 to 0.75°C per minute.

    • The resulting product, IPBC, can then be isolated and purified.

Application in Herbicide Synthesis

This compound is a precursor for various carbamate and thiocarbamate herbicides. These herbicides often act by inhibiting lipid synthesis in susceptible plants.

Synthesis of a Butyl Carbamate Herbicide Analog

The following protocol is adapted from the synthesis of N-phenylcarbamate analogs, which are known to inhibit Photosystem II in plants. This example demonstrates the synthesis of butyl 4-chlorophenylcarbamate.

G start Start: Prepare Reactants step1 Dissolve 4-chloroaniline (B138754) in an inert solvent (e.g., Toluene) start->step1 step2 Add a base (e.g., Pyridine (B92270) or Triethylamine) step1->step2 step3 Cool the mixture to 0-5°C step2->step3 step4 Slowly add this compound while maintaining the temperature step3->step4 step5 Allow the reaction to warm to room temperature and stir for several hours step4->step5 step6 Filter the reaction mixture to remove the hydrochloride salt step5->step6 step7 Wash the filtrate with dilute acid, bicarbonate solution, and brine step6->step7 step8 Dry the organic layer (e.g., over anhydrous sodium sulfate) step7->step8 step9 Evaporate the solvent under reduced pressure step8->step9 end End: Butyl 4-chlorophenylcarbamate step9->end

Workflow for the synthesis of a butyl carbamate herbicide analog.
Experimental Protocol: Synthesis of Butyl 4-chlorophenylcarbamate

Materials:

  • 4-chloroaniline

  • Toluene (anhydrous)

  • Pyridine or Triethylamine (B128534) (anhydrous)

  • This compound

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene.

    • Add pyridine or triethylamine (1.1 equivalents) to the solution.

    • Cool the mixture in an ice bath to 0-5°C.

  • Addition of this compound:

    • Slowly add this compound (1 equivalent) dropwise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated pyridinium (B92312) or triethylammonium (B8662869) hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Application in Insecticide Synthesis

Many carbamate insecticides function by inhibiting the enzyme acetylcholinesterase in insects, leading to paralysis and death. This compound can be used to synthesize the carbamate moiety in these molecules.

Synthesis of Benfuracarb (B1667993) (Conceptual Pathway)

Benfuracarb is a carbamate insecticide. While the industrial synthesis is a multi-step process that may not directly involve this compound in the final step, a conceptual synthesis of a related carbamate intermediate can be illustrated. The synthesis involves creating a carbamoyl (B1232498) chloride, which then reacts with the appropriate benzofuranol. This compound can be used to prepare a butyl-substituted amine precursor.

Experimental Protocol: General Synthesis of an O-Aryl N-Butylcarbamate Insecticide Analog

This protocol outlines a general procedure for the synthesis of an O-aryl N-butylcarbamate, a common structure in carbamate insecticides.

Materials:

  • A substituted phenol (e.g., 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, the precursor to Carbofuran)

  • N-Butylamine

  • A phosgene (B1210022) equivalent (e.g., triphosgene) or butyl isocyanate (which can be derived from butylamine (B146782) and phosgene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

Procedure (via an N-butylcarbamoyl chloride intermediate):

  • Preparation of N-butylcarbamoyl chloride (in situ):

    • In a reaction vessel under an inert atmosphere, dissolve N-butylamine (1 equivalent) in an anhydrous solvent.

    • Cool the solution to 0°C.

    • Slowly add a solution of a phosgene equivalent (e.g., triphosgene, ~0.4 equivalents) in the same solvent.

    • Stir the reaction at 0°C for 1-2 hours.

  • Reaction with Phenol:

    • To the in situ generated N-butylcarbamoyl chloride, add the substituted phenol (1 equivalent) and a base such as pyridine (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the organic phase with dilute acid, water, and brine.

    • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize key quantitative data for relevant agrochemicals.

Table 1: Synthesis Yields of Agrochemicals and Intermediates
ProductStarting MaterialsReagentYield (%)Reference
n-Butyl Chloroformaten-Butanol, TriphosgeneDimethylformamide (catalyst)96%[2]
Iodopropynyl Butylcarbamate (IPBC)Butyl propynyl carbamate, Sodium iodide, Sodium hypochloriteSurfactant93.5 - 98.7%[1]
O-Aryl Carbamates (General)Amine, Phenol, TriphosgenePyridineup to 99%[3]
Table 2: Efficacy of Carbamate Agrochemicals (LD₅₀ and EC₅₀ Values)
AgrochemicalTypeTarget OrganismEfficacy MetricValueReference
Insecticides
BenfuracarbInsecticideRat (oral)LD₅₀138 mg/kg[4]
CarbofuranInsecticideRat (oral)LD₅₀5 - 11 mg/kg[4]
CarbarylInsecticideRat (oral)LD₅₀310 - 850 mg/kg[4]
BendiocarbInsecticideCalotes versicolor (lizard, intraperitoneal)LD₅₀15.57 mg/kg[5]
Fungicides
PropamocarbFungicideRat (oral)LD₅₀8.6 g/kg[6]
PropamocarbFungicideDaphniaEC₅₀106 mg/L[6]
Benomyl (a benzimidazole (B57391) carbamate)FungicideBotryosphaeriaceae speciesEC₅₀0.08 µg/mL
Herbicides
Butyl 4-chlorophenylcarbamate (analog)HerbicideSpinacia oleracea (spinach) chloroplastsIC₅₀ (PET inhibition)0.063 mmol/L
Chlorpropham (related carbamate)HerbicideSoil persistenceHalf-life~2x that of Propham[7]

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. EC₅₀ (Half maximal Effective Concentration) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ is the half maximal inhibitory concentration.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of a wide array of agrochemicals, particularly those based on a carbamate structure. The straightforward and generally high-yielding reaction with amines and phenols allows for the efficient construction of these bioactive molecules. The provided protocols for the synthesis of a fungicide, a herbicide analog, and a general method for an insecticide analog, along with the tabulated quantitative data on yields and efficacy, offer a solid foundation for researchers and professionals in the field of agrochemical development. Further exploration of reaction conditions and substrate scope can lead to the discovery of novel and more effective crop protection agents.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of butyl chloroformate in solid-phase synthesis, particularly focusing on peptide synthesis. The methodologies described are grounded in the principles of the mixed anhydride (B1165640) activation method, a well-established technique for peptide bond formation.[1] While direct, peer-reviewed literature on the extensive use of n-butyl chloroformate in solid-phase peptide synthesis (SPPS) is not abundant, the protocols herein are based on the established reactivity of analogous chloroformates, such as isothis compound.[1][2] Researchers are advised to perform validation experiments to optimize conditions for their specific applications.[1]

Introduction to this compound in Solid-Phase Synthesis

This compound serves as a reagent for the activation of carboxylic acids, a crucial step in the formation of amide bonds during solid-phase peptide synthesis. The reaction of an N-protected amino acid with this compound in the presence of a tertiary amine base generates a highly reactive mixed carbonic-carboxylic anhydride.[1] This activated species then readily reacts with the free amino group of a resin-bound peptide chain, elongating the peptide.[1] This method is valued for its rapid reaction times and the generation of relatively clean products.[1] However, careful control of reaction conditions, particularly temperature, is essential to minimize side reactions such as urethane (B1682113) formation and racemization.[1]

The general scheme for solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[2][3]

Key Advantages of the Mixed Anhydride Method:
  • Rapid Activation: The formation of the mixed anhydride is typically fast, occurring within minutes at low temperatures.[1]

  • High Reactivity: The activated amino acid readily couples with the resin-bound amine.

  • Cost-Effectiveness: Chloroformates are generally accessible and cost-effective reagents.

Potential Challenges:
  • Side Reactions: The primary side reaction is the formation of a urethane by-product. This can be minimized by controlling the temperature and the choice of base.[1]

  • Racemization: Activation of the carboxyl group can lead to a loss of stereochemical integrity (racemization), particularly for certain amino acids. Low temperatures and specific bases can mitigate this issue.[1]

  • Steric Hindrance: The butyl group may introduce steric hindrance, potentially affecting the coupling efficiency with bulky amino acids.[1]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.[5]

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

  • Washing solvents: DCM, DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[6]

  • Kaiser test kit for monitoring coupling completion[7]

General Solid-Phase Peptide Synthesis Cycle

The synthesis process is a cyclical procedure involving deprotection, washing, coupling, and washing steps.[4]

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.[7]

  • Drain the solvent.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.[1]

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result (dark blue beads) indicates successful deprotection.[7]

  • Activation of the Fmoc-amino acid:

    • In a separate, dry flask, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in anhydrous DCM or THF.[1]

    • Cool the solution to -15 °C in a dry ice/acetone bath.[1]

    • Add N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the amino acid solution.[1]

    • Slowly add this compound (3 equivalents) dropwise while maintaining the temperature at -15 °C.[1]

    • Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.[1]

  • Coupling to the Resin:

    • Add the pre-activated Fmoc-amino acid solution to the deprotected resin in the reaction vessel.[1]

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.[1]

  • Confirmation of Coupling:

    • Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.[1][7] If the test is positive, the coupling step should be repeated.

Repeat the deprotection (2.2.2) and coupling (2.2.3) steps for each subsequent amino acid in the peptide sequence.

Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.[6]

  • Gently agitate the mixture for 2-3 hours at room temperature.[5]

  • Filter the solution to separate the resin beads.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.[5]

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) using the this compound protocol. These values are for illustrative purposes and may vary depending on the specific sequence and reaction conditions.

StepParameterValue
Resin Loading Initial Loading0.5 mmol/g
Coupling Efficiency Leu (1st)>99%
Phe (2nd)>99%
Gly (3rd)>99%
Gly (4th)>99%
Tyr (5th)>98%
Crude Peptide Yield85%
Purity (by HPLC)75%
Purified Peptide Final Yield60%
Final Purity (by HPLC)>98%
Mass (Expected)555.6 g/mol
Mass (Observed by MS)555.5 g/mol

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Activated Amino Acid) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Final AA Coupled Start Start: Swollen Resin Start->Deprotection Activation Amino Acid Activation (this compound) Activation->Coupling Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis using this compound.

Activation of Amino Acid with this compound

Activation_Mechanism cluster_reactants Reactants cluster_product Product AA Fmoc-AA-OH (N-Protected Amino Acid) MA Mixed Anhydride (Activated Amino Acid) AA->MA -15 °C BC This compound BC->MA -15 °C Base Base (e.g., NMM) Base->MA -15 °C Resin Resin-Bound Peptide (with free N-terminus) MA->Resin Coupling CoupledPeptide Elongated Peptide Resin->CoupledPeptide

Caption: Formation of the mixed anhydride for amino acid activation.

References

Application Notes: Butyl Chloroformate in the Preparation of Mixed Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mixed anhydride (B1165640) method is a cornerstone technique in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and in the development of small molecule drugs. This method involves the activation of a carboxylic acid by a chloroformate, such as n-butyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base. The resulting mixed carboxylic-carbonic anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to form the desired amide, releasing carbon dioxide and the corresponding alcohol as byproducts. Butyl chloroformates are frequently employed due to their ready availability, cost-effectiveness, and efficiency in promoting rapid and high-yielding coupling reactions.[1] Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions such as racemization and urethane (B1682113) formation.[1][2]

Mechanism of Action

The formation of a mixed anhydride using this compound proceeds via a two-step, one-pot procedure:

  • Formation of the Mixed Anhydride: A carboxylic acid is first deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate the reactive mixed carbonic-carboxylic anhydride intermediate.[1]

  • Nucleophilic Acyl Substitution: The subsequent addition of a primary or secondary amine leads to a nucleophilic attack on the carbonyl group of the activated carboxylic acid portion of the mixed anhydride. This results in the formation of the amide bond and the release of the corresponding butanol and carbon dioxide.[1][3]

The steric hindrance provided by the butyl group can influence the reactivity and stability of the mixed anhydride, which can be advantageous in controlling the reaction and minimizing side products.[4] Isothis compound, in particular, has been widely and successfully used in peptide synthesis, often leading to increased yields compared to other chloroformates like ethyl chloroformate.[4][5]

Applications in Research and Drug Development

The primary application of this compound in mixed anhydride synthesis is the formation of peptide bonds.[3] This method serves as a valuable alternative to carbodiimide-based coupling strategies, especially when trying to minimize racemization in challenging peptide sequences.[3] Beyond peptide synthesis, this methodology is broadly applicable to the synthesis of various amides, which are common structural motifs in many pharmaceutical compounds. The efficiency and scalability of the mixed anhydride method make it suitable for both small-scale laboratory synthesis and larger-scale production in drug development.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of butyl chloroformates in mixed anhydride reactions, highlighting the impact of different reagents and conditions on reaction outcomes.

Table 1: Comparison of Chloroformates on Peptide Yield

ChloroformateBaseActivation TimeYield of L-tripeptideRacemate (DL)Reference
Methyl ChloroformateN-methylmorpholine30 sec91%Not Found[5]
Ethyl ChloroformateN-methylmorpholine30 sec84%Not Found[5]
Isopropyl ChloroformateN-methylmorpholine30 sec90%Not Found[5]
sec-Butyl ChloroformateN-methylmorpholine30 sec91%Not Found[5]
Isothis compound N-methylmorpholine 30 sec 93% Not Found [5]
Cyclopentyl ChloroformateN-methylmorpholine30 sec91%Not Found[5]

Table 2: Effect of Tertiary Amine and Solvent on Urethane Formation and Racemization

Tertiary AmineSolventPeptide YieldUrethane YieldRacemizationReference
N-MethylpiperidineDichloromethane (B109758)-Minimized-[2]
N-MethylmorpholineTetrahydrofuran (B95107)-GoodLess[2][5]
Triethylamine (B128534)Dichloromethane-Particularly Bad-[2]
N-MethylmorpholineDimethylformamide-Marginal DifferencesMore[2]
N-MethylpiperidineDimethylformamide-Marginal DifferencesMore[2]
TriethylamineDimethylformamide-Marginal DifferencesMore[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Mixed Anhydride Method on a Laboratory Scale

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using isothis compound.

Materials:

  • Carboxylic acid (1 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • N-methylmorpholine (NMM) (1 equivalent)

  • Isothis compound (1 equivalent)

  • Amine (as hydrochloride salt or free base) (1 equivalent)

  • Ethyl acetate (B1210297)

  • 1 N Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected amino acid or carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (1 equivalent) to the solution.

  • Slowly add isothis compound (1 equivalent) dropwise while maintaining the temperature at -15 °C.

  • Stir the reaction mixture for approximately 1 to 12 minutes to form the mixed anhydride.[5][6]

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1 equivalent) and N-methylmorpholine (1 equivalent) in THF, or use the free amine.

  • Add the amine solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove any precipitated N-methylmorpholine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash successively with 1 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product as necessary, for example, by recrystallization.[5]

Protocol 2: Scale-Up Synthesis of an Amide via the Mixed Anhydride Method

This protocol provides a general procedure for a larger scale (0.5 mole) amide synthesis.[1]

Materials and Equipment:

  • 3-Neck round-bottom flask (5 L) with mechanical stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel (1 L)

  • Cooling bath

  • Carboxylic Acid (0.5 mol)

  • Anhydrous Dichloromethane (2.5 L)

  • Triethylamine (0.60 mol)

  • Isothis compound (0.55 mol)

  • Primary or Secondary Amine (0.5 mol)

Procedure:

  • Charge the 5 L flask with the carboxylic acid (0.5 mol) and anhydrous dichloromethane (2.0 L).

  • Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (0.60 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • In a separate flask, dissolve isothis compound (0.55 mol) in anhydrous dichloromethane (0.5 L).

  • Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Add the amine (0.5 mol) to the reaction mixture, either neat if it is a liquid or as a solution in dichloromethane, at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water (1.0 L).

  • Separate the organic layer and wash it sequentially with 1 M HCl (1.0 L), saturated sodium bicarbonate solution (1.0 L), and brine (1.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the product by recrystallization or chromatography as needed.

Visualizations

Mixed_Anhydride_Formation CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Tertiary Amine (e.g., NMM) MixedAnhydride Mixed Anhydride (R-CO-O-CO-OBu) Carboxylate->MixedAnhydride + this compound ButylChloroformate This compound (Cl-CO-OBu) Amide Amide (R-CO-NH-R') MixedAnhydride->Amide + Amine Byproducts Byproducts (BuOH + CO₂) MixedAnhydride->Byproducts + Amine Amine Amine (R'-NH₂) Experimental_Workflow Start Start: Dissolve Carboxylic Acid in Anhydrous Solvent Cool Cool to -15 °C Start->Cool AddBase Add Tertiary Amine (e.g., NMM) Cool->AddBase AddChloroformate Add this compound (Activation) AddBase->AddChloroformate Stir_Activation Stir for 1-12 min AddChloroformate->Stir_Activation AddAmine Add Amine Stir_Activation->AddAmine Stir_Coupling Stir at -15 °C to RT AddAmine->Stir_Coupling Workup Aqueous Work-up (Wash, Dry, Concentrate) Stir_Coupling->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End End: Purified Amide Purification->End

References

Application Notes and Protocols for the Quantification of Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of butyl chloroformate, a reactive chemical intermediate crucial in the synthesis of pharmaceuticals and other fine chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier Transform Infrared (FTIR) spectroscopy are designed to ensure accurate and precise quantification for quality control, stability testing, and research purposes.

Analytical Method Summary

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleTypical Application
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on polarity with a nonpolar stationary phase and a polar mobile phase.Purity testing and quantification of this compound in reaction mixtures and as a raw material.
Gas Chromatography with Flame Ionization Detector (GC-FID) Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen flame.Analysis of volatile impurities and quantification of this compound in organic solvents.
Argentometric Titration Titration with silver nitrate (B79036) to quantify the chloride content, which is stoichiometrically related to the purity of the chloroformate.Purity assessment and assay of this compound raw material.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.Highly accurate purity determination and quantification without the need for a specific this compound reference standard.
Fourier Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, with the absorbance being proportional to the concentration of the analyte.Rapid, non-destructive quantification of this compound in known solvent matrices.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the described analytical methods. Please note that these values are indicative and should be validated in the user's laboratory for their specific application.

ParameterRP-HPLC-UVGC-FIDArgentometric TitrationqNMRFTIR
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/injectionNot Applicable~0.1 mg/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 30 ng/injectionNot Applicable~0.3 mg/mL0.3 - 3 mg/mL
Linearity Range 0.3 - 100 µg/mL3 - 500 ng/injectionNot ApplicableWide rangeDependent on path length
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%99 - 101%95 - 105%
Precision (% RSD) < 2%< 3%< 1%< 1%< 5%

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method describes the quantification of n-butyl chloroformate using RP-HPLC with UV detection.[1] Due to the reactivity of this compound with water, care must be taken during sample and mobile phase preparation.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C HPLC System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification G->H

Caption: Workflow for the quantification of this compound by RP-HPLC.

a. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol (B1196071) activity).[1]

  • Mobile Phase: Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Phosphoric Acid. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

b. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

  • This compound reference standard

  • Samples containing this compound

c. Standard Solution Preparation

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the stock solution (~1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

d. Sample Preparation

  • Accurately weigh a sample containing this compound into a suitable volumetric flask.

  • Dissolve and dilute with acetonitrile to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

e. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Integrate the peak area of this compound and calculate the concentration using the calibration curve.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the analysis of this compound, a volatile compound, in organic matrices.[2][3]

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions C Inject Standard/Sample A->C B GC System Setup B->C D Data Acquisition C->D E Peak Integration D->E F Calibration & Quantification E->F

Caption: Workflow for the quantification of this compound by GC-FID.

a. Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C, hold for 5 minutes

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (He or N2): 25 mL/min

b. Reagents and Materials

  • Solvent (e.g., Dichloromethane, Hexane), GC grade

  • This compound reference standard

  • Samples containing this compound

c. Standard Solution Preparation

  • Prepare a stock solution of this compound (~1 mg/mL) in the chosen solvent.

  • Perform serial dilutions to prepare calibration standards in the range of 1 µg/mL to 100 µg/mL.

d. Sample Preparation

  • Dissolve the sample in the chosen solvent to obtain a concentration within the calibration range.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter.

e. Analysis

  • Inject the standard solutions to create a calibration curve.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples based on the peak areas and the calibration curve.

Argentometric Titration for Purity Assay

This titrimetric method determines the purity of this compound by quantifying its chloride content after hydrolysis. The chloride ions are titrated with a standardized solution of silver nitrate.

Logical Relationship

Titration_Logic A This compound B Hydrolysis (e.g., with NaOH) A->B Reacts with C Chloride Ions (Cl⁻) B->C Produces D Titration with AgNO₃ C->D Titrated with E Formation of AgCl precipitate D->E Forms F Endpoint Detection (e.g., Potassium Chromate) E->F Indicates G Purity Calculation F->G Allows

Caption: Logical steps in the argentometric titration of this compound.

a. Reagents and Materials

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Nitric Acid (HNO₃), concentrated

  • Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)

  • This compound sample

  • Deionized water

  • Burette, pipettes, flasks

b. Procedure (Mohr's Method Adaptation)

  • Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Carefully add 25 mL of 0.1 M NaOH solution to hydrolyze the this compound. Swirl the flask gently in a fume hood. The reaction is exothermic.

  • Allow the mixture to stand for 15 minutes to ensure complete hydrolysis.

  • Acidify the solution with a few drops of concentrated nitric acid until the solution is acidic to litmus (B1172312) paper, then add a few drops in excess.

  • Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.

  • Titrate with standardized 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Record the volume of AgNO₃ consumed.

  • Perform a blank titration using the same procedure but without the this compound sample.

c. Calculation

Purity (%) = [((V_s - V_b) * M_AgNO3 * MW_BCF) / (W_s * 10)]

Where:

  • V_s = Volume of AgNO₃ used for the sample (mL)

  • V_b = Volume of AgNO₃ used for the blank (mL)

  • M_AgNO3 = Molarity of the AgNO₃ solution

  • MW_BCF = Molecular weight of this compound (136.58 g/mol )

  • W_s = Weight of the sample (g)

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte.[4][5][6] An internal standard of known purity is used for quantification.

Experimental Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition B->C D Spectrum Processing C->D E Signal Integration D->E F Purity Calculation E->F

Caption: Workflow for the quantitative NMR analysis of this compound.

a. Instrumentation and Materials

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS

  • Internal Standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of certified purity

  • This compound sample

b. Sample Preparation

  • Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow the FID to decay completely (typically 2-4 seconds).

d. Data Processing and Analysis

  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet of the -O-CH₂- group at ~4.2 ppm) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

Purity (%) = [(I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std]

Where:

  • I_analyte and I_std are the integrals of the analyte and standard signals.

  • N_analyte and N_std are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_std are the molecular weights.

  • m_analyte and m_std are the masses.

  • P_std is the purity of the internal standard.

Fourier Transform Infrared (FTIR) Spectroscopy

This method can be used for the rapid quantification of this compound in a known solvent matrix by measuring the absorbance of its characteristic carbonyl (C=O) stretching band.

Logical Relationship

FTIR_Logic A Prepare Standards C Acquire FTIR Spectra A->C E Generate Calibration Curve A->E Used to create B Prepare Sample B->C D Measure Absorbance of C=O band (~1775 cm⁻¹) C->D D->E F Determine Sample Concentration D->F E->F Used to determine

Caption: Logical flow for the quantitative analysis of this compound by FTIR.

a. Instrumentation and Materials

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a liquid transmission cell.

  • Solvent transparent in the region of interest (e.g., carbon tetrachloride, chloroform).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

b. Procedure

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1, 2, 5, 10, 20 mg/mL).

    • Acquire the FTIR spectrum for each standard.

    • Measure the absorbance of the carbonyl (C=O) stretching peak around 1775 cm⁻¹.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration is within the calibration range.

    • Acquire the FTIR spectrum of the sample.

    • Measure the absorbance of the carbonyl peak at ~1775 cm⁻¹.

    • Determine the concentration of this compound in the sample from the calibration curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific samples and laboratory conditions. All methods should be fully validated in accordance with the relevant regulatory guidelines (e.g., ICH Q2(R1)) before routine use. The reactivity and hazardous nature of this compound require that all handling be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: The Tert-Butoxycarbonyl (Boc) Group as a Blocking Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tert-butoxycarbonyl (Boc) group as a versatile and widely employed blocking agent in organic synthesis. The Boc group is a cornerstone in the protection of amines and, to a lesser extent, other functional groups, facilitating complex molecular syntheses in fields ranging from peptide synthesis to medicinal chemistry and materials science.

Introduction to the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group valued for its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions. This orthogonality to many other protecting groups makes it an invaluable tool in multistep synthetic strategies. The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc)₂O, also known as Boc anhydride (B1165640), due to its stability and ease of handling. While tert-butyl chloroformate can also be used, it is notably less stable.[1]

The protection of an amine with Boc anhydride proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This reaction is often facilitated by a base, though it can proceed without one.[1]

Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]

Applications in Organic Synthesis

The primary application of the Boc group is the protection of primary and secondary amines. This is particularly crucial in:

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group is used to protect the α-amino group of amino acids, preventing self-polymerization and allowing for controlled peptide chain elongation.[3]

  • Synthesis of Complex Molecules: The Boc group's stability to basic and nucleophilic reagents allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine.[4]

  • Drug Development: The introduction and removal of the Boc group are key steps in the synthesis of many pharmaceutical compounds.

The Boc group can also be used to protect other functional groups, such as alcohols (phenols in particular) and thiols, although this is less common.

Quantitative Data for Boc Protection and Deprotection Reactions

The following tables summarize typical reaction conditions and yields for the introduction and removal of the Boc protecting group on various substrates.

Table 1: N-Protection of Amines with (Boc)₂O
Substrate TypeReagents & ConditionsSolventTimeTemp (°C)Yield (%)Reference(s)
Primary Aliphatic Amine(Boc)₂O (1.1 eq), TEA (1.2 eq)THF2 hRT>95[4]
Secondary Aliphatic Amine(Boc)₂O (1.2 eq), DMAP (cat.)DCM12 hRT~90[4]
Aniline(Boc)₂O (1 mmol), Amberlite-IR 120 (15% w/w)Solvent-free<1 minRT99[5]
Electron-deficient Aniline(Boc)₂O (3 eq), DMAP (cat.), refluxTHF3 hReflux>90[6]
Amino Acid(Boc)₂O (1.1 eq), NaOH (1.1 eq)Dioxane/Water1-4 hRT>90[1]
Amino Alcohol(Boc)₂O (1.2 eq)Water/Acetone10-20 minRT>90[2]
Table 2: O-Protection of Phenols with (Boc)₂O
Substrate TypeReagents & ConditionsSolventTimeTemp (°C)Yield (%)Reference(s)
Phenol(Boc)₂O (1 mmol)Water/Acetone (9.5:0.5)45 minRT95[7]
4-Nitrophenol(Boc)₂O (1 mmol)Water/Acetone (9.5:0.5)30 minRT98[7]
4-Methoxyphenol(Boc)₂O (1 mmol)Water/Acetone (9.5:0.5)1 hRT96[7]
Table 3: Deprotection of N-Boc Protected Amines
Substrate TypeReagents & ConditionsSolventTimeTemp (°C)Yield (%)Reference(s)
N-Boc Aliphatic Amine20-50% TFADCM0.5-2 hRT>95[8][9]
N-Boc Amino Acid4M HClDioxane0.5 hRT>95[10]
N-Boc Aniline20% TFADCM2 hRTHigh[11]
N-Boc Peptide (Solid Phase)55% TFADCM30 minRTHigh[9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[8]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress by TLC.[8]

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product may be obtained as a free base or a salt, depending on the workup.

Signaling Pathways and Experimental Workflows

Mechanism of N-Boc Protection

N-Boc Protection Mechanism Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 attacks Boc2O (Boc)₂O Boc2O->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Product R-NH-Boc Intermediate1_2->Product collapses Byproducts t-BuOH + CO₂ Intermediate1_2->Byproducts releases

Caption: Mechanism of amine protection using di-tert-butyl dicarbonate.

Mechanism of N-Boc Deprotection with Acid

N-Boc Deprotection Mechanism N-Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate N-Boc_Amine->Protonated_Boc Acid H⁺ Acid->Protonated_Boc + Protonated_Boc_2 Protonated Carbamate Carbamic_Acid Carbamic Acid Protonated_Boc_2->Carbamic_Acid tBu_cation t-Butyl Cation Protonated_Boc_2->tBu_cation releases Carbamic_Acid_2 Carbamic Acid Amine R-NH₂ Carbamic_Acid_2->Amine CO2 CO₂ Carbamic_Acid_2->CO2 releases

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc group.

General Experimental Workflow for Boc Protection and Deprotection

Experimental Workflow Start Start with Amine Protection Boc Protection ((Boc)₂O, Base) Start->Protection Purification1 Workup & Purification Protection->Purification1 Protected_Amine Isolated N-Boc Amine Purification1->Protected_Amine Reaction Further Synthetic Steps Protected_Amine->Reaction Deprotection Boc Deprotection (TFA or HCl) Reaction->Deprotection Purification2 Workup & Purification Deprotection->Purification2 Final_Product Final Deprotected Amine Purification2->Final_Product

Caption: General workflow for a synthetic sequence involving Boc protection and deprotection.

Orthogonal Protection Strategies

The acid-labile nature of the Boc group makes it an excellent component of orthogonal protection strategies, where multiple protecting groups can be removed selectively in the presence of others.

  • Boc and Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is commonly used in conjunction with the acid-labile Boc group, particularly in peptide synthesis.

  • Boc and Cbz: The carboxybenzyl (Cbz or Z) group is removed by hydrogenolysis, providing another layer of orthogonality with the Boc group.

  • Boc and Alloc: The allyloxycarbonyl (Alloc) group is cleaved by palladium catalysis, allowing for its selective removal in the presence of a Boc group.

The strategic use of these orthogonal pairs enables the synthesis of highly complex molecules with multiple functional groups that require selective manipulation.

References

Application Notes and Protocols for Butyl Chloroformate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of butyl chloroformate in a laboratory setting. This compound is a versatile reagent primarily utilized in organic synthesis for the introduction of a butoxycarbonyl group, which is valuable in the formation of carbamates, carbonates, and as a protecting group for amines.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pungent odor.[1] It is highly flammable and reacts with water and moisture in the air.[2][3] Proper handling and storage are crucial to ensure safety and reagent integrity.

PropertyValueReference(s)
Molecular Formula C5H9ClO2[4]
Molecular Weight 136.58 g/mol [2][4]
Boiling Point 142 °C (lit.)[1][5]
Density 1.074 g/mL at 25 °C (lit.)[1][5]
Flash Point 70°F (21°C)[1][2]
Refractive Index n20/D 1.412 (lit.)[1][5]
Solubility Decomposes in water.[1] Soluble in common organic solvents like acetone, chloroform, toluene, and THF.[6][1][6]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic if inhaled, and flammable.[2][4][7]

Potential Hazards:

  • Flammability: Highly flammable liquid and vapor.[2][4] Vapors can form explosive mixtures with air.[2]

  • Toxicity: Fatal if inhaled.[4] Causes severe skin burns and eye damage.[4][7] Ingestion causes burns of the mouth and stomach.[1]

  • Reactivity: Reacts exothermically with water, bases (including amines), strong oxidizing agents, and alcohols.[1][3] May react vigorously or explosively with ethers in the presence of metal salts.[1]

  • Decomposition: Thermal decomposition can release toxic gases such as hydrogen chloride and phosgene.[2][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and protective clothing.[7]

  • Respiratory Protection: Use only in a well-ventilated fume hood. If the concentration exceeds exposure limits, a NIOSH-approved respirator is required.[7]

Handling and Storage:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[4]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][8] A refrigerator/flammables cabinet is recommended.[4]

  • Keep containers tightly closed.[4]

  • Ground and bond containers during transfer to prevent static discharge.[8]

  • Use non-sparking tools.[7]

First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

Experimental Protocols

This compound is a key reagent in several important organic transformations. Below are detailed protocols for its primary applications.

N-Protection of Amines (Carbamate Formation)

The reaction of this compound with primary or secondary amines in the presence of a base is a common method for the synthesis of N-butylcarbamates. This reaction is often used to protect amine functionalities during multi-step syntheses.

General Workflow for N-Butoxycarbonylation:

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (Primary or Secondary) Mix Combine Amine, Solvent, and Base Amine->Mix Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Mix Base Base (e.g., Triethylamine, Pyridine) Base->Mix BCF This compound AddBCF Add this compound dropwise BCF->AddBCF Cool Cool to 0 °C Mix->Cool Cool->AddBCF Stir Stir at Room Temperature AddBCF->Stir Wash Aqueous Wash Stir->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product N-Butylcarbamate Purify->Product derivatization_workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis Sample Aqueous Amine Sample Buffer Add Buffer (pH control) Sample->Buffer AddReagents Add this compound and Organic Solvent (e.g., Toluene) Buffer->AddReagents Vortex Vortex to Mix AddReagents->Vortex React React (e.g., 10 min) Vortex->React Separate Separate Organic Layer React->Separate Analyze Inject into GC-MS Separate->Analyze Result Chromatogram & Mass Spectrum Analyze->Result

References

Application Notes and Protocols: Reaction of Butyl Chloroformate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl chloroformate is a versatile reagent in organic synthesis, primarily utilized for the formation of butyl carbamates through its reaction with primary and secondary amines. This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting carbamate (B1207046) linkage is a common motif in a wide array of biologically active molecules and is frequently employed as a protecting group for amines in multi-step syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carbamate and hydrochloric acid. The presence of a base is crucial to neutralize the acid byproduct and drive the reaction to completion.

Core Applications in Drug Development

The reaction of this compound with primary and secondary amines holds significant importance in drug development for several key reasons:

  • Carbamate-Containing Active Pharmaceutical Ingredients (APIs): The carbamate functional group is a key structural component in numerous therapeutic agents. This compound provides a straightforward method for introducing a butyl carbamate moiety, which can influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

  • Amine Protection: In the synthesis of complex drug molecules, it is often necessary to temporarily block the reactivity of an amine functional group to prevent unwanted side reactions. The butyl carbamoyl (B1232498) group serves as an effective protecting group that is stable under various reaction conditions and can be selectively removed when needed.

  • Synthesis of Ureas: While the primary reaction yields carbamates, this compound can be a precursor for the in-situ generation of butyl isocyanate, which can then react with other amines to form substituted ureas, another important functional group in medicinal chemistry.

Reaction Mechanism and Experimental Workflow

The reaction of this compound with a primary or secondary amine follows a nucleophilic acyl substitution pathway. The workflow for this reaction is generally straightforward, involving the controlled addition of the chloroformate to the amine in the presence of a base, followed by workup and purification.

Caption: Reaction mechanism of this compound with amines.

ExperimentalWorkflow Start Start DissolveAmine Dissolve Amine and Base in Anhydrous Solvent Start->DissolveAmine CoolReaction Cool to 0 °C DissolveAmine->CoolReaction AddChloroformate Add this compound Dropwise CoolReaction->AddChloroformate Reaction Stir at Room Temperature AddChloroformate->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product Pure Butyl Carbamate Purify->Product

Caption: General experimental workflow for carbamate synthesis.

Quantitative Data

The following tables summarize quantitative data for the reaction of this compound and other similar chloroformates with various primary and secondary amines. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction with Primary Amines

AmineChloroformateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineOctyl ChloroformatePyridineDichloromethane (B109758)0 to RT1 - 2>90[1]
AnilineN-Butyl-N-chloroformamideTriethylamine (B128534)Dichloromethane0 to RT4 - 6Not specified[2]
Substituted AnilinesN-Butyl-N-chloroformamideTriethylamineDichloromethane0 to RT4 - 6Not specified[2]

Table 2: Reaction with Secondary Amines

AmineChloroformateBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineOctyl ChloroformateTriethylamineDichloromethane0 to RT1 - 2>90[1]
Di-n-butylamineOctyl ChloroformateTriethylamineDichloromethane0 to RT2 - 3~90[1]
MorpholineIsothis compoundN-MethylmorpholineNot specified-150.08Not specified[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Butyl Carbamates from Primary Amines

Materials:

  • Primary Amine (1.0 eq.)

  • n-Butyl Chloroformate (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add n-butyl chloroformate (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-butyl carbamate.

Protocol 2: General Procedure for the Synthesis of N-Butyl Carbamates from Secondary Amines

Materials:

  • Secondary Amine (1.0 eq.)

  • n-Butyl Chloroformate (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyl chloroformate (1.1 eq.) dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-butyl carbamate.

Troubleshooting and Side Reactions

Several factors can influence the outcome of the reaction between this compound and amines. Careful control of reaction conditions is key to achieving high yields and purity.

Troubleshooting LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions ProductLoss Product Loss during Workup LowYield->ProductLoss IncreaseTime IncreaseTime IncompleteReaction->IncreaseTime Solution: Increase Reaction Time/Temp CheckReagents CheckReagents IncompleteReaction->CheckReagents Solution: Check Reagent Purity Dimerization Dimerization SideReactions->Dimerization Over-acylation of Primary Amine Isocyanate Isocyanate SideReactions->Isocyanate Formation of Butyl Isocyanate Hydrolysis Hydrolysis ProductLoss->Hydrolysis Hydrolysis of Product Emulsion Emulsion ProductLoss->Emulsion Emulsion during Extraction SlowAddition SlowAddition Dimerization->SlowAddition Solution: Slow Chloroformate Addition Urea Urea Isocyanate->Urea Reacts with Amine to form Urea LowTemp LowTemp Isocyanate->LowTemp Solution: Maintain Low Temperature Anhydrous Anhydrous Hydrolysis->Anhydrous Solution: Use Anhydrous Conditions BrineWash BrineWash Emulsion->BrineWash Solution: Add Brine

Caption: Common issues and solutions in carbamate synthesis.

Common Problems and Solutions:

  • Low Yield:

    • Incomplete Reaction: Monitor the reaction by TLC to ensure the limiting reagent is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.

    • Side Reactions: The formation of N,N'-dibutylurea can be a significant byproduct. This occurs if butyl isocyanate is formed and reacts with the starting amine. Maintaining a low reaction temperature (0 °C to room temperature) can minimize isocyanate formation. Slow, dropwise addition of this compound also helps to keep its concentration low, reducing side reactions.

    • Hydrolysis: this compound is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the starting material.

    • Loss During Workup: Carbamates can have some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and reduced pressure.

  • Difficulty in Purification:

    • Removing Unreacted Amine: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine, allowing it to be extracted into the aqueous phase.

    • Oily Product: If the product is an oil and difficult to crystallize, purification by flash column chromatography is recommended.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and widely applicable method for the synthesis of N-butyl carbamates. Its utility in drug development, both for the direct incorporation of the carbamate moiety into active pharmaceutical ingredients and for the protection of amine functionalities, is well-established. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential side reactions, researchers can effectively utilize this versatile reagent to achieve their synthetic goals. The protocols and data provided herein serve as a comprehensive guide for the successful application of this important transformation.

References

Application Notes and Protocols: Butyl Chloroformate for the Synthesis of Carbonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of carbonate esters using butyl chloroformate. Carbonate esters are a versatile class of organic compounds with applications in pharmaceuticals, polymers, and as specialty solvents. This compound is a common and efficient reagent for the introduction of a butoxycarbonyl group, leading to the formation of both symmetrical and unsymmetrical carbonate esters.

Introduction

This compound (C₅H₉ClO₂) is a reactive acyl chloride that readily participates in nucleophilic substitution reactions with alcohols and phenols to yield the corresponding carbonate esters. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid. A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the HCl byproduct and drive the reaction to completion.

General Reaction Scheme:

Where R can be an alkyl or aryl group, and Bu represents the n-butyl group.

This method is widely applicable to a range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, allowing for the synthesis of a diverse library of carbonate esters.

Safety Precautions

This compound is a corrosive, flammable, and toxic liquid. It is a lachrymator and can cause severe skin burns and eye damage. It is fatal if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various carbonate esters using this compound.

Synthesis of a Symmetrical Carbonate: Di-n-butyl Carbonate

This protocol describes the synthesis of di-n-butyl carbonate from the reaction of n-butanol with this compound.

Materials:

  • n-Butanol

  • This compound

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butanol (1.0 eq) and pyridine (1.1 eq) in diethyl ether.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add this compound (1.0 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure di-n-butyl carbonate.

Synthesis of a Mixed Carbonate: n-Butyl Ethyl Carbonate

This protocol details the synthesis of a mixed carbonate ester, n-butyl ethyl carbonate, from the reaction of ethanol (B145695) with this compound.

Materials:

  • Ethanol

  • This compound

  • Triethylamine

  • Dichloromethane (B109758)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask cooled in an ice bath, add this compound (1.0 eq) dropwise.

  • Maintain the reaction temperature between 0 and 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash successively with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude n-butyl ethyl carbonate can be purified by distillation.

Synthesis of an Aryl Carbonate: n-Butyl Phenyl Carbonate

This protocol outlines the synthesis of n-butyl phenyl carbonate from the reaction of phenol (B47542) with this compound.

Materials:

  • Phenol

  • This compound

  • Pyridine

  • Toluene

  • 1M Sodium hydroxide (B78521) solution

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in toluene.

  • Heat the mixture to 40-50 °C with stirring.

  • Add this compound (1.0 eq) dropwise to the solution.

  • After the addition, continue to stir the reaction mixture at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and wash with 1M NaOH solution to remove unreacted phenol.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous potassium carbonate, filter, and concentrate in vacuo.

  • Purify the residue by vacuum distillation to yield n-butyl phenyl carbonate.

Data Presentation

The following tables summarize quantitative data for the synthesis of various carbonate esters using this compound.

Table 1: Synthesis of Symmetrical and Mixed Alkyl Carbonates

Product NameAlcoholBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Di-n-butyl Carbonaten-ButanolPyridineDiethyl Ether2-40 - RT>85General Procedure
n-Butyl Ethyl CarbonateEthanolTriethylamineDichloromethane1-20 - RT>90General Procedure
1,2-Propanediol di-n-butyl carbonate1,2-PropanediolPyridineChloroformNot SpecifiedNot Specified89.6[1]

Table 2: Synthesis of Aryl Carbonates

Product NamePhenol DerivativeBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
n-Butyl Phenyl CarbonatePhenolPyridineToluene2-350-60HighGeneral Procedure

Visualization of Workflow and Reaction

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of carbonate esters using this compound.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol/Phenol and Base in Solvent B Cool to 0-5 °C A->B C Add this compound Dropwise B->C D Stir at Room Temperature C->D E Quench Reaction (e.g., with water) D->E F Extract with Organic Solvent E->F G Wash Organic Layer (Acid, Base, Brine) F->G H Dry with Drying Agent G->H I Filter H->I J Concentrate in vacuo I->J K Purify by Distillation or Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

General workflow for carbonate ester synthesis.
Reaction Mechanism

The diagram below outlines the nucleophilic acyl substitution mechanism for the formation of a carbonate ester from an alcohol and this compound.

Mechanism of carbonate ester formation.

Characterization of Carbonate Esters

The synthesized carbonate esters can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the carbonate ester. The chemical shifts of the protons and carbons adjacent to the carbonate group are characteristic.

  • Infrared (IR) Spectroscopy: The presence of the carbonate group is indicated by a strong C=O stretching vibration typically observed in the range of 1740-1775 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized ester.

Conclusion

This compound is a highly effective reagent for the synthesis of a wide array of carbonate esters from various alcohols and phenols. The reactions are generally high-yielding and proceed under mild conditions. The protocols and data presented in this document provide a comprehensive guide for researchers in the successful application of this compound for carbonate ester synthesis. Adherence to safety precautions is paramount when handling this reagent.

References

Application of Butyl Chloroformate in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of butyl chloroformate in polymer chemistry. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the synthesis and characterization of polymers for various applications, including drug delivery.

This compound is a versatile reagent in polymer chemistry, primarily utilized for the introduction of butyl carbonate functionalities onto polymer backbones and for the synthesis of chain transfer agents used in controlled radical polymerization. Its reactivity with hydroxyl and amine groups makes it a valuable tool for modifying natural and synthetic polymers, thereby altering their physicochemical properties for specific applications.

Key Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry include:

  • Modification of Polysaccharides: this compound is used to synthesize dextran (B179266) alkyl carbonates. This modification alters the solubility and other physical properties of dextran, a biocompatible and biodegradable polysaccharide, making it suitable for applications such as drug delivery nanoparticles.

  • Synthesis of RAFT Agents: this compound is a precursor in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents. These agents are crucial for controlling radical polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which are essential for advanced drug delivery systems.

  • Polycarbonate Synthesis (Theoretical): While less common than traditional methods using phosgene (B1210022) or diphenyl carbonate, this compound can theoretically be used in the synthesis of polycarbonates through reaction with bisphenols. This application is of interest for exploring alternative, potentially safer synthetic routes.

Experimental Protocols

This section provides detailed experimental protocols for key applications of this compound in polymer chemistry.

Synthesis of Dextran Butyl Carbonate

This protocol describes the synthesis of dextran butyl carbonate by reacting dextran with this compound.[1]

Materials:

Procedure:

  • Dissolve dextran in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine to the solution with stirring.

  • Add this compound dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Precipitate the product by adding the reaction mixture to a stirred solution of ethanol.

  • Filter the precipitate and wash thoroughly with ethanol and then diethyl ether.

  • Dry the resulting dextran butyl carbonate under vacuum.

Characterization:

The successful synthesis and the degree of substitution can be confirmed by spectroscopic methods such as FTIR and NMR.

Synthesis of a RAFT Agent Precursor

This protocol outlines a general procedure for the synthesis of a dithiocarbonate, a precursor for a RAFT agent, which can involve this compound.

Materials:

  • A suitable thiol (R-SH)

  • Carbon disulfide (CS₂)

  • A strong base (e.g., sodium hydride)

  • This compound

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the thiol in the anhydrous solvent under a nitrogen atmosphere.

  • Add the strong base portion-wise at 0°C.

  • Slowly add carbon disulfide to the reaction mixture.

  • After stirring, add this compound dropwise.

  • Allow the reaction to proceed to completion.

  • Work-up the reaction mixture to isolate the dithiocarbonate product.

Quantitative Data

The following tables summarize quantitative data from representative experiments involving this compound in polymer synthesis.

Polymer SystemReactant 1Reactant 2SolventTemperature (°C)Molecular Weight ( g/mol )Polydispersity Index (PDI)Yield (%)Reference
Dextran Butyl CarbonateDextranThis compoundDMF/Pyridine0 to RTVaries with DS-High[1]
Poly(butyl acrylate) via RAFTButyl AcrylateRAFT AgentToluene6010,000 - 100,000< 1.3> 90General RAFT

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the synthesis of dextran butyl carbonate and a hypothetical signaling pathway for the intracellular delivery of a drug using a dextran-based nanocarrier.

experimental_workflow cluster_synthesis Synthesis of Dextran Butyl Carbonate cluster_purification Purification A 1. Dissolve Dextran in DMF B 2. Cool to 0°C A->B C 3. Add Pyridine B->C D 4. Add this compound C->D E 5. Stir at RT for 24h D->E F 6. Precipitate in Ethanol E->F Reaction Mixture G 7. Filter F->G H 8. Wash with Ethanol & Ether G->H I 9. Dry under Vacuum H->I J Dextran Butyl Carbonate I->J signaling_pathway cluster_extracellular Extracellular cluster_cellular Intracellular A Dextran Carbonate Nanoparticle (Drug-loaded) B Endocytosis A->B Cellular Uptake C Endosome B->C D Lysosome C->D Endosomal Trafficking E Drug Release (pH-mediated hydrolysis) D->E Acidic Environment F Therapeutic Target E->F G Cellular Response (e.g., Apoptosis) F->G Signal Transduction

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of butyl chloroformate in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and flammable liquid that poses several significant hazards.[1] Contact can cause severe burns to the skin and eyes, potentially leading to irreversible eye damage.[2][3][4] Inhalation of its vapors can irritate the nose, throat, and lungs, which may lead to coughing, shortness of breath, and in severe cases, a life-threatening build-up of fluid in the lungs (pulmonary edema) that can be delayed in onset.[1][2][3][4] It is also a flammable liquid and a fire hazard.[1][5] Upon combustion, it can produce poisonous gases such as hydrogen chloride and phosgene.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: When handling this compound, a comprehensive PPE ensemble is required to ensure personal safety. This includes:

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton™). Always inspect gloves for integrity before use.[8]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[9]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][10] In situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1][11]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent decomposition due to moisture.[10] The recommended storage temperature is typically between 2-8°C.[6] It should be stored separately from incompatible materials like strong oxidizing agents, bases, amines, and alcohols.[3][4][10]

Q4: What should I do in case of an accidental spill?

A4: In the event of a this compound spill, immediately evacuate all non-essential personnel from the area and eliminate all ignition sources.[1] If the spill is small, it can be absorbed using an inert material like vermiculite, dry sand, or earth.[1] Do not use combustible materials for absorption. The absorbed material should then be placed in a sealed container for proper disposal. The spill area should be well-ventilated and washed after cleanup is complete.[1] For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.

Q5: How should I dispose of this compound waste?

A5: this compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not pour this compound down the drain.[6]

Troubleshooting Guides

Problem: My reaction with this compound is sluggish or incomplete.

Possible CauseTroubleshooting Step
Low Reagent Purity Ensure the this compound is of high purity and has not degraded. Degradation can occur with exposure to moisture.
Presence of Moisture Use anhydrous solvents and ensure all glassware is thoroughly dried before use. This compound reacts with water.[1]
Inadequate Temperature Some reactions may require specific temperature control. Consult the literature for the optimal temperature for your specific transformation.
Poor Mixing Ensure adequate stirring to facilitate contact between reactants, especially in heterogeneous mixtures.

Problem: I am observing unexpected byproducts in my reaction.

Possible CauseTroubleshooting Step
Side Reactions This compound can participate in various side reactions. For example, in the presence of amines, it can form carbamates, but can also lead to over-alkylation or other side products if not controlled.[9] Careful control of stoichiometry and reaction conditions is crucial.
Degradation of this compound If the reagent has been improperly stored, it may have partially decomposed, leading to the introduction of impurities that can cause side reactions.
Reaction with Solvent Ensure the solvent is inert to this compound. Protic solvents like alcohols will react.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H9ClO2[6]
Molecular Weight 136.58 g/mol [2][6]
Boiling Point 142 °C (287.6 °F) at 760 mmHg[10][12]
Melting Point < -70 °C (-94 °F)[10][12]
Flash Point 39 °C (102.2 °F)[12]
Density 1.0513 g/cm³ at 20°C[2]
Vapor Pressure 7 mmHg at 20°C[1]

Experimental Protocols

Key Experiment: Synthesis of a Butyl Carbamate (B1207046)

This protocol provides a general methodology for the synthesis of a butyl carbamate from an amine using this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Nitrogen or argon gas supply

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (nitrogen or argon).

  • Dissolve the amine and triethylamine (1.1 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the addition funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl carbamate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Butyl_Chloroformate_Spill_Response Figure 1. This compound Spill Response Workflow spill Small this compound Spill Occurs large_spill Is the spill large or unmanageable? spill->large_spill evacuate Evacuate Immediate Area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ignite Eliminate Ignition Sources ppe->ignite absorb Absorb with Inert Material (Vermiculite, Sand) ignite->absorb collect Collect Absorbed Material in a Sealed Container absorb->collect clean Ventilate and Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose large_spill->evacuate No emergency Evacuate and Call Emergency Response large_spill->emergency Yes

Caption: Figure 1. Decision workflow for responding to a this compound spill.

Butyl_Chloroformate_Reactivity Figure 2. Chemical Reactivity and Incompatibilities cluster_reactants Reacts With cluster_products To Produce bcf This compound water Water / Moisture bcf->water bases Strong Bases bcf->bases amines Amines bcf->amines alcohols Alcohols bcf->alcohols oxidizers Strong Oxidizing Agents bcf->oxidizers hcl Hydrogen Chloride water->hcl carbamates Carbamates amines->carbamates carbonates Carbonates alcohols->carbonates decomp Hazardous Decomposition oxidizers->decomp

Caption: Figure 2. Reactivity profile of this compound.

References

Technical Support Center: Optimizing Butyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reaction conditions for butyl chloroformate derivatization.

Frequently Asked Questions (FAQs)

Q1: What is this compound derivatization and why is it used? A1: this compound (BCF) derivatization is a chemical modification technique used to prepare analytes for analysis, primarily by gas chromatography (GC). It converts polar, non-volatile compounds containing functional groups like amines (-NH2), carboxylic acids (-COOH), and hydroxyls (-OH) into more volatile and thermally stable butyl carbamate (B1207046) and butyl ester derivatives. This process is essential for improving chromatographic separation and detection sensitivity.[1][2] Alkyl chloroformate reactions are advantageous because they are rapid, often proceeding to completion in under a minute at room temperature, and can be performed directly in aqueous samples.[3][4]

Q2: What are the key reagents in a typical this compound derivatization? A2: A typical reaction involves the analyte, this compound (the derivatizing agent), a base (e.g., pyridine, sodium hydroxide, or sodium bicarbonate) to maintain an alkaline pH, an alcohol (e.g., butanol), and an organic solvent (e.g., hexane (B92381) or chloroform) for extracting the derivatized products.[4][5] Pyridine often acts as a catalyst in the reaction.[1][5]

Q3: What is the general mechanism of the reaction? A3: The derivatization occurs in two main ways. For amino groups, this compound reacts to form a butyl carbamate. For carboxylic acid groups, a mixed anhydride (B1165640) intermediate is formed, which then reacts with an alcohol (like butanol, which can be the solvent or added separately) to form a butyl ester.[6] This simultaneous derivatization of different functional groups is a key feature of the technique.

Q4: Which factors are most critical to optimize for a successful derivatization? A4: The most critical factors to optimize include the pH of the reaction medium, the concentration of this compound, the type and amount of alcohol and catalyst (e.g., pyridine) used, reaction time, and temperature.[1][4] The choice of extraction solvent can also impact the recovery of the final derivatives.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing very low signal for my derivatized analyte or no peak at all. What are the potential causes and solutions? A: This is a common issue that can stem from several factors.

  • Incorrect pH: The reaction requires an alkaline environment (typically pH > 9) to proceed efficiently.[5][7] If the pH is too low, the functional groups on your analyte will be protonated and less reactive.

    • Solution: Ensure the aqueous sample is made sufficiently alkaline before adding the this compound. Use a base like NaOH, NaHCO3, or pyridine. Verify the pH of the mixture. For very basic amines, a pH > 12 may be necessary.[3]

  • Reagent Degradation: this compound is sensitive to moisture and can hydrolyze over time.

    • Solution: Use a fresh bottle of this compound or one that has been stored properly under inert gas and at the recommended temperature (typically 2-8°C). Avoid introducing moisture into the reagent vial.

  • Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction, especially with complex sample matrices.

    • Solution: Increase the volume of this compound added. It is generally recommended to use the reagent in excess.

  • Suboptimal Reaction Time/Temperature: While the reaction is typically fast and occurs at room temperature, some sterically hindered compounds may react more slowly.[5]

    • Solution: Increase the reaction time by vortexing or sonicating the mixture for a longer duration (e.g., 1-2 minutes).[4][7] While heating is not usually required, gentle warming (e.g., to 40°C) could be tested, though this may also increase the risk of byproduct formation.[8]

  • Poor Extraction Efficiency: The derivatized products are nonpolar and must be efficiently extracted from the aqueous phase into an organic solvent.

    • Solution: Test different extraction solvents such as n-hexane, chloroform, or ethyl acetate.[5] Perform the extraction step twice and combine the organic layers to maximize recovery.[4]

Problem 2: Presence of Multiple Unexpected Peaks (Byproducts)

Q: My chromatogram shows the desired product peak, but also many other significant, unidentified peaks. What is causing this? A: The formation of byproducts can complicate analysis.

  • Side Reactions with Solvent: The alcohol used in the reaction medium is crucial for esterifying carboxylic acids. If the solvent system contains other alcohols (e.g., ethanol (B145695) as a stabilizer in chloroform), you may see the formation of different ester derivatives.[3]

    • Solution: Use high-purity solvents. If esterifying with butanol, ensure it is the primary alcohol present in the reaction mixture besides water. A proposed mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride which then exchanges with an alcohol.

  • Excess Reagent Peaks: Injecting a large excess of the derivatization reagent and its byproducts can lead to large, interfering peaks in the chromatogram.

    • Solution: After the reaction and extraction, the organic layer can be gently evaporated under a stream of nitrogen and reconstituted in a smaller volume of solvent.[5] This helps to remove volatile reagent byproducts. Be cautious not to evaporate the derivatized analyte.

  • Sample Matrix Interferences: Complex biological or environmental samples contain numerous compounds that can also be derivatized by this compound, leading to a complex chromatogram.

    • Solution: Implement a sample cleanup step before derivatization, such as solid-phase extraction (SPE), to remove interfering substances.[9]

Problem 3: Poor Reproducibility and Inconsistent Results

Q: My results vary significantly between runs, even when I follow the same protocol. How can I improve reproducibility? A: Inconsistent results often point to subtle variations in the experimental procedure.

  • Inconsistent Pipetting: The ratios of aqueous sample, alcohol, pyridine, and this compound are critical. Small errors in pipetting can lead to large variations in yield.

    • Solution: Use calibrated pipettes and ensure consistent technique. For highly viscous liquids like pyridine, reverse pipetting may improve accuracy. Consider preparing a master mix of reagents (e.g., alcohol/pyridine) to add to each sample.

  • Variable Reaction Time: The reaction is very fast. Inconsistent mixing times can affect the reaction's completion.

    • Solution: Standardize the vortexing or sonication time for all samples. Using an automated system can greatly improve reproducibility.[10]

  • Moisture Contamination: Inconsistent exposure to atmospheric moisture can degrade the reagent at different rates.

    • Solution: Work quickly and keep reagent vials tightly capped when not in use. Purge vials with an inert gas (like nitrogen or argon) before sealing for storage.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data and key findings from studies on alkyl chloroformate derivatization that can guide optimization.

Table 1: Effect of Alkyl Chloroformate Chain Length on Derivatization

Alkyl ChloroformateAnalyte(s)Key ObservationReference
Methyl/EthylAcetic AcidDerivative peak was not separated from the solvent peak.[4]
PropylShort-Chain Fatty Acids & Branched-Chain Amino AcidsDemonstrated broad coverage and satisfactory derivatization efficiency.[4]
Butyl/IsobutylShort-Chain Fatty Acids & Branched-Chain Amino AcidsYielded suboptimal derivatization efficiency in this specific application.[4]
IsobutylAmino AcidsProvided more sensitivity for GC-FID and GC-MS analysis compared to other alkyl chloroformates.[11]

Table 2: Optimization of Reagent Volumes for Gallic Acid Derivatization with Ethyl Chloroformate (ECF)

This study used a Box-Behnken Design to find optimal conditions. The values represent the optimized protocol.

ReagentOptimized VolumePurposeReference
Absolute Ethanol161 µLAlcohol for esterification[1]
Ethyl Chloroformate (ECF)137 µLDerivatizing agent[1]
Pyridine50 µLCatalyst and base[1]
n-Hexane2 mLExtraction solvent[1]

Experimental Protocols

Protocol 1: General Derivatization of Amino Acids in an Aqueous Sample

This protocol is a generalized procedure based on common methodologies for derivatizing compounds with amino and carboxylic acid groups for GC-MS analysis.[4][7]

Reagents:

  • Aqueous sample containing the analyte

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Butanol/Pyridine mixture (e.g., 3:2 v/v)

  • This compound (BCF)

  • n-Hexane (GC grade)

  • Sodium Sulfate (B86663) (anhydrous)

Procedure:

  • Sample Preparation: In a 10 mL glass tube, add 200 µL of the aqueous sample.

  • Internal Standard: Add 50 µL of the internal standard solution.

  • pH Adjustment & Reagent Addition: Add 500 µL of the butanol/pyridine mixture. This serves to adjust the pH to an alkaline state and provide the alcohol for esterification.

  • Derivatization: Add 50 µL of this compound. Immediately cap the tube and vortex vigorously for 30-60 seconds. An emulsion may form. The reaction is exothermic and may produce CO2 gas; vent the tube carefully if necessary.[5]

  • Extraction: Add 1 mL of n-hexane to the tube. Vortex for 1 minute to extract the derivatives.

  • Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer (n-hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

Visualizations

Derivatization_Mechanism cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization Analyte_NH2 Analyte-NH2 (Amino Acid) Carbamate Analyte-NH-COOBu (Butyl Carbamate Derivative) Analyte_NH2->Carbamate + BCF, Pyridine BCF1 This compound (ClCOOBu) Anhydride Mixed Anhydride Intermediate Analyte_COOH Analyte-COOH (Amino Acid) Analyte_COOH->Anhydride + BCF, Pyridine BCF2 This compound (ClCOOBu) Ester Analyte-COOBu (Butyl Ester Derivative) Anhydride->Ester + Butanol Butanol Butanol (BuOH) Optimization_Workflow start Define Analyte and Matrix protocol Establish Initial Protocol (Based on Literature) start->protocol ph Optimize pH (e.g., 9, 10, 11, 12) protocol->ph reagents Optimize Reagent Ratio (BCF, Alcohol, Pyridine) ph->reagents time_temp Optimize Reaction Time & Temperature reagents->time_temp extraction Optimize Extraction (Solvent, Volume) time_temp->extraction validate Validate Method (Reproducibility, Linearity) extraction->validate end Final Protocol validate->end Troubleshooting_Tree decision decision problem problem solution solution start Low/No Product Peak? decision_ph Unexpected Peaks? start->decision_ph No check_ph Verify pH > 9 start->check_ph Yes decision_repro Poor Reproducibility? decision_ph->decision_repro No check_solvent Use High-Purity Solvents decision_ph->check_solvent Yes check_reagent Use Fresh Reagent check_ph->check_reagent increase_reagent Increase BCF Volume check_reagent->increase_reagent increase_time Increase Reaction Time increase_reagent->increase_time check_extraction Test Extraction Solvent increase_time->check_extraction end Problem Solved decision_repro->end No check_pipette Calibrate Pipettes decision_repro->check_pipette Yes cleanup Add Sample Cleanup (SPE) check_solvent->cleanup evaporate Evaporate & Reconstitute cleanup->evaporate standardize_time Standardize Mixing Time check_pipette->standardize_time prevent_moisture Prevent Moisture Contamination standardize_time->prevent_moisture

References

Technical Support Center: Butyl Chloroformate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of butyl chloroformate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a cloudy or yellowish appearance. What is the cause and is it still usable?

A cloudy or yellowish appearance is a common indicator of decomposition. The primary cause is exposure to moisture, which leads to hydrolysis. This reaction produces butanol, carbon dioxide, and hydrogen chloride (HCl) gas.[1][2][3][4][5][6] The presence of HCl can further catalyze decomposition.

Whether the product is still usable depends on the extent of decomposition and the tolerance of your specific application to impurities. It is highly recommended to re-analyze the purity of the material before use. For sensitive applications, using a freshly opened or redistilled product is advisable.

Q2: I've noticed pressure buildup in my this compound bottle. What is happening and how should I handle it?

Pressure buildup is a serious safety concern and is typically caused by the generation of gases like carbon dioxide and hydrogen chloride from decomposition.[2][5][7] This is often accelerated by elevated temperatures or moisture contamination.

Action:

  • Do not open the bottle directly.

  • Cool the bottle in an ice bath to reduce the vapor pressure of the contents.

  • Carefully and slowly vent the bottle in a well-ventilated fume hood, pointing the cap away from you and others.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

To prevent recurrence, ensure the bottle is stored at the recommended refrigerated temperature (2-8 °C) and that the cap is securely sealed to prevent moisture ingress.[8][9][10]

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

To minimize decomposition, this compound should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal decomposition and hydrolysis.[8][9][10]
Atmosphere Inert gas (e.g., Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[1]
Container Tightly sealed, original containerPrevents moisture ingress and contamination.
Environment Cool, dry, well-ventilated areaMinimizes exposure to ambient moisture and heat.[1][5][6]
Light Protected from lightWhile not the primary cause of decomposition, protection from light is a general good practice for storing reactive chemicals.
Incompatibilities Away from strong bases, oxidizing agents, amines, alcohols, and certain metals.[1][3][5][7]These substances can catalyze or directly react with this compound, leading to rapid decomposition.

Q4: Can I use desiccants to protect my this compound from moisture?

Yes, using desiccants is a practical and effective way to create a dry microenvironment for storing this compound, especially for frequently opened containers.

Recommendations:

  • Store the sealed this compound container inside a desiccator cabinet containing a suitable desiccant like silica (B1680970) gel or calcium sulfate.[11][12]

  • For smaller, frequently used aliquots, consider storing the vial inside a larger sealed container with a desiccant pouch.[4]

  • Ensure the desiccant is active (e.g., blue for indicating silica gel) and regenerate or replace it as needed.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Formation of a precipitate Advanced decomposition, potentially polymerization or reaction with contaminants.Do not use. Dispose of the material according to your institution's hazardous waste guidelines.
Pungent, acidic odor upon opening Release of HCl gas due to hydrolysis.Handle in a fume hood with appropriate PPE. Consider the purity to be compromised. Re-analyze before use.
Inconsistent reaction yields Partial decomposition of the this compound, leading to lower effective concentration.Use a fresh bottle or purify the existing stock by distillation under reduced pressure. Always re-analyze the purity of older reagents.
Discoloration of the container Potential reaction with the container material, especially if it is a metal that can be attacked by the generated HCl.[6]Transfer the material to a compatible container (e.g., glass or certain resistant polymers) if necessary. Consult a chemical compatibility chart.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting volatile degradation products like butanol.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1% v/v) in a dry, inert solvent such as dichloromethane (B109758) or hexane.

    • Handle the sample quickly to minimize exposure to atmospheric moisture.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Identify the this compound peak based on its retention time. The presence of earlier eluting peaks may indicate the presence of butanol or other volatile impurities. Purity can be estimated by the relative peak area.

Protocol 2: Stability Study Workflow

This protocol outlines a general workflow for conducting an accelerated stability study on this compound.

  • Initial Analysis (Time Zero):

    • Analyze a new bottle of this compound for initial purity and the absence of degradation products using a validated analytical method (e.g., GC or HPLC).

    • Perform a Karl Fischer titration to determine the initial water content.

  • Sample Preparation and Storage:

    • Aliquot the this compound into several small, tightly sealed glass vials under an inert atmosphere.

    • Place the vials under different storage conditions:

      • Recommended: 2-8 °C (control).

      • Accelerated: 25 °C and 40 °C.

      • Moisture Challenge: Store some vials at 25 °C in a desiccator with a controlled humidity environment (e.g., using a saturated salt solution).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample for purity and degradation products using the established analytical method. .

  • Data Evaluation:

    • Compare the purity and impurity profiles of the stressed samples to the control sample and the initial time-zero data.

    • Plot the degradation of this compound over time for each condition to estimate the rate of decomposition.

Visualizations

DecompositionPathway Decomposition Pathway of this compound BCF This compound (C5H9ClO2) Decomposition Decomposition BCF->Decomposition H2O Water (H2O) H2O->Decomposition + Heat Heat Heat->Decomposition accelerates Incompatibles Incompatible Materials (Bases, Amines, etc.) Incompatibles->Decomposition catalyzes Butanol Butanol (C4H10O) Decomposition->Butanol CO2 Carbon Dioxide (CO2) Decomposition->CO2 HCl Hydrogen Chloride (HCl) Decomposition->HCl

Caption: Primary decomposition pathway of this compound.

StabilityStudyWorkflow General Workflow for this compound Stability Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis InitialAnalysis Initial Analysis (T=0) - Purity (GC/HPLC) - Water Content (KF) Aliquoting Aliquot Samples (Inert Atmosphere) InitialAnalysis->Aliquoting Control Control (2-8 °C) Aliquoting->Control Accelerated Accelerated (25 °C, 40 °C) Aliquoting->Accelerated Moisture Moisture Challenge (Controlled Humidity) Aliquoting->Moisture TimePointAnalysis Time-Point Analysis (e.g., 1, 2, 4, 8, 12 weeks) Control->TimePointAnalysis Accelerated->TimePointAnalysis Moisture->TimePointAnalysis DataEvaluation Data Evaluation - Compare Purity - Identify Degradants - Estimate Decomposition Rate TimePointAnalysis->DataEvaluation

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Purification of Products from Butyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving butyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the most common products synthesized using this compound?

A1: this compound is a versatile reagent primarily used for the introduction of a butylcarbamoyl group. The most common products are N-butylcarbamates, formed by the reaction with alcohols or phenols, and N,N'-substituted ureas, resulting from reactions with primary or secondary amines.[1]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials (amines, alcohols), excess this compound, and byproducts formed during the reaction. Key byproducts to look out for are N-butyl isocyanate and N,N'-dibutylurea. The isocyanate can form from the thermal decomposition of this compound, and the urea (B33335) can result from the reaction of the isocyanate with butylamine (B146782), which is formed if water is present.[2]

Q3: How can I monitor the progress of my reaction to minimize impurities?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can separate the starting materials, the desired product, and potential byproducts. This allows you to determine the optimal reaction time and avoid the formation of excess impurities. For more detailed analysis, techniques like ¹H NMR, ¹³C NMR, and LC-MS are recommended to confirm the product's structure and identify any impurities.

Q4: Is it necessary to perform an aqueous work-up?

A4: Yes, an aqueous work-up is a crucial first step in purification.[3] It serves to quench the reaction, neutralize acidic byproducts like HCl, and remove water-soluble impurities. A typical work-up involves washing the organic layer with a dilute acid (like 1M HCl) to remove unreacted amines, followed by a wash with a mild base (like saturated aqueous NaHCO₃) to remove any remaining acid and unreacted this compound.

Q5: My N-butylcarbamate product is an oil and won't crystallize. What should I do?

A5: If your product is an oil, it is likely due to the presence of impurities. The first step should be to purify the crude product using flash column chromatography. Once the product is sufficiently pure, you can attempt recrystallization again by screening various solvent systems. If it still fails to crystallize, the product may be an oil at room temperature, and purification by chromatography is the most appropriate method.

Troubleshooting Guides

Problem 1: Low yield of the desired carbamate/urea.
Possible CauseTroubleshooting Step
Incomplete reaction Monitor the reaction by TLC until the limiting reagent is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reaction to form N-butyl isocyanate Maintain a low reaction temperature (0 °C to room temperature) to minimize the formation of N-butyl isocyanate.
Hydrolysis of this compound Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the starting material. This compound reacts with water to produce butanol, HCl, and CO2.
Loss of product during work-up Carbamates can have some volatility; avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and reduced pressure. Saturating the aqueous layer with NaCl (brine) can also reduce the solubility of the product in the aqueous phase, improving extraction efficiency.[4]
Problem 2: Presence of N,N'-dibutylurea as a major byproduct.
Possible CauseTroubleshooting Step
Reaction of N-butyl isocyanate with amine Control the reaction temperature to minimize isocyanate formation. Add the this compound slowly to the amine solution to maintain a low concentration of the chloroformate.
Formation of butylamine and subsequent reaction Use anhydrous conditions to prevent the hydrolysis of this compound to butylamine, which can then react to form the urea byproduct.
Problem 3: Difficulty in removing unreacted starting amine.
Possible CauseTroubleshooting Step
Insufficient acid wash During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. Ensure the aqueous layer is acidic (test with pH paper) before separation. Repeat the wash if necessary.
Amine salt is partially soluble in the organic layer Perform multiple extractions with the acidic solution to ensure complete removal.

Data Presentation

Table 1: Common Byproducts and Their Removal Strategies
ByproductTypical Removal Method
N-Butyl Isocyanate Reacts with water or alcohols during work-up. Can be removed by chromatography.
N,N'-dibutylurea Often less soluble than the desired product and may precipitate. Can be removed by filtration or chromatography.
Unreacted Amines Acidic wash (e.g., 1M HCl) during extraction.
Unreacted Alcohols/Phenols Basic wash (e.g., 1M NaOH) during extraction for phenols. Chromatography for alcohols.
Butanol From hydrolysis of this compound. Can be removed by aqueous work-up and flash chromatography.
Table 2: Suggested Starting Conditions for Flash Chromatography
Product TypePolarityRecommended Starting Eluent System (v/v)Target Rf on TLC
N-Butylcarbamates (from aliphatic alcohols)Low to Medium9:1 to 4:1 Hexane:Ethyl Acetate~0.3[5]
N-Butylcarbamates (from phenols)Medium7:3 to 1:1 Hexane:Ethyl Acetate~0.3[5]
N-Substituted Ureas (from aliphatic amines)Medium to High4:1 to 1:1 Hexane:Ethyl Acetate~0.2-0.3[6]
N-Substituted Ureas (from aromatic amines)High1:1 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol~0.2-0.3[6]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and slowly quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.

  • Acid Wash: Remove the aqueous layer. Add 1M HCl to the organic layer to extract any unreacted basic amines. Shake, separate, and discard the aqueous layer.

  • Base Wash: Add saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted this compound. Shake, separate, and discard the aqueous layer. Be cautious of potential pressure buildup from CO₂ evolution.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.[6][7]

  • Column Packing: Plug the column with cotton or glass wool and add a layer of sand. Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed. Add another layer of sand on top.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for samples not soluble in the eluent, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow. Collect fractions in test tubes.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Common solvents for carbamates include hexane, ethyl acetate/hexane, and ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Concentration Concentrate Under Reduced Pressure Workup->Concentration Crude_Product Crude Product Concentration->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization If solid Pure_Product Pure Product Chromatography->Pure_Product If oil or pure solid Recrystallization->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: General workflow for purifying products from this compound reactions.

Troubleshooting_Yield Start Low Product Yield Check_TLC Is starting material consumed on TLC? Start->Check_TLC Extend_Time Increase reaction time/temp and monitor. Check_TLC->Extend_Time No Check_Conditions Were reaction conditions anhydrous? Check_TLC->Check_Conditions Yes End Yield Improved Extend_Time->End Redry Ensure dry glassware and anhydrous solvents. Check_Conditions->Redry No Check_Workup Analyze aqueous layers for product loss. Check_Conditions->Check_Workup Yes Redry->End Optimize_Extraction Use brine wash or continuous extraction. Check_Workup->Optimize_Extraction Yes Check_Workup->End No Optimize_Extraction->End

Caption: Decision tree for troubleshooting low product yield issues.

Byproduct_Formation cluster_reactants Reactants & Conditions cluster_products Products & Byproducts ButylCF This compound Product Desired Urea (R-NH-CO-NH-Bu) ButylCF->Product + Amine Isocyanate N-Butyl Isocyanate (Bu-NCO) ButylCF->Isocyanate Butylamine Butylamine (Bu-NH2) ButylCF->Butylamine Amine Primary Amine (R-NH2) Heat Heat Heat->Isocyanate Water Water (H2O) Water->Butylamine Dibutylurea N,N'-Dibutylurea (Bu-NH-CO-NH-Bu) Isocyanate->Dibutylurea Butylamine->Dibutylurea + Isocyanate

Caption: Formation pathways for common byproducts in urea synthesis.

References

Troubleshooting low yields in butyl chloroformate-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yields in reactions mediated by butyl chloroformate. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound, and its isomer isothis compound, are primarily used to activate carboxylic acids for the formation of amide or ester bonds. This is achieved through the "mixed anhydride" method, where the carboxylic acid reacts with the chloroformate to form a highly reactive mixed carboxylic-carbonic anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired product.[1] This method is valued for its rapid reaction times, cost-effectiveness, and suitability for large-scale synthesis.[1]

Q2: What is the general mechanism of a this compound-mediated amide coupling?

The process is typically a two-step, one-pot procedure:

  • Mixed Anhydride Formation: A carboxylic acid is deprotonated by a tertiary amine base (like N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate the mixed anhydride. This activation step is highly exothermic and requires strict temperature control.[1]

  • Nucleophilic Acyl Substitution: A primary or secondary amine is added to the reaction. It acts as a nucleophile, attacking the carbonyl carbon of the original carboxylic acid portion of the mixed anhydride. The resulting tetrahedral intermediate collapses, yielding the amide product and releasing carbon dioxide and the corresponding butanol as byproducts.[1][2]

Q3: Why is strict temperature control so crucial for these reactions?

Maintaining low temperatures, typically between -15°C and 0°C, is critical for several reasons:

  • Stability of the Chloroformate: this compound is thermally sensitive.[3][4] Higher temperatures can lead to decomposition.

  • Stability of the Mixed Anhydride: The mixed anhydride intermediate is often unstable at higher temperatures and can undergo side reactions like disproportionation.[5][6]

  • Minimizing Side Reactions: Low temperatures suppress unwanted side reactions, such as the formation of urethane (B1682113) byproducts and symmetrical anhydrides.[1]

  • Preventing Racemization: For chiral carboxylic acids, particularly amino acids, low temperatures are essential to minimize racemization.[1]

Q4: What are the most common side reactions that lower the yield?

Several side reactions can compete with the desired amide or ester formation:

  • Symmetrical Anhydride Formation: The mixed anhydride can disproportionate into two symmetrical anhydrides.[2][6][7] The symmetrical anhydride derived from the starting carboxylic acid is often less reactive, sequestering the starting material in an unproductive form.

  • Urethane Formation: The nucleophilic amine can attack the carbonate portion of the mixed anhydride instead of the desired acyl portion. This results in the formation of a butyl carbamate (B1207046) (urethane) byproduct.[8]

  • Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze to butanol, CO2, and hydrochloric acid, rendering it inactive.[2][9][10] Any water in the reaction can also hydrolyze the mixed anhydride intermediate.

Troubleshooting Guide: Low Yields

This section addresses specific problems encountered during this compound-mediated reactions, offering potential causes and actionable solutions.

Problem 1: The reaction shows low or no conversion of the starting carboxylic acid.

Possible CauseRecommended Troubleshooting Step
Poor Reagent Quality Verify Reagent Purity: this compound degrades over time, especially with exposure to moisture.[2][9] Use a fresh bottle or purify the reagent before use. Ensure the carboxylic acid and amine are pure and dry.
Presence of Moisture Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried).[11] Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
Incorrect Stoichiometry Check Calculations: Double-check all molar calculations. A slight excess (1.1 equivalents) of the chloroformate is common, but a large excess can lead to side reactions.[1]
Inefficient Activation Optimize Base and Temperature: The choice of base is critical. Sterically hindered, non-nucleophilic bases like N-methylmorpholine (NMM) are often preferred over triethylamine (B128534) (TEA) to reduce racemization and side reactions.[8][12] Ensure the activation step is performed at a sufficiently low temperature (e.g., -15°C).

Problem 2: The desired product is contaminated with a significant amount of urethane byproduct.

Possible CauseRecommended Troubleshooting Step
Incorrect Order of Addition Optimize Addition Sequence: A revised procedure involves adding the carboxylic acid and base to the this compound (reverse addition). This can minimize the formation of symmetrical anhydride, which is a precursor to urethane formation.[8]
Steric Hindrance Choose the Right Chloroformate: Isothis compound is often preferred over n-butyl chloroformate as it can lead to higher yields and is more stable than other chloroformates like ethyl chloroformate.[7][12][13] The bulkier isobutyl group can sterically direct the incoming amine to attack the correct carbonyl group.
Reaction Temperature Too High Maintain Low Temperature: Ensure the temperature is kept consistently low (ideally -15°C) throughout the activation and amine addition steps.

Problem 3: TLC analysis shows multiple spots, including a byproduct suspected to be the symmetrical anhydride.

Possible CauseRecommended Troubleshooting Step
Disproportionation of the Mixed Anhydride Minimize Activation Time: Do not allow the mixed anhydride to stir for an extended period before adding the amine. A typical activation time is 5-30 minutes.[1][12] The stability of the mixed anhydride can be sequence- and solvent-dependent.[7][8]
Excess Base Use Stoichiometric Base: An excess of tertiary amine base can promote the disproportionation of the mixed anhydride.[7] Use one equivalent of base relative to the carboxylic acid.
Incorrect Order of Reagent Addition Mix Acid and Chloroformate First: Some procedures advocate for mixing the carboxylic acid and the chloroformate before the addition of the base. This has been shown to suppress the formation of symmetrical anhydrides.[5]

Data on Reaction Condition Optimization

The choice of base and solvent can significantly impact the yield and purity of the final product. The following table summarizes general trends observed in mixed anhydride couplings.

ParameterCondition ACondition BRationale & Outcome
Base N-Methylmorpholine (NMM)Triethylamine (TEA)NMM is less sterically hindered than TEA, which can be favorable. However, for preventing racemization in peptide couplings, NMM is often superior.[8][12] Yields are generally higher and purer with NMM.
Chloroformate Isothis compoundEthyl ChloroformateThe mixed anhydride from isothis compound is significantly more stable than that from ethyl chloroformate, leading to less disproportionation and higher yields.[7][12]
Solvent Dichloromethane (DCM) / Tetrahydrofuran (THF)Dimethylformamide (DMF)DCM and THF are generally preferred as they are less likely to promote side reactions. More polar solvents like DMF can increase the rate of symmetrical anhydride formation.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Mixed Anhydride Method

This protocol provides a standard starting point for optimization.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM) (1.0 eq.)

  • Isothis compound (1.0-1.1 eq.)

  • Amine (1.0-1.2 eq.)

Procedure:

  • Setup: Under an inert nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM in a flame-dried, three-neck flask equipped with a stirrer and thermometer.[11]

  • Cooling: Cool the solution to -15°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Base Addition: Add N-methylmorpholine (1.0 eq.) dropwise, ensuring the temperature remains below -10°C. Stir for 10 minutes.

  • Activation: Add isothis compound (1.05 eq.) dropwise to the mixture, maintaining the internal temperature at -15°C. Stir the resulting mixture at this temperature for 15-30 minutes to form the mixed anhydride.[1]

  • Amine Addition: In a separate flask, dissolve the amine in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, keeping the internal temperature below -10°C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product, which can be further purified by chromatography or recrystallization.

Visual Guides

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// Connections start -> check_conversion; check_conversion -> check_reagents [label="No"]; check_conversion -> side_products [label="Yes"]; check_reagents -> optimize_activation [label="Reagents OK"]; optimize_activation -> end; side_products -> urethane_path [label="Yes"]; side_products -> workup_loss [label="No"]; urethane_path -> solve_urethane [label="Yes"]; urethane_path -> symm_anhydride_path [label="No"]; symm_anhydride_path -> solve_symm [label="Yes"]; symm_anhydride_path -> workup_loss [label="No"]; solve_urethane -> end; solve_symm -> end; workup_loss -> optimize_workup [label="Yes"]; workup_loss -> end [label="No"]; optimize_workup -> end; } end_dot Caption: Troubleshooting flowchart for low-yield issues.

// Connections between pathways MA -> SA [label="Disproportionation\n(excess base, time)", color="#EA4335", style=dashed]; MA -> Urethane [label="Attack at Carbonate", color="#EA4335", style=dashed]; BuOCOCl [label="this compound\n(BuOCOCl)", shape=box, style=filled, fillcolor="#FFFFFF"]; BuOCOCl -> Hydrolysis [label="+ H2O", color="#EA4335", style=dashed]; } end_dot Caption: Desired reaction mechanism vs. common side reactions.

References

Managing the exothermic reaction of butyl chloroformate with water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction of butyl chloroformate with water. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of this compound.

Q1: What should I do if I observe an unexpected and rapid temperature increase (a thermal excursion) in my reaction?

A1: An unexpected temperature rise indicates that the heat generated by the reaction is exceeding the cooling capacity of your setup. Immediate action is required to prevent a runaway reaction.

  • Step 1: Stop Reagent Addition. Immediately cease the addition of any reagents to the reaction mixture.

  • Step 2: Enhance Cooling. Increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath, increasing the flow rate of the coolant, or adding a supplementary cooling medium like dry ice to the external bath (use caution and ensure proper ventilation).

  • Step 3: Ensure Adequate Agitation. Verify that the stirring mechanism is functioning correctly and increase the stirring speed. This will improve heat transfer to the cooling surface and prevent the formation of localized hot spots.

  • Step 4: Prepare for Emergency Quenching. If the temperature continues to rise despite enhanced cooling and stirring, you must be prepared to quench the reaction. Refer to the detailed "Emergency Quenching Protocol for this compound Reaction" in the Experimental Protocols section.

Q2: How should I handle an accidental spill of this compound?

A2: Accidental spills of this compound must be handled promptly and carefully, avoiding contact with water.

  • Step 1: Evacuate and Ventilate. Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Step 2: Don Personal Protective Equipment (PPE). At a minimum, this should include chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, a chemical-resistant apron and respiratory protection may be necessary.

  • Step 3: Contain the Spill. Use an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent, to contain the spill. Do not use water or combustible materials like paper towels.

  • Step 4: Absorb the Spilled Material. Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.

  • Step 5: Collect and Dispose. Once the this compound has been absorbed, collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Step 6: Decontaminate the Area. Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

Q3: What are the signs of pressure buildup in a closed reaction system, and what actions should be taken?

A3: Pressure buildup during the reaction of this compound with water is a significant hazard due to the evolution of carbon dioxide and hydrogen chloride gas.

  • Signs of Pressure Buildup:

    • Visible deformation of flexible tubing.

    • Unusual noises from the reactor, such as hissing.

    • Malfunction of pressure relief devices (e.g., bubbling from an oil bubbler at an unexpectedly high rate).

    • Readings on a pressure gauge that exceed the expected or safe operating limits of the equipment.

  • Immediate Actions:

    • Stop all reagent addition and heating immediately.

    • Apply maximum cooling to reduce the reaction rate and gas production.

    • If the system is equipped with a controlled vent, carefully and slowly vent the excess pressure to a fume hood or a suitable scrubbing system.

    • Do not attempt to tighten fittings or make adjustments to a pressurized system.

    • If the pressure continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What is the chemical equation for the reaction of this compound with water?

A1: this compound reacts with water in an exothermic hydrolysis reaction to produce butanol, carbon dioxide, and hydrogen chloride.[1] The reaction is as follows:

C₅H₉ClO₂ (this compound) + H₂O (Water) → C₄H₉OH (Butanol) + CO₂ (Carbon Dioxide) + HCl (Hydrogen Chloride)

Q2: How much heat is generated during the hydrolysis of this compound?

Q3: What are the primary hazards associated with this compound?

A3: this compound is a hazardous substance with multiple risks:

  • Exothermic Reaction with Water: It reacts exothermically with water and moisture, which can lead to a runaway reaction if not properly controlled.[1][3]

  • Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[3][4]

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[3][4]

  • Toxicity: It is toxic if inhaled, and inhalation may cause delayed pulmonary edema.[3][4]

Q4: What are the recommended quenching agents for this compound?

A4: For controlled quenching of unreacted this compound, a stepwise approach is recommended to manage the heat generated. Suitable quenching agents include:

  • Isopropanol (B130326) or Ethanol (B145695): These alcohols react less vigorously than water and can be used as an initial quenching agent to gradually consume the this compound.

  • Water: After initial quenching with an alcohol, water can be added cautiously to hydrolyze any remaining this compound.

  • Aqueous Base: A dilute aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, can be used to neutralize the acidic byproducts (HCl) of the hydrolysis. This should be done after the initial exothermic reaction has subsided.

For emergency quenching of a runaway reaction, a pre-chilled, non-aqueous, inert solvent can be added to dilute the reactants and absorb heat.

Q5: How does temperature affect the rate of hydrolysis of this compound?

A5: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. While specific kinetic data for this compound was not found, studies on the solvolysis of isothis compound in various solvents demonstrate a clear trend of increasing reaction rate with increasing temperature. This positive correlation underscores the importance of temperature control to prevent a thermal runaway.

Data Presentation

Table 1: Thermal Hazard Data (Estimated for n-Propylchloroformate)

ParameterValueReference
Enthalpy of Hydrolysis (ΔH)-524.4 ± 0.8 kJ/mol[2]

Table 2: Physical and Safety Properties of n-Butyl Chloroformate

PropertyValueReference(s)
Molecular FormulaC₅H₉ClO₂[3]
Molecular Weight136.58 g/mol [3]
Boiling Point142 °C[5]
Flash Point30 °C (closed cup)[4]
Density1.074 g/mL at 25 °C[5]
Water SolubilityDecomposes[5]

Experimental Protocols

Procedure for the Controlled Quenching of this compound

This protocol is for the safe quenching of residual this compound after a reaction.

  • Preparation: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) and is being efficiently cooled in an ice bath.

  • Initial Quench with Alcohol: Slowly add isopropanol or ethanol to the reaction mixture with vigorous stirring. Monitor the temperature closely. The rate of addition should be controlled to maintain the desired temperature.

  • Hydrolysis: Once the initial exotherm from the alcohol quench has subsided, slowly add water to the reaction mixture. Continue to monitor the temperature carefully.

  • Neutralization: After the hydrolysis is complete and the temperature is stable, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid produced. Be aware of gas evolution (CO₂) and ensure adequate venting.

  • Workup: Proceed with the standard aqueous workup for your experiment.

Emergency Quenching Protocol for this compound Reaction

This protocol is for emergency situations where a thermal runaway is imminent.

  • Alert Personnel and Evacuate: Alert all personnel in the immediate vicinity of the emergency and evacuate non-essential personnel.

  • Maximum Cooling: Apply maximum cooling to the reactor. This may include adding dry ice or other cryogenic materials to the cooling bath.

  • Dilution with Inert Solvent: If the temperature continues to rise, and it is safe to do so, add a large volume of a pre-chilled, inert, high-boiling point solvent (e.g., toluene) to the reaction mixture as rapidly as is safe. This will dilute the reactants and help to absorb the heat of reaction.

  • Do Not Add Water or Alcohols Directly: In a runaway situation, adding water or alcohols directly will likely accelerate the exothermic reaction.

  • Follow Emergency Procedures: If the situation cannot be brought under control, follow your institution's emergency shutdown and evacuation procedures.

Mandatory Visualizations

Exotherm_Management_Workflow start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_agitation Increase Agitation enhance_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_stable Temperature Stabilized monitor_temp->temp_stable Yes temp_rising Temperature Still Rising monitor_temp->temp_rising No emergency_quench Initiate Emergency Quench Protocol temp_rising->emergency_quench

Caption: Decision workflow for managing a temperature excursion.

Reaction_Pathway cluster_reactants Reactants cluster_products Products butyl_chloroformate This compound (C5H9ClO2) exothermic_reaction Exothermic Hydrolysis butyl_chloroformate->exothermic_reaction water Water (H2O) water->exothermic_reaction butanol Butanol (C4H9OH) co2 Carbon Dioxide (CO2) hcl Hydrogen Chloride (HCl) exothermic_reaction->butanol exothermic_reaction->co2 exothermic_reaction->hcl heat Heat (ΔH < 0) exothermic_reaction->heat

Caption: Hydrolysis reaction pathway of this compound.

Troubleshooting_Logic start Experiment Start unexpected_observation Unexpected Observation? start->unexpected_observation temp_spike Temperature Spike unexpected_observation->temp_spike Yes pressure_increase Pressure Increase unexpected_observation->pressure_increase Yes spill Spill unexpected_observation->spill Yes continue_monitoring Continue Monitoring unexpected_observation->continue_monitoring No exotherm_workflow Follow Exotherm Management Workflow temp_spike->exotherm_workflow pressure_protocol Follow Pressure Relief Protocol pressure_increase->pressure_protocol spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: n-Butyl Chloroformate Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the materials incompatible with n-butyl chloroformate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of materials incompatible with n-butyl chloroformate?

A1: n-Butyl chloroformate is a reactive acyl halide and is incompatible with a wide range of materials. The primary categories of incompatible substances include:

  • Water and moisture

  • Bases (including amines)

  • Alcohols

  • Strong oxidizing agents

  • Strong reducing agents

  • Acids

  • Metals

  • Ethers (in the presence of metal salts)

Q2: What happens when n-butyl chloroformate comes into contact with water?

A2: n-Butyl chloroformate reacts exothermically with water, and even atmospheric moisture, to decompose into n-butanol, hydrochloric acid (HCl), and carbon dioxide.[1] The generation of corrosive HCl gas can lead to pressure buildup in closed containers and pose a significant inhalation hazard. The reaction is hazardous, particularly with hot water.[2]

Q3: Why are bases and amines considered incompatible?

A3: Bases, including primary, secondary, and tertiary amines, react vigorously with n-butyl chloroformate.[3] This reaction, known as aminolysis, forms carbamates and is highly exothermic. The reaction can be difficult to control and may lead to a dangerous increase in temperature and pressure.

Q4: Can I use alcohol as a solvent with n-butyl chloroformate?

A4: No, alcohols are incompatible with n-butyl chloroformate. They react to form carbonate esters in a reaction that can be vigorous. This incompatibility makes alcohols unsuitable as solvents for reactions involving n-butyl chloroformate unless they are intended as a reactant under controlled conditions.

Q5: What are the risks of mixing n-butyl chloroformate with strong oxidizing or reducing agents?

A5: Mixing n-butyl chloroformate with strong oxidizing agents can lead to a violent reaction, increasing the risk of fire and explosion. Strong reducing agents are also incompatible and can react vigorously.

Q6: Are there any specific metals I should avoid?

A6: Yes, n-butyl chloroformate can be corrosive to many metals, especially in the presence of moisture due to the formation of hydrochloric acid. It is crucial to use equipment made of compatible materials. While specific corrosion rate data for n-butyl chloroformate is limited, it is advisable to avoid common structural materials like carbon steel and aluminum. Stainless steel (such as 316L) may offer better resistance, but compatibility should always be verified under specific experimental conditions.

Q7: I've heard about a dangerous reaction with ethers. What should I be aware of?

A7: A particularly hazardous reaction can occur when n-butyl chloroformate is mixed with ethers, such as diisopropyl ether, in the presence of trace metal salts. This mixture can react vigorously or even explosively. It is critical to ensure that all equipment is free from metal contaminants when working with n-butyl chloroformate and ethers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure buildup in the reaction vessel. Reaction with moisture (from air or solvents) generating HCl gas.Ensure a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Ensure all glassware is thoroughly dried.
Reaction temperature is increasing uncontrollably. Reaction with an incompatible material such as water, alcohol, or amines.Immediately cool the reaction vessel in an ice bath. If the reaction is still uncontrollable, consider quenching with a suitable, non-reactive solvent if a safe procedure is established. Re-evaluate your experimental setup for any sources of contamination.
Discoloration or corrosion of metal equipment. The formation of hydrochloric acid from hydrolysis is corroding the metal.Immediately transfer the chemical to a compatible container (e.g., glass or PTFE). Use equipment made of highly resistant materials.
Formation of unexpected solid precipitates. Could be the product of a reaction with an impurity or an incompatible substance.Stop the reaction and analyze the precipitate to identify its composition. Review all reagents and solvents for purity and compatibility.

Incompatible Materials Summary

The following table summarizes the materials known to be incompatible with n-butyl chloroformate and the potential hazards associated with their interaction.

Material Category Specific Examples Potential Hazard
Water/Moisture Water, humid airExothermic decomposition, generation of corrosive HCl gas, pressure buildup.[1]
Bases Sodium hydroxide, potassium hydroxide, amines (e.g., triethylamine, pyridine)Violent exothermic reaction, formation of carbamates.
Alcohols Methanol, ethanol, isopropanolExothermic reaction, formation of carbonate esters.
Strong Oxidizing Agents Peroxides, nitrates, perchloratesFire and explosion hazard.
Strong Reducing Agents HydridesVigorous, potentially explosive reaction.
Acids Strong acidsCan catalyze decomposition.
Metals Carbon steel, aluminum, ironCorrosion, especially in the presence of moisture.[4]
Ethers Diisopropyl ether, diethyl etherVigorous or explosive reaction in the presence of metal salts.

Experimental Protocol: Material Compatibility Testing (Based on ASTM D543)

This protocol provides a general methodology for testing the compatibility of plastic materials with n-butyl chloroformate, adapted from the principles of ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Objective: To evaluate the effect of n-butyl chloroformate on the physical and mechanical properties of a plastic material.

Materials:

  • Test specimens of the plastic material (e.g., tensile bars, disks).

  • n-Butyl chloroformate (reagent grade).

  • Inert, sealable containers (e.g., glass with PTFE-lined caps).

  • Analytical balance.

  • Calipers or micrometer.

  • Mechanical testing equipment (e.g., tensile tester).

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat.

Procedure:

  • Specimen Preparation:

    • Prepare at least three test specimens of the plastic material.

    • Clean the specimens with a non-reactive solvent and dry them thoroughly.

    • Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

  • Exposure:

    • Place each specimen in a separate, clean, and dry container.

    • Under a fume hood, carefully add enough n-butyl chloroformate to completely immerse the specimens.

    • Seal the containers tightly to prevent evaporation and ingress of moisture.

    • Store the containers at a constant temperature (e.g., 23 ± 2 °C) for a specified period (e.g., 7 days). A control set of specimens should be stored under the same conditions without exposure to the chemical.

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the specimens from the containers under a fume hood.

    • Gently blot the specimens dry with a non-reactive cloth.

    • Immediately re-weigh the specimens and record the final weight.

    • Measure and record the final dimensions.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

  • Mechanical Property Testing:

    • Conduct mechanical tests (e.g., tensile strength and elongation at break) on both the exposed and control specimens according to relevant ASTM standards.

  • Data Analysis and Reporting:

    • Calculate the percentage change in weight and dimensions.

    • Compare the mechanical properties of the exposed specimens to the control specimens.

    • Summarize the changes in appearance.

    • Report the results in a structured table.

Visualizations

MaterialCompatibilityAssessment start Start: Material Selection for n-Butyl Chloroformate Service initial_screening Initial Screening: Review literature for known incompatibilities start->initial_screening is_incompatible Known Incompatibility? initial_screening->is_incompatible reject_material Reject Material is_incompatible->reject_material Yes compatibility_testing Perform Compatibility Testing (e.g., ASTM D543) is_incompatible->compatibility_testing No / Uncertain evaluate_results Evaluate Test Results: - Weight/Dimension Change - Mechanical Properties - Visual Inspection compatibility_testing->evaluate_results is_compatible Acceptable Changes? evaluate_results->is_compatible is_compatible->reject_material No approve_material Approve Material for Use is_compatible->approve_material Yes

Caption: Logical workflow for assessing material compatibility with n-butyl chloroformate.

HazardousReactions NBCF n-Butyl Chloroformate hazard_hcl HCl Gas (Corrosive) NBCF->hazard_hcl reacts with hazard_exotherm Vigorous Exothermic Reaction NBCF->hazard_exotherm reacts with hazard_explosion Potential Explosion NBCF->hazard_explosion reacts with sub_water Water / Moisture sub_water->hazard_hcl sub_bases Bases / Amines sub_bases->hazard_exotherm sub_alcohols Alcohols sub_alcohols->hazard_exotherm sub_ethers Ethers + Metal Salts sub_ethers->hazard_explosion

Caption: Hazardous reactions of n-butyl chloroformate with incompatible materials.

References

Technical Support Center: Improving the Selectivity of Butyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving butyl chloroformate.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, focusing on improving selectivity and yield.

Problem 1: Low yield of the desired N-acylated product (carbamate or amide).

Possible CauseTroubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting reagent is consumed. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Hydrolysis of this compound Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. This compound readily reacts with water, which will reduce the amount available for the desired reaction.[1][2]
Side reaction to form N-butyl isocyanate Maintain a low reaction temperature, typically between 0 °C and room temperature, to minimize the formation of N-butyl isocyanate, which can lead to unwanted urea (B33335) byproducts.
Loss of product during work-up Carbamates can exhibit some volatility. When removing the solvent, use a rotary evaporator at a moderate temperature and reduced pressure to avoid product loss.
Suboptimal base selection The choice of base is critical. For peptide couplings, sterically hindered bases like N-methylmorpholine are often preferred over triethylamine (B128534) to minimize side reactions.[3][4]

Problem 2: Formation of significant urethane (B1682113) byproduct and liberation of the starting amino acid in mixed anhydride (B1165640) peptide couplings.

Possible CauseTroubleshooting Step
Formation of a symmetrical anhydride This is a primary cause of urethane byproduct formation.[5] To minimize this, a reverse addition procedure is recommended: add the amino acid and the base to the isothis compound solution, followed by the addition of the amine.[5]
Inappropriate base Triethylamine can promote racemization and other side reactions. Consider using N-methylmorpholine or N-methylpiperidine, which have been shown to favor the desired mixed anhydride formation.[4]
Reaction temperature too high Perform the activation (mixed anhydride formation) at a low temperature, such as -15 °C, to improve the stability of the mixed anhydride and reduce side reactions.[6][7]

Problem 3: Presence of N,N'-dibutylurea as a major byproduct.

Possible CauseTroubleshooting Step
Reaction of N-butyl isocyanate with the amine Control the reaction temperature to minimize the formation of the isocyanate intermediate. Add the this compound slowly to the amine solution to maintain a low concentration of the chloroformate.
Formation of butylamine (B146782) and subsequent reaction Use strictly anhydrous conditions to prevent the hydrolysis of this compound to butylamine, which can then react to form the urea byproduct.

Problem 4: Difficulty in removing unreacted amine starting material during purification.

Possible CauseTroubleshooting Step
Basic nature of the starting amine During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl, to protonate the unreacted amine and extract it into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for running reactions with this compound?

A1: The optimal temperature depends on the specific reaction. However, for most applications, especially those involving sensitive substrates like amino acids, maintaining a low temperature is crucial for selectivity. For mixed anhydride formation in peptide synthesis, temperatures as low as -15 °C are often used.[6][7] For general N-acylation to form carbamates, a temperature range of 0 °C to room temperature is recommended to minimize the formation of N-butyl isocyanate.

Q2: Which base should I use for my this compound reaction?

A2: The choice of base significantly impacts the reaction's outcome. For peptide synthesis using the mixed anhydride method, sterically hindered tertiary amines like N-methylmorpholine (NMM) or N-methylpiperidine are preferred as they have been shown to reduce racemization and side reactions compared to triethylamine (TEA).[3][4] For general carbamate (B1207046) formation, common bases like triethylamine or pyridine (B92270) are often used to scavenge the HCl byproduct.[8]

Q3: How can I avoid the hydrolysis of this compound?

A3: this compound is sensitive to moisture.[1][9] To prevent hydrolysis, it is essential to use anhydrous (dry) solvents and ensure all glassware has been thoroughly dried (e.g., by oven-drying or flame-drying under vacuum). Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.

Q5: What are the main side reactions to be aware of when using this compound with amino acids?

A5: When using this compound with amino acids, particularly in the context of peptide synthesis (mixed anhydride method), the main side reactions include the formation of a symmetrical anhydride from the starting amino acid, which leads to the undesired urethane byproduct and the liberation of the starting amino acid.[5] Racemization of the chiral center of the amino acid is another significant concern, which can be influenced by the choice of base and reaction temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine with this compound

This protocol describes a general method for the synthesis of N-substituted carbamates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of approximately 0.1-0.5 M.[8]

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir at room temperature for 10-15 minutes.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[8]

  • Addition of this compound: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise over 15-30 minutes.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed.[8]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[8]

Protocol 2: Optimized Mixed Anhydride Method for Peptide Coupling

This protocol is designed to minimize urethane byproduct formation and racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isothis compound (1.0 equivalent) in anhydrous THF and cool the solution to -15 °C.[6]

  • Reverse Addition: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF. Slowly add this solution to the cooled isothis compound solution while maintaining the temperature at -15 °C.[5]

  • Activation: Stir the mixture at -15 °C for approximately 5 minutes to form the mixed anhydride.[7]

  • Coupling: Add a solution of the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at -15 °C for a few hours, then let it warm to room temperature and stir overnight.

  • Work-up and Purification: Follow a standard aqueous work-up procedure, similar to Protocol 1, to isolate and purify the dipeptide product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve amine in anhydrous solvent add_base Add base (e.g., TEA) and stir prep_amine->add_base cool Cool to 0 °C add_base->cool add_bcf Slowly add This compound cool->add_bcf stir Stir at 0 °C, then warm to RT add_bcf->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Workflow for the general N-acylation of an amine.

reaction_pathways start N-protected Amino Acid + This compound ma Mixed Anhydride (Intermediate) start->ma + Base (NMM) (Desired Pathway) sa Symmetrical Anhydride (Side Product) start->sa (Side Reaction) amine_coupling + Amine Component ma->amine_coupling decomposition Decomposition sa->decomposition desired Desired Peptide Product urethane Urethane Byproduct amine_coupling->desired decomposition->urethane

Caption: Competing reaction pathways in mixed anhydride synthesis.

References

Technical Support Center: Synthesis and Purification of Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of butyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the synthesis of this compound?

The synthesis of this compound from n-butanol and phosgene (B1210022) can lead to the formation of several byproducts. The most common include:

  • Dibutyl carbonate: Formed when this compound reacts with excess n-butanol.

  • Hydrogen chloride (HCl): A stoichiometric byproduct of the primary reaction.

  • Unreacted n-butanol: Remaining starting material if the reaction does not go to completion.

  • Butyl chloride and 1-Butene: These can be formed from the thermal decomposition of this compound, especially during distillation at elevated temperatures.[1]

  • Water: Can be introduced during the work-up or from moist starting materials, leading to hydrolysis of this compound.[2]

Q2: How can I effectively monitor the reaction's progress and assess the purity of my product?

To monitor the reaction and the purity of this compound, several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing the product and any byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the product and identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of this compound and its impurities.[5]

Q3: What are the recommended methods for purifying crude this compound?

The purification of crude this compound typically involves a multi-step process to remove different types of impurities:

  • Aqueous Work-up: This involves washing the crude product with various aqueous solutions to remove specific impurities. A typical sequence includes a wash with water to remove excess n-butanol and some HCl, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining HCl, and finally a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: After the aqueous work-up, the organic layer is dried using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

  • Fractional Distillation: The final step is typically fractional distillation under reduced pressure to separate the this compound from less volatile byproducts like dibutyl carbonate and any remaining starting materials.[6][7]

Q4: My this compound appears to be decomposing during distillation. What could be the cause, and how can I prevent it?

Decomposition of this compound during distillation is often due to the presence of impurities, particularly acidic residues like HCl or metal contaminants (e.g., ferric chloride), which can catalyze decomposition at elevated temperatures. To prevent this:

  • Thorough Neutralization and Washing: Ensure all acidic byproducts like HCl are completely removed through a diligent aqueous work-up with a basic solution before distillation.

  • Use of a Stabilizer: In some cases, a small amount of a stabilizer can be added.

  • Vacuum Distillation: Performing the distillation under reduced pressure allows the this compound to boil at a lower temperature, minimizing thermal decomposition.

  • Clean Glassware: Use clean, dry glassware to avoid introducing contaminants that could catalyze decomposition.

Q5: How should I properly store purified this compound?

This compound is sensitive to moisture and can decompose over time. For proper storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with TLC or GC-MS.- Consider extending the reaction time or optimizing the reaction temperature.
Side Reaction to Form Dibutyl Carbonate - Use a stoichiometric amount or a slight excess of phosgene relative to n-butanol.- Control the reaction temperature, as higher temperatures can favor the formation of the carbonate.
Hydrolysis of Product - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and starting materials to minimize the presence of water.
Loss During Work-up - Be careful during phase separations to avoid loss of the organic layer.- Ensure complete extraction of the product from the aqueous layer.

Problem 2: Presence of Significant Amounts of Dibutyl Carbonate

Possible CauseSuggested Solution
Excess n-butanol - Use a slight excess of phosgene to ensure all the n-butanol reacts.- Add the n-butanol dropwise to the phosgene solution to maintain a low concentration of the alcohol.
High Reaction Temperature - Maintain a low reaction temperature (e.g., 0-10 °C) to disfavor the formation of the carbonate byproduct.
Inefficient Purification - Perform a careful fractional distillation to separate the this compound (boiling point ~142 °C) from the higher-boiling dibutyl carbonate (boiling point ~207 °C).[8][9][10]

Problem 3: Product is Acidic (Presence of HCl)

Possible CauseSuggested Solution
Incomplete Removal of HCl Byproduct - Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. Test the pH of the aqueous layer after washing.
Hydrolysis of Product During Work-up or Storage - Perform the aqueous work-up quickly and at a low temperature.- Ensure the product is thoroughly dried before storage.

Data Presentation

Table 1: Physical Properties of this compound and Common Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₉ClO₂136.58142[10]
n-ButanolC₄H₁₀O74.12117.7[11][12]
Dibutyl CarbonateC₉H₁₈O₃174.24207.2[8]
Butyl ChlorideC₄H₉Cl92.5777-78[13][14]
1-ButeneC₄H₈56.11-6.47[15][16]
Hydrogen ChlorideHCl36.46-85.05[17][18][19]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Crude this compound

This protocol describes a standard procedure for the initial purification of crude this compound to remove water-soluble impurities.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water.

  • Water Wash: Add an equal volume of cold deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • Sodium Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake vigorously, venting frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat this wash if necessary.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 1-2 minutes and discard the aqueous layer. This step helps to remove most of the dissolved water from the organic layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask. Add more drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic layer into a round-bottom flask suitable for distillation. Rinse the drying agent with a small amount of a dry, volatile solvent (e.g., dichloromethane) and add the rinsing to the flask.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

Visualization

Diagram 1: General Workflow for this compound Synthesis and Purification

Workflow General Workflow for this compound Synthesis and Purification Reactants n-Butanol + Phosgene Reaction Reaction (Controlled Temperature) Reactants->Reaction Crude_Product Crude this compound (contains byproducts) Reaction->Crude_Product Workup Aqueous Work-up (Water, NaHCO3, Brine washes) Crude_Product->Workup Drying Drying (Anhydrous MgSO4 or Na2SO4) Workup->Drying Distillation Fractional Distillation (under reduced pressure) Drying->Distillation Pure_Product Purified this compound Distillation->Pure_Product Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for complete reaction (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Solution_Time_Temp Increase reaction time or optimize temperature Incomplete->Solution_Time_Temp Check_Byproducts Analyze for byproducts (GC-MS) Complete->Check_Byproducts High_Carbonate High Dibutyl Carbonate? Check_Byproducts->High_Carbonate Solution_Stoichiometry Adjust stoichiometry (excess phosgene) High_Carbonate->Solution_Stoichiometry Yes Check_Workup Review work-up procedure High_Carbonate->Check_Workup No Loss_Workup Significant loss during extraction? Check_Workup->Loss_Workup Solution_Workup Optimize extraction technique Loss_Workup->Solution_Workup Yes Check_Hydrolysis Evidence of hydrolysis? (e.g., acidity) Loss_Workup->Check_Hydrolysis No Hydrolysis Hydrolysis Occurred Check_Hydrolysis->Hydrolysis Solution_Anhydrous Use anhydrous conditions Hydrolysis->Solution_Anhydrous Yes

References

Butyl Chloroformate: A Technical Support Guide for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of butyl chloroformate. Please consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that is toxic if inhaled and harmful if swallowed.[1][2] It causes severe skin burns and eye damage.[1][2] The vapor is heavier than air and can travel a considerable distance to an ignition source.[3] Upon contact with water or moist air, it decomposes to form corrosive hydrogen chloride gas.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE plan is crucial. This includes:

  • Eye Protection: Chemical goggles or a face shield are necessary.[1] Contact lenses should not be worn.[4]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4][6] All protective clothing should be clean and put on before work.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7] If there is a potential for overexposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is recommended.[4]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4] The recommended storage temperature is 2-8°C.[2] It should be stored under nitrogen in tightly closed containers.[4][7] Keep it away from incompatible materials.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with:

  • Water and moist air[4][5]

  • Strong oxidizing agents (e.g., perchlorates, peroxides, permanganates)[4][7]

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide)[4][7]

  • Alcohols[5][8]

  • Amines[7]

  • Reducing agents[4][7]

  • It may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[3][8]

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound in the fume hood.

Solution:

  • Evacuate: Ensure all non-essential personnel are cleared from the area.[4]

  • Ventilate: Maintain adequate ventilation.

  • Contain: Absorb the spill with an inert, dry material such as vermiculite (B1170534), dry sand, or earth.[4] Do not use combustible materials like paper towels.

  • Neutralize: Slowly add a neutralizing agent (e.g., a 5% solution of sodium bicarbonate) to the absorbed material. Be aware that this may produce gas, so proceed with caution.

  • Collect: Carefully collect the neutralized material into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[4]

Problem: I believe I have been exposed to this compound vapor.

Solution:

  • Move to Fresh Air: Immediately move to an area with fresh air.[1][5]

  • Seek Medical Attention: Call for immediate medical assistance.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3]

  • Report the Incident: Inform your supervisor and follow your institution's protocol for chemical exposure.

Quantitative Data Summary

PropertyValue
Flash Point38 °C (100.4 °F) - closed cup
Boiling Point142 °C (287.6 °F)[9]
Density1.074 g/mL at 25 °C (77 °F)
Vapor Pressure2.42 psi at 20 °C (68 °F)
LD50 Oral (Rat) 1325 mg/kg[9]
LC50 Inhalation (Rat) 200 ppm (1.12 mg/l) for 1 hour[9]

Experimental Protocols

Protocol for Neutralization of Small Spills
  • Preparation: Prepare a 5% (w/v) solution of sodium bicarbonate in water.

  • Absorption: Absorb the spilled this compound with a non-combustible absorbent material like vermiculite or sand.

  • Neutralization: Slowly and carefully add the 5% sodium bicarbonate solution to the absorbed material in a fume hood. The reaction may cause frothing and gas evolution (carbon dioxide).

  • Testing: After the reaction has subsided, check the pH of the slurry with pH paper to ensure it is neutral (pH 6-8).

  • Collection: Once neutralized, collect the material into a suitable container for hazardous waste.

Protocol for Disposal of Unused this compound
  • Information: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.[4] this compound is considered a hazardous waste.[4]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area until it is collected by EHS.

Visual Workflows

ButylChloroformateHandling cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Ensure Dispense Dispense this compound Slowly and Carefully FumeHood->Dispense Proceed to Close Tightly Close Container After Use Dispense->Close Immediately Decontaminate Decontaminate Work Area Dispense->Decontaminate After Experiment Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) Under Nitrogen Close->Store For RemovePPE Remove and Dispose of Contaminated PPE Properly Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for Safe Handling of this compound.

ButylChloroformateSpillResponse Spill Small this compound Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material (e.g., Vermiculite) Ventilate->Absorb Neutralize Slowly Neutralize with 5% Sodium Bicarbonate Absorb->Neutralize Collect Collect Neutralized Material in a Sealed Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-Step Spill Response Procedure.

ButylChloroformateDisposal Unused Unused this compound ContactEHS Contact Environmental Health & Safety (EHS) Unused->ContactEHS Label Label as Hazardous Waste ContactEHS->Label Store Store in a Designated Secondary Containment Area Label->Store Collection Arrange for EHS Collection Store->Collection

Caption: Proper Disposal Workflow for this compound.

References

Impact of moisture on butyl chloroformate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of moisture on butyl chloroformate reactivity, including troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (C₅H₉ClO₂) is a colorless to light yellow liquid with a pungent odor.[1][2] It is a reactive chemical intermediate widely used in organic synthesis. Its primary applications include the production of carbamates, carbonates, and other derivatives, which are valuable in the pharmaceutical and agrochemical industries as protecting groups or key structural motifs.

Q2: Why is moisture a critical concern when working with this compound?

A2: this compound is highly sensitive to moisture.[3] It readily reacts with water, including atmospheric moisture, in an exothermic decomposition reaction.[2][4] This reaction, known as hydrolysis, consumes the reagent, reduces the yield of the desired product, and generates corrosive byproducts.[1][5] Therefore, maintaining anhydrous (water-free) conditions during storage, handling, and reaction is critical for its effective use.[6]

Q3: What are the decomposition products of this compound in the presence of water?

A3: When this compound comes into contact with water, it hydrolyzes to produce n-butanol, carbon dioxide (CO₂), and corrosive hydrogen chloride (HCl) gas.[1][5][7] The formation of HCl can further catalyze other unwanted side reactions or degrade sensitive substrates and products.

Hydrolysis_Pathway BCF This compound Products Decomposition Products BCF->Products + H2O Water (Moisture) H2O->Products Butanol n-Butanol Products->Butanol HCl Hydrogen Chloride (HCl) Products->HCl CO2 Carbon Dioxide (CO₂) Products->CO2

Figure 1. Hydrolysis pathway of this compound.

Q4: How should I properly store and handle this compound to prevent moisture exposure?

A4: Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[4][6][8] The container should be stored under an inert atmosphere, such as nitrogen, to prevent contact with moist air.[1][3]

  • Handling: Always handle this compound in a chemical fume hood.[6] Use dry glassware and anhydrous solvents. When transferring the reagent, use techniques that minimize exposure to the atmosphere, such as using a syringe to withdraw the liquid through a septum. Ground and bond metal containers during transfer to prevent static discharge.[1]

Q5: What are the visible signs of this compound decomposition?

A5: While the reagent itself is a colorless to light yellow liquid, signs of decomposition can include a cloudy or hazy appearance due to the formation of insoluble byproducts. A more definitive sign is the evolution of gas (CO₂ and HCl) or fuming when the container is opened, which indicates a reaction with moisture.[2] If decomposition is suspected, it is best to use a fresh bottle for sensitive reactions.

Q6: How does moisture impact reactions where this compound is a reagent, such as in the formation of a carbamate (B1207046) from an amine?

A6: In a typical reaction, such as the formation of a carbamate with an amine, this compound is intended to react with the amine nucleophile. However, if moisture is present, water will compete with the amine to react with the this compound. This competing hydrolysis reaction not only consumes the reagent but also generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic and further inhibiting the desired reaction.

Competing_Reactions cluster_desired Desired Reaction cluster_side Competing Side Reaction BCF1 This compound Carbamate Desired Carbamate Product BCF1->Carbamate + Amine Amine (R-NH₂) Amine->Carbamate BCF2 This compound Decomp Decomposition Products (Butanol, HCl, CO₂) BCF2->Decomp + H2O Water (H₂O) H2O->Decomp

Figure 2. Competing reactions of this compound.

Quantitative Data Summary

Chloroformate TypeRelative Hydrolysis RateHydrolysis Products
Lower Primary Alkyl (e.g., Methyl, Ethyl)FasterAlcohol, HCl, CO₂
Higher Primary Alkyl (e.g., n-Butyl) Slower n-Butanol, HCl, CO₂
Secondary Alkyl (e.g., Isopropyl)Slower than primaryAlcohol, HCl, CO₂
Aryl (e.g., Phenyl)SlowerPhenol, HCl, CO₂

Table 1: Qualitative comparison of hydrolysis rates for different chloroformates.[7]

Experimental Protocols

General Protocol for Carbamate Synthesis under Anhydrous Conditions

This protocol outlines the synthesis of a butyl carbamate from a primary amine, emphasizing moisture control.

Materials:

  • This compound

  • Primary amine

  • Anhydrous tertiary amine base (e.g., triethylamine, DIEA)

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Methodology:

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, magnetic stir bar) is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon. Use rubber septa on all openings to maintain an inert atmosphere.

  • Reagent Preparation: Dissolve the primary amine and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Addition of this compound: Add this compound (1.05 equivalents) dropwise to the stirred amine solution via a syringe or a dropping funnel over 15-30 minutes. A slow addition rate is crucial to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) until the amine starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

This is the most common issue when working with this compound and is often linked to moisture.

Troubleshooting_Workflow Start Low or No Yield Observed CheckMoisture Was the reaction run under strict anhydrous conditions? Start->CheckMoisture CheckReagent Is the this compound reagent old or improperly stored? CheckMoisture->CheckReagent Yes ActionMoisture ACTION: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. CheckMoisture->ActionMoisture No CheckStoichiometry Was the stoichiometry of reagents correct? CheckReagent->CheckStoichiometry No ActionReagent ACTION: Use a new bottle of This compound. CheckReagent->ActionReagent Yes CheckTemp Was the reaction temperature controlled (e.g., 0°C)? CheckStoichiometry->CheckTemp Yes ActionStoichiometry ACTION: Verify calculations and ensure proper equivalents of base and nucleophile. CheckStoichiometry->ActionStoichiometry No ActionTemp ACTION: Ensure slow, dropwise addition at low temperature to control exotherm. CheckTemp->ActionTemp No End Problem Resolved CheckTemp->End Yes ActionMoisture->End ActionReagent->End ActionStoichiometry->End ActionTemp->End

Figure 3. Troubleshooting workflow for low reaction yield.

Q: My reaction produced significant amounts of n-butanol and a carbonate byproduct. What went wrong?

A: The presence of n-butanol is a direct indicator of this compound hydrolysis. The carbonate byproduct (dibutyl carbonate) can form if the n-butanol generated from hydrolysis reacts with another molecule of this compound. This cascade of side reactions is initiated by moisture contamination.

  • Solution: Re-run the experiment following the strict anhydrous protocol outlined above. Ensure your solvent is freshly dried and your inert gas line is free of moisture.

Q: The reaction became uncontrollably exothermic upon adding the this compound. Why did this happen?

A: The reaction of this compound with nucleophiles (including amines and water) is exothermic.[4] If the reagent is added too quickly or without adequate cooling, the heat generated can accelerate the reaction rate, leading to a thermal runaway. This is particularly dangerous as it can also accelerate the decomposition of the reagent and products.

  • Solution: Always add this compound slowly and dropwise to the reaction mixture. Maintain the reaction temperature with an ice bath or other cooling system, especially during the addition phase. Ensure efficient stirring to dissipate heat throughout the reaction medium.

References

Technical Support Center: Monitoring Butyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving butyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound reaction?

The most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of speed, detail, and real-time capabilities.

Q2: Why is it crucial to monitor the reaction?

Continuous monitoring is essential to determine the point of reaction completion, which helps prevent the formation of byproducts from over-incubation.[1][2] It also allows for the early detection of side reactions and helps in optimizing reaction conditions like temperature and time to improve yield and purity.[3]

Q3: What are the key chemical species to track during the reaction?

You should monitor the consumption of the starting materials (e.g., the amine or alcohol) and this compound, the formation of the desired product (e.g., a carbamate (B1207046) or carbonate ester), and the appearance of any potential byproducts.[2]

Q4: What are the most common side reactions to watch for?

The primary side reactions include:

  • Hydrolysis: this compound readily reacts with water or moisture to decompose into butanol, hydrochloric acid, and carbon dioxide.[4][5][6][7] It is critical to use anhydrous solvents and dry glassware.

  • Isocyanate Formation: At elevated temperatures, this compound can degrade, potentially leading to the formation of N-butyl isocyanate, which can react with amines to form urea (B33335) byproducts. Maintaining low reaction temperatures is recommended.

Q5: What safety precautions are necessary when handling this compound?

This compound is a corrosive, flammable, and toxic chemical.[4][5][8]

  • It causes severe skin and eye burns.[5]

  • Inhalation is toxic and can lead to pulmonary edema, with symptoms potentially being delayed.[4][5][9]

  • It reacts with water and moist air, releasing toxic and corrosive gases like hydrogen chloride.[5][6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

Troubleshooting Guide

Q6: My TLC analysis shows the starting material is gone, but my final product yield is low. What happened?

This issue can arise from several factors:

  • Product Volatility: The carbamate or carbonate product may have some volatility, leading to loss during solvent removal under high heat or high vacuum. Use a rotary evaporator at a moderate temperature.

  • Side Reactions: The starting material may have been consumed in side reactions, such as hydrolysis of the this compound or formation of N,N'-dibutylurea.

  • Work-up Losses: The product may be partially soluble in the aqueous phase during extraction. Ensure proper solvent selection for the work-up procedure.

Q7: My reaction is sluggish or appears to have stalled. What steps can I take?

If the reaction is not progressing, consider the following:

  • Reagent Quality: Verify the purity and integrity of your starting materials and solvents. Ensure solvents are anhydrous.[3]

  • Temperature: The reaction may require a slight increase in temperature to proceed at a reasonable rate. However, be cautious, as higher temperatures can promote side reactions.

  • Reaction Time: Some reactions are inherently slow. Consider extending the reaction time and continue monitoring until the limiting reagent is consumed.

Q8: My TLC plate shows multiple unexpected spots. How do I identify them?

Multiple spots indicate the presence of impurities or byproducts.[1]

  • Use a Cospot: On your TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted on top of each other.[10] This helps confirm if any of the spots correspond to unreacted starting material.

  • Specific Stains: Use a TLC stain, like potassium permanganate, which can help differentiate between compound classes.

  • Advanced Analysis: For definitive identification, analyze the crude reaction mixture using LC-MS to get the mass of each component or use NMR to identify structures.

Analytical Techniques and Protocols

Data Presentation: Comparison of Monitoring Techniques
TechniqueSpeedInformation ProvidedPrimary Use Case
TLC Fast (5-15 min)Qualitative assessment of reaction completion and presence of byproducts.[11]Quick, routine checks of reaction progress at the bench.[2]
GC-MS Moderate (20-60 min)Quantitative analysis of volatile components, separation of products and byproducts, structural information from mass spectra.[12][13]Accurate quantification and identification of components in the reaction mixture.[14]
FTIR Very Fast (Real-time)Real-time tracking of functional group changes (e.g., C=O stretch of chloroformate vs. carbamate).[15]In-situ kinetic monitoring to understand reaction mechanisms and endpoints.[16]
NMR Moderate (10-30 min)Detailed structural information, confirmation of product structure, and quantification of components in the mixture.[17]Definitive structural confirmation and purity assessment of the crude reaction mixture and final product.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the general procedure for monitoring a reaction using TLC.[1][10]

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), a cospot (co), and the reaction mixture (rxn).

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent. Use a capillary tube to spot it on the "SM" and "co" lanes.

    • Withdraw a small aliquot from your reaction mixture. Spot it on the "rxn" and "co" lanes.

    • Ensure spots are small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The solvent level must be below the starting line.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate). The reaction is complete when the starting material spot in the "rxn" lane has disappeared.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis prep_plate Prepare TLC Plate (draw origin line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate in Chamber prep_chamber->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Spot Cospot (SM + Rxn) spot_rxn->spot_co spot_co->develop visualize Visualize Spots (UV/Stain) develop->visualize interpret Interpret Results (Check SM consumption) visualize->interpret end

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

Protocol 2: Monitoring by In-situ FTIR Spectroscopy

In-situ FTIR provides real-time data on the concentration of reactants and products by monitoring the changes in their infrared absorption bands.[15][16]

  • Setup: Equip the reactor with an in-situ FTIR probe.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Initiate Reaction: Add the this compound to the reaction mixture.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every minute).

  • Analysis: Monitor the key absorbance bands. For the formation of a carbamate from an amine, you would typically observe:

    • Decrease in the C=O stretching frequency of this compound (approx. 1775 cm⁻¹).

    • Increase in the C=O stretching frequency of the new carbamate product (approx. 1720-1700 cm⁻¹).

    • The reaction is complete when the chloroformate peak disappears and the product peak intensity plateaus.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Amine R-NH₂ (Amine) Product R-NH-C(O)O-Bu (Carbamate Product) Amine->Product + this compound BocCl This compound BocCl_side This compound Water H₂O (Moisture) Hydrolysis Butanol + CO₂ + HCl BocCl_side->Hydrolysis + H₂O

Caption: Desired reaction pathway versus a common hydrolysis side reaction.

Protocol 3: Sample Preparation for GC-MS Analysis

GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture.[12]

  • Quench Reaction: Take an aliquot (e.g., 100 µL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or a saturated sodium bicarbonate solution to neutralize acids and unreacted chloroformate.

  • Extraction: Vortex the mixture, allow the layers to separate, and carefully transfer the organic layer to a new vial.

  • Drying: Dry the organic layer over a small amount of anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Analysis: Inject the sample into the GC-MS. The resulting chromatogram will show peaks corresponding to the starting materials, product, and any volatile byproducts. The mass spectrum of each peak can be used for identification.

Protocol 4: Monitoring by ¹H NMR Spectroscopy

NMR provides detailed structural information about the molecules in the reaction mixture.

  • Sample Preparation: Withdraw a small aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the spectrum to that of the starting materials. Key changes to monitor include:

    • Disappearance of the proton signals corresponding to the starting amine/alcohol.

    • Appearance of new signals characteristic of the carbamate or carbonate product. For example, the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen in this compound will have a different chemical shift compared to the corresponding protons in the butyl carbamate product.[17]

Troubleshooting_Flowchart start Monitor Reaction with TLC q1 Is Starting Material (SM) Consumed? start->q1 a1_no Reaction Incomplete q1->a1_no No a1_yes SM Consumed q1->a1_yes Yes check1 Check Reaction Time/ Temp/Reagent Quality a1_no->check1 q2 Is Product Spot Clean and Yield High? a1_yes->q2 a2_yes Reaction Successful. Proceed to Work-up. q2->a2_yes Yes a2_no Low Yield or Multiple Spots q2->a2_no No check2 Possible Side Reactions (Hydrolysis, etc.) a2_no->check2 check3 Analyze with LC-MS or NMR check2->check3

Caption: A logical troubleshooting flowchart based on TLC monitoring results.

References

Validation & Comparative

Butyl chloroformate vs. isobutyl chloroformate in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Butyl Chloroformate and Isothis compound in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of activating reagent is critical to maximizing yield, ensuring purity, and minimizing racemization. Among the various methods for peptide bond formation, the mixed anhydride (B1165640) technique using chloroformates is a rapid and effective approach. This guide provides a detailed comparison of two common chloroformate reagents: n-butyl chloroformate and isothis compound.

While both reagents share the same molecular formula, their structural differences have significant implications for their reactivity and performance in peptide synthesis. Isothis compound is a widely used and well-documented reagent in this field, favored for its high efficiency and the relatively low levels of racemization it induces. In contrast, the application of n-butyl chloroformate in peptide synthesis is not extensively reported in scientific literature, making a direct experimental comparison challenging. This guide will focus on the comprehensive data available for isothis compound and provide a theoretical comparison with n-butyl chloroformate based on structural considerations.

Performance Comparison: Yield and Racemization

The efficacy of a coupling reagent in peptide synthesis is primarily evaluated by the yield of the desired peptide and the degree of racemization that occurs at the chiral center of the activated amino acid.

Isothis compound: A Snapshot of Performance

Isothis compound has been demonstrated to provide excellent yields in peptide synthesis. The branched structure of the isobutyl group is thought to contribute to the reactivity of the mixed anhydride intermediate, leading to efficient coupling.

Peptide Synthesis Example Coupling Conditions Yield (%) Racemization
Z-Gly-Phe-Gly-OEtN-methylmorpholine, THF, -15°C, 30 sec activation93Not detected
Boc-L-phenylalanyl-leucine t-butyl esterN-methylmorpholine, THF, room temp, 1 hr activation99Not detected[1]
Boc-O-benzyl-L-threonyl-leucine methyl esterN-methylmorpholine, THF, -15°C activation, then room tempQuantitativeNot detected
Boc-Ile-Lys(Z)-OMeN-methylmorpholine, acetonitrile-DMF, -15°C85Not specified

Table 1: Selected Reported Yields for Peptide Synthesis using Isothis compound.

Racemization is a critical concern in peptide synthesis, as the loss of stereochemical integrity can lead to inactive or undesired biological activity. The choice of chloroformate has been shown to influence the extent of racemization. While isothis compound is widely used, studies have indicated that other, more sterically hindered chloroformates may offer advantages in minimizing racemization.

Chloroformate Relative Racemization Level
Isothis compoundBaseline
Menthyl chloroformate~50% less than isothis compound
Isopropyl chloroformate3-4 times less than isothis compound

Table 2: Comparison of Racemization Levels with Different Chloroformates.

n-Butyl Chloroformate: A Theoretical Perspective

Due to the lack of specific experimental data for n-butyl chloroformate in peptide synthesis, a direct comparison of its performance is not possible. However, we can infer potential differences based on the structures of the two molecules. The n-butyl group is a straight-chain primary alkyl group, which is less sterically hindered than the branched isobutyl group. This difference in steric bulk could influence both the rate of mixed anhydride formation and the susceptibility of the activated amino acid to racemization. It is plausible that the reduced steric hindrance of the n-butyl group might lead to different reaction kinetics and potentially a different racemization profile compared to isothis compound. However, without experimental data, this remains speculative.

Physicochemical Properties

The physical properties of these reagents are important for their handling, storage, and reactivity.

Property n-Butyl Chloroformate Isothis compound
CAS Number 592-34-7[2]543-27-1[3]
Molecular Weight 136.58 g/mol [2]136.58 g/mol [3]
Boiling Point 142 °C[2][4]128.8 °C[3][5][6]
Density 1.074 g/mL at 25 °C[2][4]1.053 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.412[2][4]n20/D 1.407[3][5]

Table 3: Physicochemical Properties of n-Butyl and Isothis compound.

Experimental Protocols

The following is a representative protocol for the synthesis of a dipeptide using the mixed anhydride method with isothis compound.

Solution-Phase Synthesis of Z-Gly-Phe-Gly-OEt

Materials:

  • Z-Gly-Phe-OH (N-benzyloxycarbonyl-glycyl-L-phenylalanine)

  • Ethyl glycinate (B8599266) hydrochloride

  • Isothis compound

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Activation: Dissolve Z-Gly-Phe-OH (1 equivalent) in anhydrous THF. Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (1 equivalent) and stir for a few minutes.

  • Slowly add isothis compound (1 equivalent) dropwise, maintaining the temperature at -15 °C.

  • Allow the reaction to proceed for 30 seconds to 10 minutes for the formation of the mixed anhydride.

  • Coupling: In a separate flask, prepare a solution of ethyl glycinate hydrochloride (1 equivalent) and N-methylmorpholine (1 equivalent) in THF.

  • Add the ethyl glycinate solution to the mixed anhydride solution at -15 °C.

  • Stir the reaction mixture at -15 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Filter the reaction mixture to remove the NMM hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tripeptide.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

Mechanism of Peptide Bond Formation via the Mixed Anhydride Method

MixedAnhydrideMechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Anhydride Intermediate N_Protected_AA->Mixed_Anhydride + Chloroformate R'-O-CO-Cl (e.g., Isothis compound) Chloroformate->Mixed_Anhydride + Base Tertiary Amine (e.g., NMM) Base->Mixed_Anhydride Amino_Ester Amino Acid Ester Peptide Dipeptide Mixed_Anhydride->Peptide + Amino_Ester->Peptide Byproducts R'-OH + CO2 + Base·HCl Workflow Start Start: N-Protected Amino Acid + Amino Acid Ester HCl Activation 1. Activation: Dissolve N-Protected AA in THF Cool to -15°C Add NMM, then Isothis compound Start->Activation Coupling 2. Coupling: Add Amino Acid Ester + NMM solution Stir at -15°C, then warm to RT Activation->Coupling Workup 3. Work-up: Filter precipitate Concentrate filtrate Extract with EtOAc Wash with acid, base, brine Coupling->Workup Purification 4. Purification: Dry and concentrate Recrystallize or chromatograph Workup->Purification End End: Purified Dipeptide Purification->End

References

A Comparative Guide to Butyl and Ethyl Chloroformate for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a critical step in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and chromatographic properties of polar analytes. Alkyl chloroformates are versatile reagents for this purpose, reacting with a wide range of functional groups including amines, phenols, and carboxylic acids. This guide provides an objective comparison of two common alkyl chloroformates, butyl chloroformate and ethyl chloroformate, for the derivatization of various analytes. The information presented is based on available experimental data to assist researchers in selecting the appropriate reagent for their specific analytical needs.

Chemical Properties and Reaction Mechanism

Both this compound and ethyl chloroformate are reactive compounds that readily derivatize active hydrogens in polar functional groups. The general reaction involves the formation of a carbamate (B1207046) from an amine, a carbonate from an alcohol or phenol, and an ester from a carboxylic acid. This reaction is typically rapid and can often be performed in an aqueous medium, which simplifies sample preparation.[1]

The reaction mechanism for the derivatization of a primary amine with an alkyl chloroformate is illustrated below:

General derivatization reaction of a primary amine.

Performance Comparison: this compound vs. Ethyl Chloroformate

Direct comparative studies providing quantitative performance data for this compound versus ethyl chloroformate are limited in the scientific literature. However, by examining individual studies and comparisons with other alkyl chloroformates, we can infer their respective strengths and weaknesses.

Derivatization Efficiency and Reaction Conditions
  • Ethyl Chloroformate (ECF) is widely used and has been shown to provide excellent derivatization efficiency for a variety of compounds, including amino acids, phenolic compounds like resveratrol (B1683913), and gallic acid.[2][3] The reaction is typically fast, often completed within minutes at room temperature, and can be performed in an aqueous matrix, which simplifies sample preparation by eliminating the need for a separate extraction step.[2]

  • This compound , while less commonly cited in direct comparative studies, has been noted to have "suboptimal derivatization efficiency" for short-chain fatty acids and branched-chain amino acids when compared to propyl chloroformate. However, a study on the derivatization of zwitterionic antiepileptic drugs for LC-MS/MS analysis demonstrated that increasing the alkyl chain length from methyl to butyl significantly increased the signal intensity and improved the limits of detection.[4] This suggests that the longer alkyl chain of this compound can enhance the ionization efficiency of the derivatives, which is advantageous for mass spectrometry-based detection. Isothis compound, a structural isomer, has been successfully used for the derivatization of amines and organic acids, indicating the utility of C4 chloroformates.

Stability of Derivatives

The stability of the resulting derivatives is crucial for reproducible quantitative analysis. Generally, alkyl chloroformate derivatives are considered stable.[5] The thermal stability of chloroformates themselves decreases in the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[6] Both ethyl and n-butyl chloroformate are primary alkyl chloroformates and are expected to have comparable stability.

Chromatographic Performance

The choice of alkyl chloroformate can influence the chromatographic retention time of the derivatives. The longer butyl chain in this compound derivatives will generally lead to longer retention times on non-polar GC columns compared to the corresponding ethyl derivatives. This can be advantageous in separating analytes from early eluting matrix components.

Quantitative Data Summary

The following tables summarize available quantitative data for derivatization using ethyl chloroformate and related alkyl chloroformates. Direct quantitative data for n-butyl chloroformate derivatization efficiency and stability from the searched literature is limited.

Table 1: Performance of Ethyl Chloroformate Derivatization

Analyte ClassMatrixDerivatization Efficiency/RecoveryStabilityReference
Seleno Amino AcidsAqueous30-75% overall efficiencyNot specified[7]
ResveratrolRed WineQuantitative ethoxycarbonylationNot specified[2]
Gallic AcidWineOptimized for maximum yieldNot specified[3]
Microbial MetabolitesSerum, Urine, FecesGood linearity (R² > 0.99)Stable within 6 days (RSD < 20%)[8]

Table 2: Comparison with Other Alkyl Chloroformates

ReagentAnalyte ClassMatrixKey FindingReference
Methyl ChloroformateSeleno Amino AcidsAqueousGenerally performed best in terms of yield (40-100%) and reproducibility.[7]
Isothis compoundAmino AcidsAqueousProvided more sensitivity for GC-FID and GC-MS analysis compared to other alkyl chloroformates.[9]
Propyl ChloroformateAmino AcidsAqueousAllows for automation of the entire procedure.[10]
Benzyl (B1604629) ChloroformateShort-Chain Fatty AcidsFecesHigher sensitivity and wider application with satisfactory derivatization efficiency.[11]

Experimental Protocols

General Experimental Workflow for Alkyl Chloroformate Derivatization

The following diagram illustrates a typical workflow for derivatization using alkyl chloroformates followed by GC-MS analysis.

G SamplePrep Sample Preparation (e.g., extraction, dilution) Derivatization Derivatization (Aqueous medium, Pyridine catalyst, Alkyl Chloroformate, Alcohol) SamplePrep->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Chloroform (B151607) or Hexane) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

A typical experimental workflow for derivatization.
Detailed Protocol for Ethyl Chloroformate Derivatization of Resveratrol in Red Wine

This protocol is adapted from the method described for the GC-MS analysis of resveratrol isomers.[2]

  • Sample Preparation: To 0.25 mL of red wine in a glass tube, add an internal standard.

  • pH Adjustment: Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO₃.

  • Derivatization/Extraction: Add 2 mL of hexane (B92381) and 30 µL of ethyl chloroformate. Vortex for 1 minute.

  • Second Extraction: After allowing the layers to separate, remove the organic layer. Perform a second extraction with 2 mL of chloroform containing 20 µL of ECF.

  • Sample Concentration: Combine the organic extracts and dry under a stream of nitrogen.

  • Reconstitution: Resuspend the residue in 75 µL of chloroform for GC-MS analysis.

Detailed Protocol for Isothis compound Derivatization of Amines

This protocol is a general representation based on the use of isothis compound for amine derivatization.

  • Sample Preparation: Take 1 mL of the sample containing amines.

  • Derivatization: Add toluene (B28343) and isothis compound. The reaction is typically complete within 10 minutes.

  • Reagent Removal: The excess isothis compound can be removed by treatment with alkaline methanol (B129727) or by evaporation of an aliquot of the toluene layer.

  • Analysis: The resulting derivatives in the toluene layer are ready for GC-MS analysis.

Conclusion

Both this compound and ethyl chloroformate are effective derivatizing agents for a wide range of polar analytes, enabling their analysis by GC-MS.

  • Ethyl Chloroformate is a well-established and widely documented reagent, known for its high reactivity and the convenience of performing derivatization directly in aqueous media. It is a reliable choice for a broad spectrum of applications, particularly for amino acids and phenolic compounds.

  • This compound may offer advantages in specific applications, particularly in LC-MS, where the longer alkyl chain can enhance the signal intensity and improve the limits of detection for certain analytes. While direct comparative data on its derivatization efficiency is limited, its structural similarity to other effective C4 chloroformates like isothis compound suggests its utility. The longer retention times of butyl derivatives can also be beneficial for chromatographic separation.

The choice between butyl and ethyl chloroformate will ultimately depend on the specific analytes of interest, the analytical platform being used (GC-MS vs. LC-MS), and the complexity of the sample matrix. Researchers are encouraged to perform preliminary optimization experiments to determine the most suitable reagent and reaction conditions for their specific analytical challenge.

Chemical Structures

G cluster_butyl This compound cluster_ethyl Ethyl Chloroformate b_struct CH₃CH₂CH₂CH₂-O-C(=O)-Cl e_struct CH₃CH₂-O-C(=O)-Cl

Structures of Butyl and Ethyl Chloroformate.

References

A Comparative Guide to Alkyl Chloroformate Derivatization for Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient methods for the quantification of small polar molecules, alkyl chloroformate derivatization followed by gas chromatography-mass spectrometry (GC-MS) offers a compelling solution. This guide provides an objective comparison of the analytical validation parameters for various alkyl chloroformate derivatization methods, with a focus on ethyl and methyl chloroformate for which extensive data exists. The principles and procedures outlined are readily adaptable for other chloroformates like butyl chloroformate.

This guide summarizes key quantitative data from multiple studies, presents detailed experimental protocols, and illustrates the general workflow of the derivatization process.

Quantitative Performance Data

The following tables summarize the analytical validation parameters for different alkyl chloroformate derivatization methods applied to various analytes.

Table 1: Validation Parameters for Ethyl Chloroformate (ECF) Derivatization

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy (Recovery %)Reference
Metabolites (serum)> 0.9900125 - 300 pg on-columnNot Specified< 10% (repeatability & stability)70 - 120%[1]
Resveratrol (B1683913) IsomersNot Specified25 ng/mL (cis), 50 ng/mL (trans)25 ng/mL (cis), 50 ng/mL (trans)Not SpecifiedData comparable to other methods[2]
Gallic Acid0.99910.5 µg/mL5 µg/mLNot SpecifiedNot Specified[3]
Metabolites (urine)Not SpecifiedNot Specified150 - 300 pg on-column< 10% (repeatability), < 15% (stability)70 - 120%[4]
Amino AcidsExcellent Linearitylow nanomolar rangeNot SpecifiedNot Specified82 - 99.9% (reaction efficiency)[5]

Table 2: Validation Parameters for Methyl Chloroformate (MCF) Derivatization

Analyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy (Recovery %)Reference
Organic Acids, etc.> 0.991Not SpecifiedNot SpecifiedNot SpecifiedSpike recoveries obtained[6]
Amino & Organic AcidsNot SpecifiedNot Specifiedlow picomole range on-columnNot SpecifiedNot Specified[7]
Seleno Amino AcidsNot SpecifiedNot SpecifiedNot Specified7 - 13% (without IS), 2% (with IS)40 - 100% (overall efficiency)[8][9]

Table 3: Validation Parameters for Other Alkyl Chloroformate Derivatization Methods

Derivatizing AgentAnalyte ClassLinearity (R²)Limit of Detection (LOD)Precision (RSD%)Reference
Benzyl (B1604629) ChloroformateShort-Chain Fatty Acids0.9947 - 0.99980.1 - 5 pg0.56 - 13.07% (intra- & inter-day)[10]
Isothis compoundPerfluorinated Organic AcidsNot SpecifiedNot SpecifiedNot Specified[11]

Experimental Workflows and Protocols

The general workflow for alkyl chloroformate derivatization is a rapid, room-temperature process that occurs in an aqueous medium. This offers a significant advantage over silylating agents which often require anhydrous conditions and elevated temperatures.[3]

G General Workflow for Alkyl Chloroformate Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., plasma, urine, cell extract) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Derivatization Reagents (e.g., Pyridine (B92270), Alcohol, Chloroformate) Add_IS->Add_Reagents Vortex Vortex to Mix Add_Reagents->Vortex Add_Solvent Add Extraction Solvent (e.g., Chloroform (B151607), Hexane) Vortex->Add_Solvent Vortex_Extract Vortex and Centrifuge Add_Solvent->Vortex_Extract Collect_Organic Collect Organic Layer Vortex_Extract->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: General experimental workflow for alkyl chloroformate derivatization.

Detailed Experimental Protocol: Ethyl Chloroformate (ECF) Derivatization of Amino Acids

This protocol is adapted from a method for the analysis of stable isotope-labeled amino acids.[5]

  • Sample Preparation: Start with the freeze-dried polar extract from a biological sample (e.g., cell or tissue extract).

  • Reagent Addition:

    • Add 100 µL of a water/ethanol/pyridine mixture (6:3:1 v/v/v).

    • Add 5 µL of ethyl chloroformate (ECF).

  • First Derivatization & Extraction:

    • Vortex the mixture for 30 seconds.

    • Add 100 µL of chloroform to extract the derivatized products.

  • pH Adjustment & Second Derivatization:

    • Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.

    • Add another 5 µL of ECF and vortex for 30 seconds.

  • Second Extraction:

    • Perform a second extraction with 100 µL of chloroform.

    • Combine the two chloroform extracts.

  • Analysis: The combined organic extract is then ready for analysis by mass spectrometry.[5]

Detailed Experimental Protocol: Ethyl Chloroformate (ECF) Derivatization of Resveratrol

This protocol was developed for the analysis of resveratrol isomers in red wine.[2]

  • Sample Preparation:

    • To 0.25 mL of a wine-like matrix, add an internal standard (e.g., 500 ng of pinostilbene).

  • Derivatization:

    • The derivatization with ECF is performed directly in the water phase during the extraction process. The reaction requires pyridine as a catalyst in an alkaline environment.

  • Extraction:

    • The specific extraction solvent and conditions should be optimized, with hexane (B92381) being a common choice.

  • GC-MS Analysis:

    • Column: Agilent HP5ms fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Splitless at 260 °C.

    • Oven Program: Start at 70 °C (hold for 1 min), then ramp to 300 °C at 15 °C/min and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters: Electron impact mode at 70 eV, ion source at 280 °C.[2]

Comparison of Alkyl Chloroformates

While the general procedure is similar, the choice of alkyl chloroformate can influence the derivatization yield, reproducibility, and chromatographic performance.

  • Methyl Chloroformate (MCF): In a comparative study for the derivatization of seleno amino acids, MCF was the preferred reagent. It generally performed best in terms of derivatization yield and reproducibility and showed fewer conditioning effects compared to ethyl chloroformate.[8][9]

  • Ethyl Chloroformate (ECF): ECF is widely used and has been successfully applied to the analysis of a broad range of metabolites in various matrices, including wine, urine, and serum.[1][2][3][4]

  • Isothis compound (IBCF): For the analysis of amino acids, isothis compound derivatization was found to provide more sensitivity for GC-flame ionization detection and GC-MS compared to other alkyl chloroformates.[12]

Concluding Remarks

Alkyl chloroformate derivatization, particularly with methyl and ethyl chloroformate, presents a rapid, robust, and versatile method for the quantitative analysis of a wide range of polar metabolites. The reaction's compatibility with aqueous media simplifies sample preparation and avoids the need for stringent anhydrous conditions.[13][14] The validation data demonstrates excellent linearity, low limits of detection, and good precision and accuracy across various applications. When selecting a specific alkyl chloroformate, researchers should consider the target analytes and may need to perform some initial optimization to achieve the best performance, as seen in the preference for MCF for seleno amino acids and IBCF for general amino acid sensitivity.[8][9][12] This guide provides a solid foundation of validated methods and protocols to aid in the development and implementation of these powerful analytical techniques.

References

A Comparative Guide to the Reactivity of Alkyl Chloroformates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl chloroformates (ROC(O)Cl) are a versatile class of reagents indispensable in modern organic synthesis and drug development. Their utility stems from the electrophilic carbonyl carbon, which readily reacts with nucleophiles to form stable carbamates, carbonates, and other derivatives. This reactivity is crucial for introducing protecting groups, forming key pharmacophoric linkages, and creating prodrugs to enhance bioavailability.[1][2]

However, the reactivity of alkyl chloroformates is not uniform; it is profoundly influenced by the structure of the alkyl (R) group, the nucleophile, and the reaction conditions. Selecting the appropriate chloroformate is critical for optimizing reaction yields, minimizing side products, and ensuring process safety. This guide provides an objective comparison of the reactivity of various alkyl chloroformates, supported by experimental data, to aid researchers in making informed decisions for their synthetic applications.

Factors Influencing Reactivity

The reactivity of alkyl chloroformates in nucleophilic substitution reactions is primarily governed by two factors:

  • Electronic Effects : The electron-donating or -withdrawing nature of the alkyl group influences the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity.

  • Steric Hindrance : Bulky alkyl groups can sterically hinder the approach of the nucleophile to the carbonyl center, slowing down the reaction rate.

A general trend for thermal stability, which often inversely correlates with reactivity in substitution reactions, has been established as: aryl > primary alkyl > secondary alkyl > tertiary alkyl .[3][4] Similarly, lower molecular weight chloroformates, such as methyl and ethyl chloroformate, tend to hydrolyze more rapidly than their higher, bulkier, or aromatic counterparts.[3][4]

Comparative Reactivity Data

The following table summarizes quantitative data on the reactivity of several common alkyl chloroformates. The rate of hydrolysis serves as a useful proxy for comparing the general electrophilicity and reactivity towards other weak nucleophiles.

Alkyl ChloroformateStructureClassHydrolysis Half-Life (t½ in min) at 25°C[3]Derivatization Performance / Notes
Methyl ChloroformateCH₃OCOClPrimary1.4Preferred reagent for seleno amino acids; high yield and reproducibility.[5]
Ethyl ChloroformateCH₃CH₂OCOClPrimary4.4Commonly used for derivatizing a broad array of metabolites for GC-MS analysis.[6][7]
n-Propyl ChloroformateCH₃(CH₂)₂OCOClPrimary8.0Reactivity follows the trend of primary alkyls.
Isopropyl Chloroformate(CH₃)₂CHOCOClSecondary19.1Lower reactivity than primary counterparts due to steric hindrance and electronics.
Isobutyl Chloroformate(CH₃)₂CHCH₂OCOClPrimary-Derivatives provide high sensitivity in GC-MS analysis.[8]
Phenyl ChloroformateC₆H₅OCOClAryl53.2Stabilized by resonance, making it less reactive than alkyl chloroformates.[9]

Data for hydrolysis half-life is from Queen (1967) as cited by the National Research Council. Note that these values are for hydrolysis in water and relative reactivity may vary with different nucleophiles and solvents.

Kinetic studies using the Grunwald-Winstein equation further elucidate the mechanisms, showing that primary alkyl chloroformates predominantly react via a bimolecular addition-elimination pathway, while reactions in highly ionizing, non-nucleophilic solvents can favor an ionization (SN1-type) mechanism.[10][11]

Reaction Mechanism and Visualization

The predominant reaction mechanism for alkyl chloroformates with nucleophiles (e.g., amines, alcohols) is nucleophilic acyl substitution , which proceeds through a tetrahedral addition-elimination pathway.

Caption: The addition-elimination mechanism for alkyl chloroformate reactions.

Experimental Protocols

Protocol 1: General Procedure for Carbamate (B1207046) Synthesis

This protocol describes a typical procedure for the synthesis of a carbamate from an amine and an alkyl chloroformate, a cornerstone reaction in pharmaceutical chemistry.

Materials:

  • Amine (1.0 equivalent)

  • Alkyl Chloroformate (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base/Acid Scavenger (e.g., Pyridine (B92270) or Triethylamine, 1.2 equivalents)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add the alkyl chloroformate (1.1 equiv.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.

Protocol 2: Kinetic Monitoring by GC-MS Derivatization

This protocol outlines a method to compare the reactivity of different alkyl chloroformates by monitoring the rate of derivatization of a model analyte (e.g., an amino acid or phenol).

Materials:

  • Analyte solution (e.g., 1 mg/mL of glycine (B1666218) in 0.1 M borate (B1201080) buffer, pH 9)

  • Alkyl Chloroformates to be tested (e.g., Methyl, Ethyl, Isothis compound)

  • Pyridine (catalyst)

  • Extraction Solvent (e.g., Chloroform or Hexane)

  • Internal Standard (e.g., Methyl Heptadecanoate)

  • GC-MS system with a suitable column (e.g., DB-5MS)

Procedure:

  • Reaction Setup: In a series of vials, place 250 µL of the analyte solution. Add the internal standard.

  • Reaction Initiation: To each vial, add 2 mL of extraction solvent and 30 µL of the specific alkyl chloroformate, followed by 10 µL of pyridine to catalyze the reaction. Immediately cap and vortex for 30 seconds. This point is t=0.

  • Time Points: At designated time intervals (e.g., 1, 2, 5, 10, 20 minutes), quench the reaction in one of the vials by adding an acidic solution (e.g., 1 M HCl) to neutralize the base and stop the derivatization.

  • Workup: For each time point, separate the organic layer. Dry the extract using a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of chloroform) for analysis.

  • GC-MS Analysis: Inject the sample onto the GC-MS. Use an oven temperature program suitable for separating the derivatized analyte from starting materials (e.g., initial temp 80°C, ramp to 280°C).[6]

  • Data Analysis: Quantify the peak area of the derivatized product relative to the internal standard at each time point. Plot the relative product concentration versus time for each alkyl chloroformate to determine the initial reaction rates. A steeper slope indicates higher reactivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Time-Course Reaction cluster_analysis Analysis prep1 Aliquot Analyte + Internal Standard prep2 Add Solvent + Chloroformate + Catalyst prep1->prep2 For each Chloroformate react Vortex to start (t=0) prep2->react quench Quench at Time Points (t = 1, 2, 5... min) react->quench workup Extract & Dry quench->workup gcms GC-MS Analysis workup->gcms data Plot [Product] vs. Time gcms->data

Caption: Workflow for kinetic analysis of chloroformate reactivity via GC-MS.

References

Advantages of using butyl chloroformate over other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is a critical determinant of success. While the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are well-established mainstays for amine protection, other reagents, such as butyl chloroformates, offer a nuanced set of advantages that can be leveraged in specific synthetic contexts. This guide provides an objective comparison of butyl chloroformates with other common amine protecting groups, supported by available experimental data and detailed protocols.

At a Glance: Butyl Chloroformates in Amine Protection

Butyl chloroformates, including n-butyl, isobutyl, and sec-butyl chloroformate, react with amines to form the corresponding n-butoxycarbonyl (n-Boc), isobutoxycarbonyl (i-Boc), and sec-butoxycarbonyl (s-Boc) protecting groups. These carbamate (B1207046) protecting groups share similarities with the widely used tert-butoxycarbonyl (Boc) group but exhibit distinct characteristics in terms of stability and cleavage kinetics. A primary advantage of using isobutyl chloroformate lies in its application as a coupling reagent in peptide synthesis, where it facilitates the formation of mixed anhydrides, a method known to minimize racemization during amide bond formation[1].

Performance Comparison of Amine Protecting Groups

The choice of a protecting group strategy is dictated by factors such as the stability of the protected amine to various reaction conditions, the ease and efficiency of both the protection and deprotection steps, and the overall cost-effectiveness.

FeatureButoxycarbonyl (n-Boc, i-Boc, s-Boc)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protecting Reagent n-Butyl, Isobutyl, or sec-Butyl ChloroformateDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Benzyl (B1604629) Chloroformate (Cbz-Cl)
Protection Conditions Typically basic conditions (e.g., NaOH, triethylamine) in a suitable solvent.Mildly basic (e.g., NaHCO₃, Et₃N) or neutral conditions[2].Basic conditions (e.g., Na₂CO₃, NaHCO₃)[3].
Stability Generally stable to basic and nucleophilic conditions. Stability to acid is greater than Boc.Stable to a wide range of reagents, including bases, nucleophiles, and catalytic hydrogenation[2][4].Stable to acidic and basic conditions[3].
Deprotection (Lability) Acid-labile, though requiring stronger acidic conditions than Boc.Labile to strong acids (e.g., TFA, HCl)[2][5].Labile to catalytic hydrogenolysis (H₂, Pd/C)[3].
Byproducts of Deprotection Corresponding butanol, CO₂, and HCl (from the protecting step).Isobutylene and CO₂[5].Toluene and CO₂.
Key Advantages Can offer increased acid stability compared to Boc. Isothis compound is effective in minimizing racemization in peptide coupling[1].Well-established, high-yielding protection, and mild acid-lability provides excellent orthogonality with other groups[4].Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
Potential Disadvantages Less documented than Boc and Cbz. Chloroformates are generally more hazardous than Boc anhydride.Can be cleaved by some Lewis acids.Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).

Experimental Data

Direct quantitative comparisons of yields for amine protection using different butyl chloroformates versus di-tert-butyl dicarbonate and benzyl chloroformate are not extensively consolidated in the literature. However, reported yields for all methods are generally high, often exceeding 90%, depending on the substrate and reaction conditions.

Table 1: Representative Protection and Deprotection Yields

Protecting GroupSubstrateProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Reference
i-Boc Amino Acids---[1]
Boc Various Amines90-98TFA in DCMHigh[2]
Boc Various Amines90-97Water at refluxHigh[6]
Cbz Various AminesHighH₂, Pd/CHigh[3]

Experimental Protocols

Protocol 1: General Procedure for Amine Protection with this compound
  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system with water).

  • Add a base (e.g., triethylamine (B128534) or sodium hydroxide, 1.1-1.5 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the respective this compound (1.05-1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the product by chromatography if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of Butoxycarbonyl Groups

The cleavage of n-Boc, i-Boc, and s-Boc groups is expected to require stronger acidic conditions compared to the Boc group.

  • Dissolve the N-protected amine in a suitable solvent (e.g., dichloromethane, dioxane).

  • Add a strong acid (e.g., a higher concentration of TFA than used for Boc deprotection, or HBr in acetic acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as the corresponding amine salt. Neutralization with a base will yield the free amine.

Protocol 3: Amine Protection using Di-tert-butyl dicarbonate (Boc Anhydride)
  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF, dichloromethane, or a mixture of water and THF)[2].

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) and a base (e.g., triethylamine or sodium bicarbonate, 1.5 equiv)[2].

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC[2].

  • Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate to yield the N-Boc protected amine[2].

Protocol 4: Deprotection of the Boc Group
  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 30 minutes to 2 hours[5].

  • Remove the solvent and excess TFA under reduced pressure to obtain the amine salt[5].

Protocol 5: Amine Protection using Benzyl Chloroformate (Cbz-Cl)
  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a base (e.g., sodium carbonate, 2.0 equiv).

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv).

  • Stir the reaction at 0 °C to room temperature for 2-4 hours[3].

  • Perform an aqueous work-up and extract the product.

Protocol 6: Deprotection of the Cbz Group
  • Dissolve the N-Cbz protected amine in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete[3].

  • Filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.

Signaling Pathways and Experimental Workflows

The selection of a protecting group is a critical decision in the overall synthetic strategy. The orthogonality of the chosen protecting groups is paramount when multiple functional groups need to be selectively manipulated.

G cluster_0 Synthetic Strategy Decision cluster_1 Amine Protection cluster_2 Further Synthesis cluster_3 Deprotection Start Multifunctional Molecule PG_Choice Choose Orthogonal Protecting Groups Start->PG_Choice Protect_Amine Protect Amine (e.g., with this compound) PG_Choice->Protect_Amine Transform Perform Reactions on Other Functional Groups Protect_Amine->Transform Deprotect Selective Deprotection of Amine Transform->Deprotect Final_Product Final Product Deprotect->Final_Product

A simplified workflow for a multi-step synthesis involving amine protection.

The stability of the butoxycarbonyl groups to acid is expected to follow the trend: n-Boc > i-Boc > s-Boc > Boc. This is due to the relative stability of the carbocation formed during the acid-catalyzed cleavage. This differential stability can be exploited in complex syntheses where sequential deprotection under increasingly harsh acidic conditions is required.

G cluster_0 Acid Stability of Butoxycarbonyl Groups nBoc n-Boc iBoc i-Boc nBoc->iBoc > sBoc s-Boc iBoc->sBoc > Boc Boc sBoc->Boc >

References

Quantitative Purity Analysis of Butyl Chloroformate: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Butyl chloroformate, a key reagent in organic synthesis, is no exception. This guide provides a detailed comparison of gas chromatography (GC) with alternative analytical techniques for the quantitative analysis of this compound purity, supported by experimental protocols and data.

Gas Chromatography (GC) Method

Gas chromatography is a widely adopted technique for assessing the purity of volatile compounds like this compound. The method separates the main component from potential impurities based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC-FID Analysis

Objective: To determine the purity of n-butyl chloroformate and quantify known impurities using a gas chromatograph equipped with a Flame Ionization Detector (FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the n-butyl chloroformate sample into a 10 mL volumetric flask.

  • Add a suitable internal standard, such as dodecane (B42187) (accurately weighed, ~50 mg).

  • Dilute to the mark with anhydrous dichloromethane.

  • Mix thoroughly.

Data Analysis:

The percentage purity of n-butyl chloroformate is calculated using the internal standard method, which compares the peak area of the analyte to that of a known concentration of an internal standard. The formula for calculating the concentration of the analyte is as follows:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The purity is then expressed as a weight percentage of the original sample.

Potential Impurities and Expected Retention Times

The primary impurities in n-butyl chloroformate are typically residual starting materials and byproducts of degradation. Based on the GC conditions outlined above, the expected retention times are:

CompoundExpected Retention Time (min)
n-Butanol~ 4.5
n-Butyl Chloroformate ~ 8.2
Di-n-butyl carbonate~ 10.5
Dodecane (Internal Standard)~ 12.1

Note: These are estimated retention times and should be confirmed by running individual standards.

Comparison with Alternative Methods

While GC is a robust method, other techniques can offer complementary information or advantages in specific contexts. Here, we compare the GC method with Quantitative Nuclear Magnetic Resonance (qNMR) and Argentometric Titration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Objective: To determine the purity of n-butyl chloroformate using ¹H-NMR with an internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 500 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid).

  • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh ~20 mg of the n-butyl chloroformate sample and ~10 mg of the certified internal standard into an NMR tube.

  • Add ~0.7 mL of CDCl₃.

  • Cap the tube and mix until fully dissolved.

Data Analysis:

The purity of n-butyl chloroformate is calculated by comparing the integral of a well-resolved proton signal from the analyte to a signal from the internal standard. The triplet at ~4.3 ppm, corresponding to the -CH₂-O- protons, is a suitable choice for n-butyl chloroformate.

Argentometric Titration

This classical chemical method can be used to determine the amount of hydrolyzable chloride, which is directly related to the concentration of the acyl chloride.

Objective: To determine the concentration of n-butyl chloroformate by titrating the chloride ions produced upon hydrolysis.

Procedure:

  • Accurately weigh ~500 mg of the n-butyl chloroformate sample into a flask containing 50 mL of deionized water.

  • Stir vigorously for 15 minutes to ensure complete hydrolysis.

  • Add 2-3 drops of potassium chromate (B82759) indicator solution.

  • Titrate with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.[1][2]

Data Analysis:

The concentration of n-butyl chloroformate is calculated based on the stoichiometry of the reaction and the volume of silver nitrate solution consumed.

Performance Comparison

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)Argentometric Titration
Principle Separation based on volatility and column interaction.Absolute quantification based on nuclear magnetic resonance.Titration of hydrolyzable chloride.
Specificity High; can separate and quantify individual impurities.High; provides structural information.Low; titrates total hydrolyzable chloride, including HCl.
Sensitivity High (ppm levels).Moderate (typically >0.1%).Moderate.
Sample Throughput Moderate.High.Low to moderate.
Equipment Cost High.Very High.Low.
Consumables Carrier gas, columns, solvents.Deuterated solvents, NMR tubes, internal standard.Titrant, indicator, solvents.
Typical Purity Result 99.5% (with 0.3% n-butanol and 0.2% di-n-butyl carbonate)99.6%99.8% (may be higher due to co-titration of free HCl)

Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_sample Weigh this compound add_is Add Internal Standard (Dodecane) weigh_sample->add_is dissolve Dissolve in Dichloromethane add_is->dissolve inject Inject into GC dissolve->inject separate Separation on DB-624 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

GC Analysis Workflow for this compound Purity

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_analyte Weigh this compound dissolve_nmr Dissolve in CDCl3 weigh_analyte->dissolve_nmr weigh_is Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire 1H-NMR Spectrum dissolve_nmr->acquire process_spec Process Spectrum acquire->process_spec integrate_peaks Integrate Analyte and IS Peaks process_spec->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity

qNMR Analysis Workflow for this compound Purity

Conclusion

The choice of analytical method for determining this compound purity depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) is the recommended method for routine quality control, offering excellent separation of potential impurities and high sensitivity.

  • Quantitative NMR (qNMR) serves as a powerful, orthogonal technique for independent verification of purity and as a primary standard method, as it is an absolute quantification technique.

  • Argentometric Titration is a cost-effective but less specific method that can be useful for a rapid estimation of the acyl chloride content, particularly when sophisticated instrumentation is unavailable.

For comprehensive quality assurance in a research and development setting, employing both GC and qNMR is advisable to gain a complete profile of the reagent's purity and to ensure the integrity of subsequent synthetic work.

References

A Spectroscopic Showdown: Butyl Chloroformate and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, a thorough understanding of the structural nuances of reagents is paramount. Butyl chloroformate and its derivatives, including isobutyl, sec-butyl, and tert-butyl chloroformate, are versatile building blocks, primarily utilized for the introduction of protecting groups and in the formation of carbamates. While their chemical reactivity is of primary interest, a detailed comparison of their spectroscopic signatures provides invaluable insights for characterization, quality control, and reaction monitoring. This guide offers an objective, data-driven comparison of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for these important chemical entities.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for this compound and its isomers. These values, gleaned from various spectral databases, highlight the distinct fingerprints of each molecule.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of chloroformates is the strong carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment of the carbonyl group.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1775~1150~700-800
Isothis compound ~1776~1160~700-800
sec-Butyl Chloroformate Not availableNot availableNot available
tert-Butyl Chloroformate ~1717Not availableNot available
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra provide detailed information about the hydrogen environments within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Compoundδ (ppm) and MultiplicityAssignment
This compound 4.33 (t)-O-CH₂-
1.71 (m)-CH₂-CH₂-CH₃
1.44 (m)-CH₂-CH₂-CH₃
0.96 (t)-CH₃
Isothis compound 4.12 (d)-O-CH₂-
2.06 (m)-CH(CH₃)₂
0.99 (d)-CH(CH₃)₂
sec-Butyl Chloroformate Not availableNot available
tert-Butyl Chloroformate 1.4-1.5 (s)-C(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the different carbon environments in a molecule.

Compoundδ (ppm)Assignment
This compound ~150C=O
~70-O-CH₂-
~30-CH₂-CH₂-CH₃
~18-CH₂-CH₂-CH₃
~13-CH₃
Isothis compound 149.5C=O
77.9-O-CH₂-
27.7-CH(CH₃)₂
18.4-CH(CH₃)₂
sec-Butyl Chloroformate Not availableNot available
tert-Butyl Chloroformate ~167.5C=O
~85-O-C(CH₃)₃
~27-C(CH₃)₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of molecular weight and structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Not typically observed101, 73, 57, 56, 41[1][2][3]
Isothis compound 13694, 63, 57, 56, 43, 41[4]
sec-Butyl Chloroformate Not availableNot available
tert-Butyl Chloroformate Not availableNot available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like this compound and its derivatives, a "neat" spectrum is typically acquired. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition : The salt plates are placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands, such as the C=O stretch, C-O stretch, and C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the chloroformate (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis : The chemical shifts, integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to assign them to the different protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile liquids like chloroformates, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer. Direct infusion into the mass spectrometer is also possible.

  • Ionization : Electron ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (if present) and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of chemical compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison A This compound IR IR Spectroscopy A->IR NMR NMR Spectroscopy (¹H & ¹³C) A->NMR MS Mass Spectrometry A->MS B Isothis compound B->IR B->NMR B->MS C sec-Butyl Chloroformate C->IR C->NMR C->MS D tert-Butyl Chloroformate D->IR D->NMR D->MS Data Tabulated Spectroscopic Data IR->Data NMR->Data MS->Data Compare Structural Elucidation & Comparative Analysis Data->Compare

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and its isomers. The unique patterns in their IR, NMR, and mass spectra arise from the subtle differences in their molecular structures. For researchers and professionals in drug development, this comparative guide serves as a practical reference for the identification and characterization of these important reagents, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Applications of Butyl Chloroformate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Butyl chloroformate and its isomers, such as isobutyl and sec-butyl chloroformate, are highly reactive reagents widely employed in organic synthesis. They serve as versatile building blocks for the formation of carbonates and carbamates, as activating agents in peptide synthesis, and as derivatizing agents for chromatographic analysis. Their utility stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group.

This guide provides a comparative overview of the primary applications of this compound and its related structures, evaluating their performance against common alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed reagent selection based on experimental data.

Application 1: Derivatization for Chromatographic Analysis

Alkyl chloroformates are extensively used as derivatizing agents, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. They react with polar functional groups, such as amines and phenols, to form more volatile and thermally stable carbamate (B1207046) derivatives. This process enhances chromatographic separation and detection sensitivity.[1][2][3]

The reaction, often carried out in a two-phase system, is rapid and converts primary and secondary amines into their corresponding carbamates.[2] Isothis compound (IBCF) is a frequently used reagent for this purpose, enabling the quantification of numerous amines in complex matrices like wine and grape juice.[4][5] The choice of the alkyl chloroformate can influence derivatization yield, reproducibility, and analytical sensitivity.[6][7]

Comparative Data: Alkyl Chloroformates for Derivatization of Amino Acids

AnalyteReagentDerivatization Yield/RecoveryReproducibility (RSD)Key Findings
SelenomethionineMethyl Chloroformate (MCF)40 - 100%7 - 13%Preferred reagent due to better yield and less significant conditioning effects.[7]
SelenomethionineEthyl Chloroformate (ECF)30 - 75%N/ALower yield compared to MCF.[7]
SelenomethionineMenthyl Chloroformate (MenCF)15 - 70%7 - 13%Lower yield compared to MCF.[7]
General Amino AcidsIsothis compound (IBCF)N/AN/AFound to provide more sensitivity for GC-FID and GC-MS analysis compared to other alkyl chloroformates.[6]

Experimental Protocol: Derivatization of Amines using Isothis compound

This protocol is adapted from a method for analyzing amines in wine samples.[4][5]

  • Sample Preparation : To 1 mL of the aqueous sample in a test tube, add an internal standard, 0.5 mL of 2 M NaOH, and 0.5 mL of toluene.

  • Derivatization : Add 50 µL of isothis compound to the mixture.

  • Reaction : Vigorously shake the tube for 10 minutes at room temperature.

  • Quenching : To eliminate excess reagent, add 100 µL of methanol (B129727) containing 25% ammonia. Shake for 1 minute.

  • Extraction & Analysis : Centrifuge the sample. Collect the upper organic (toluene) layer for direct injection into the GC-MS system.

Workflow for GC-MS Derivatization

G cluster_workflow Amine Derivatization Workflow A 1. Sample Preparation (1 mL aqueous sample) B 2. Add Reagents (NaOH, Toluene, IBCF) A->B C 3. Reaction (Vortex, 10 min) B->C D 4. Quench Excess Reagent (Alkaline Methanol) C->D E 5. Phase Separation (Centrifuge) D->E F 6. Analysis (Inject Toluene Layer into GC-MS) E->F G cluster_pathway Mixed Anhydride Method AA1 N-Protected Amino Acid MA Mixed Anhydride (Activated Intermediate) AA1->MA IBCF Isobutyl Chloroformate IBCF->MA Base Base (e.g., NMM) Base->MA Peptide Dipeptide (Desired Product) MA->Peptide Attack at Acyl Carbonyl Urethane Urethane By-product (Side Reaction) MA->Urethane Attack at Carbonate Carbonyl AA2 Amino Acid Ester AA2->Peptide AA2->Urethane G node_res node_res Start Synthetic Goal? Goal1 Amine Derivatization for GC-MS? Start->Goal1 Analysis Goal2 Peptide Coupling? Start->Goal2 Synthesis Goal3 N-Boc Protection? Start->Goal3 Protection Goal1_Res Use Alkyl Chloroformate (e.g., Isobutyl CF) Goal1->Goal1_Res Rac_Concern High Concern for Racemization? Goal2->Rac_Concern Boc_Reagent Use Boc-Anhydride (Boc₂O) Goal3->Boc_Reagent Standard Protocol Rac_Yes Use Isopropyl Chloroformate Rac_Concern->Rac_Yes Yes Rac_No Use Isobutyl Chloroformate Rac_Concern->Rac_No No

References

The Efficacy of Butyl Chloroformate in LC-MS Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the derivatization of analytes is a critical step to enhance their detection and separation. For researchers, scientists, and professionals in drug development, the choice of a derivatizing agent can significantly impact the sensitivity, accuracy, and reliability of their results. This guide provides an objective comparison of butyl chloroformate with other common alkyl chloroformate derivatizing agents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.

Alkyl Chloroformates: Enhancing Analyte Properties for LC-MS

Alkyl chloroformates are highly reactive reagents that efficiently derivatize polar functional groups, such as amines, phenols, and carboxylic acids, which are common in many biomolecules and pharmaceutical compounds.[1] The derivatization process replaces active hydrogens with an alkoxycarbonyl group, leading to several advantageous changes in the analyte's properties:

  • Increased Hydrophobicity: This leads to improved retention on reversed-phase liquid chromatography (RPLC) columns, which are widely used in LC-MS.

  • Enhanced Ionization Efficiency: The derivatized analytes often exhibit better ionization in the mass spectrometer's source, resulting in a stronger signal and lower detection limits.[1]

  • Improved Stability: Derivatization can stabilize labile compounds, preventing their degradation during sample preparation and analysis.[2]

The length of the alkyl chain in the chloroformate reagent plays a crucial role in the extent of these enhancements. Longer alkyl chains generally lead to greater hydrophobicity and, in many cases, improved ionization efficiency.[1]

Performance Comparison: this compound vs. Other Alkyl Chloroformates

The choice between different alkyl chloroformates, such as methyl, ethyl, propyl, and this compound, depends on the specific analytes and the analytical goals. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Derivatization AgentAnalyte ClassImprovement in Peak Area (Compared to Methyl Chloroformate)Improvement in Limit of Detection (Compared to Methyl Chloroformate)Reference
This compound Zwitterionic Antiepileptic DrugsUp to 2089%Up to 1553%[1]
Propyl ChloroformateZwitterionic Antiepileptic DrugsNot specifiedNot specified[1]
Ethyl ChloroformateZwitterionic Antiepileptic DrugsNot specifiedNot specified[1]
Derivatization AgentAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
Propyl Chloroformate β-N-methylamino-L-alanine (BMAA)0.042 pmol per injection0.82 pmol per injectionNot specified[3]
Ethyl Chloroformate Gallic Acid (in wine)0.5 µg/mL5 µg/mLNot specified[4]
Ethyl Chloroformate Amino AcidsLow nanomolar rangeNot specified82-99.9% (reaction efficiency)[2]

While one study noted that butyl and isobutyl chloroformates yielded suboptimal derivatization efficiency for short-chain fatty acids and branched-chain amino acids in a GC-MS context, the data for LC-MS analysis of other compounds, like zwitterionic drugs, demonstrates a significant enhancement with the longer butyl chain.[1][5] The increased alkyl chain length in this compound contributes to a greater increase in hydrophobicity and improved ionization efficiency, leading to substantial improvements in sensitivity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using this compound and a common alternative, propyl chloroformate.

This compound Derivatization Protocol (General Procedure for Zwitterionic Drugs)

This protocol is based on the derivatization of zwitterionic antiepileptic drugs for LC-MS/MS analysis.[1]

  • Sample Preparation: To 100 µL of the sample (e.g., plasma, serum) in a glass tube, add a suitable internal standard.

  • pH Adjustment: Add 200 µL of a buffer solution (e.g., borate (B1201080) buffer, pH 9.0) to the sample.

  • Derivatization:

    • Add 100 µL of a solution of this compound in an organic solvent (e.g., 10% v/v in acetonitrile).

    • Add 200 µL of butanol.

    • Vortex the mixture vigorously for 30 seconds.

  • Extraction:

    • Add 500 µL of an extraction solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Vortex for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Sample Analysis:

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol/water 50:50 v/v).

    • Inject an aliquot into the LC-MS/MS system.

Propyl Chloroformate Derivatization Protocol (for Amino Acids)

This protocol is adapted from a method for the analysis of β-N-methylamino-L-alanine (BMAA).[3][6]

  • Sample Preparation: To 50 µL of the aqueous sample containing amino acids, add an internal standard.

  • Derivatization:

    • Add 50 µL of a pyridine/propanol/water solution (e.g., 1:1:1 v/v/v).

    • Add 10 µL of propyl chloroformate.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 200 µL of chloroform and 200 µL of 0.1 M sodium bicarbonate solution.

    • Vortex for 1 minute.

    • Centrifuge to separate the phases.

  • Sample Analysis:

    • Transfer the lower organic layer to a clean vial.

    • Evaporate the solvent to dryness.

    • Reconstitute the sample in the mobile phase for LC-MS analysis.

Visualizing the Derivatization Process

To better understand the chemical transformation and the overall analytical workflow, the following diagrams are provided.

Derivatization_Reaction Analyte Analyte with -NH2 or -OH group Derivatized_Analyte Derivatized Analyte Analyte->Derivatized_Analyte + BCF BCF This compound (C4H9OCOCl) HCl HCl Derivatized_Analyte->HCl - HCl

Caption: Chemical reaction of an analyte with this compound.

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Extraction Extraction cluster_Analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment Add_IS->pH_Adjust Add_BCF Add this compound & Alcohol pH_Adjust->Add_BCF Vortex_1 Vortex Add_BCF->Vortex_1 Add_Solvent Add Extraction Solvent Vortex_1->Add_Solvent Vortex_2 Vortex & Centrifuge Add_Solvent->Vortex_2 Separate_Layers Separate Organic Layer Vortex_2->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Experimental workflow for this compound derivatization.

Conclusion

The selection of a derivatization agent is a critical decision in the development of robust LC-MS methods. This compound has demonstrated significant efficacy in enhancing the sensitivity of analysis for certain classes of compounds, primarily due to the increased hydrophobicity and improved ionization efficiency conferred by the butyl group. For zwitterionic drugs, the improvements in peak area and limits of detection are substantial when compared to shorter-chain alkyl chloroformates.[1] However, the optimal choice of derivatization agent remains analyte-dependent, and for some compounds, other chloroformates like propyl or ethyl chloroformate may offer a better balance of derivatization efficiency and chromatographic performance.[3][5] The provided data and protocols serve as a valuable guide for researchers to make an informed decision based on the specific requirements of their analytical challenges.

References

A Comparative Benchmarking Guide to Butyl Chloroformate and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of n-butyl chloroformate against two other commonly used acylation reagents: acetyl chloride and acetic anhydride (B1165640). The performance of these reagents in the acylation of alcohols and amines is benchmarked, supported by representative experimental data and detailed protocols.

Data Presentation

The following tables summarize the key properties and performance of n-butyl chloroformate, acetyl chloride, and acetic anhydride in typical acylation reactions.

Table 1: General Properties of Acylation Reagents

Propertyn-Butyl ChloroformateAcetyl ChlorideAcetic Anhydride
Molecular Weight ( g/mol ) 136.5878.50102.09
Formula C₅H₉ClO₂C₂H₃ClOC₄H₆O₃
Reactivity HighVery HighModerate
Byproducts HCl, CO₂HClAcetic Acid
Primary Applications Formation of carbamates and carbonates, protecting group synthesisAcetylation of alcohols, amines, Friedel-Crafts acylationAcetylation of alcohols, amines, dehydrating agent
Safety Considerations Flammable, corrosive, toxic by inhalation, reacts with water.Flammable, corrosive, reacts violently with water.Corrosive, lachrymator, reacts with water.

Table 2: Performance in Acylation of Benzyl (B1604629) Alcohol and Aniline (B41778) (Representative Data)

ReagentSubstrateProductTypical Yield (%)Reaction ConditionsReference
n-Butyl Chloroformate Benzyl AlcoholBenzyl butyl carbonate>90 (estimated)Base (e.g., pyridine), CH₂Cl₂General procedure
n-Butyl Chloroformate AnilineButyl phenylcarbamate>90 (estimated)Base (e.g., pyridine), CH₂Cl₂General procedure
Acetyl Chloride Benzyl AlcoholBenzyl acetate (B1210297)98ZnCl₂ (cat.), solvent-free, 30°C, 0.3 h
Acetic Anhydride Benzyl AlcoholBenzyl acetate95ZnCl₂ (cat.), solvent-free, 30°C, 0.5 h
Acetyl Chloride AnilineAcetanilide (B955)HighBase (e.g., K₂CO₃), PTC, DMF, RT
Acetic Anhydride AnilineAcetanilide~90NaOAc, H₂O/HCl

Note: The yields for n-butyl chloroformate are estimated based on its high reactivity, which is comparable to other chloroformates. Specific experimental data for these exact reactions under directly comparable conditions was not available in the searched literature. The data for acetyl chloride and acetic anhydride are from different sources and may not represent a direct comparative study.

Experimental Protocols

Detailed methodologies for the acylation of a generic alcohol (benzyl alcohol) and a generic amine (aniline) are provided below.

Acylation of Benzyl Alcohol

1. Using n-Butyl Chloroformate to form Benzyl Butyl Carbonate

  • Materials: Benzyl alcohol (1.0 eq), n-butyl chloroformate (1.1 eq), pyridine (B92270) (1.2 eq), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve benzyl alcohol and pyridine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Add n-butyl chloroformate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Using Acetyl Chloride to form Benzyl Acetate

  • Materials: Benzyl alcohol (1.0 eq), acetyl chloride (1.2 eq), triethylamine (B128534) (1.5 eq), diethyl ether.

  • Procedure:

    • Dissolve benzyl alcohol and triethylamine in diethyl ether in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add acetyl chloride dropwise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

    • Wash the filtrate with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the product by distillation or column chromatography.

3. Using Acetic Anhydride to form Benzyl Acetate

  • Materials: Benzyl alcohol (1.0 eq), acetic anhydride (1.5 eq), pyridine (2.0 eq) or a catalytic amount of DMAP.

  • Procedure:

    • Combine benzyl alcohol, acetic anhydride, and pyridine (or DMAP) in a round-bottom flask.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Acylation of Aniline

1. Using n-Butyl Chloroformate to form Butyl Phenylcarbamate

  • Materials: Aniline (1.0 eq), n-butyl chloroformate (1.1 eq), pyridine (1.2 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline and pyridine in DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add n-butyl chloroformate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product to obtain pure butyl phenylcarbamate.

2. Using Acetyl Chloride to form Acetanilide

  • Materials: Aniline (1.0 eq), acetyl chloride (1.1 eq), sodium carbonate (1.5 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline in DCM in a round-bottom flask and cool to 0 °C.

    • In a separate flask, dissolve sodium carbonate in water.

    • Add the acetyl chloride dropwise to the aniline solution, followed by the dropwise addition of the sodium carbonate solution.

    • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

    • Monitor the reaction by TLC.

    • Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the crude acetanilide.

    • Recrystallize the product from ethanol/water.

3. Using Acetic Anhydride to form Acetanilide

  • Materials: Aniline (1.0 eq), acetic anhydride (1.1 eq), sodium acetate (0.5 eq), water, HCl.

  • Procedure:

    • Dissolve aniline in a mixture of water and concentrated HCl.

    • Add acetic anhydride to the solution, followed by a solution of sodium acetate in water.

    • Stir the mixture vigorously for 15-20 minutes. The product will precipitate.

    • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude acetanilide from ethanol/water.

Mandatory Visualization

Acylation_Mechanism General Nucleophilic Acyl Substitution Mechanism reagents Nucleophile (Nu-H) + Acylating Agent (R-CO-L) tetrahedral Tetrahedral Intermediate reagents->tetrahedral Nucleophilic Attack products Acylated Product (R-CO-Nu) + Byproducts (H-L) tetrahedral->products Elimination of Leaving Group (L)

Caption: General mechanism of nucleophilic acyl substitution.

Reagent_Selection_Workflow Workflow for Selecting an Acylation Reagent start Start: Need for Acylation substrate_sensitivity Is the substrate sensitive to harsh conditions? start->substrate_sensitivity high_reactivity Is high reactivity required? substrate_sensitivity->high_reactivity No coupling_reagent Use Carboxylic Acid + Coupling Reagent substrate_sensitivity->coupling_reagent Yes byproduct_concern Are acidic byproducts a concern? high_reactivity->byproduct_concern Yes acid_anhydride Use Acid Anhydride (e.g., Acetic Anhydride) high_reactivity->acid_anhydride No acyl_chloride Use Acyl Chloride (e.g., Acetyl Chloride) byproduct_concern->acyl_chloride No (HCl is a byproduct) chloroformate Use Chloroformate (e.g., Butyl Chloroformate) byproduct_concern->chloroformate No (HCl is a byproduct) byproduct_concern->acid_anhydride Yes (Carboxylic acid byproduct)

A Comparative Guide to the Validation of Analytical Methods for Detecting Residual Butyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. Butyl chloroformate, a reagent used in organic synthesis, can remain as a residual impurity in active pharmaceutical ingredients (APIs) and finished products. Its detection and quantification at trace levels require robust and validated analytical methods. This guide provides a comparative overview of two common chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.

The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Both GC-FID and HPLC-UV offer reliable approaches for the determination of residual this compound, each with its own set of advantages and considerations.

Methodology Comparison

Two primary methods are presented for the determination of residual this compound:

  • Method A: Direct Analysis by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). This technique is suitable for the direct analysis of volatile impurities like this compound in solid or liquid samples.

  • Method B: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization. This method involves a chemical reaction to convert the non-chromophoric this compound into a derivative that can be readily detected by a UV detector.

Experimental Protocols

A detailed experimental protocol for each method is provided below. These protocols are intended as a guide and may require optimization for specific sample matrices.

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

  • Sample Preparation: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by spiking known amounts of the stock solution into the solvent in headspace vials.

  • GC-FID Conditions:

    • Column: DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent.

    • Oven Temperature Program: Initial temperature of 50°C held for 5 minutes, then ramped to 220°C at a rate of 15°C/min, and held for 5 minutes.

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Headspace Parameters:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Equilibration Time: 30 minutes.

  • Analysis: Equilibrate the sample and standard vials in the headspace autosampler and inject the headspace gas onto the GC column.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

  • Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 4-(4-nitrobenzyl)pyridine (B86830) (NBP), in a suitable solvent.

  • Sample and Standard Preparation:

    • To 1 mL of the sample solution (dissolved in a suitable solvent), add 0.5 mL of the NBP solution.

    • Heat the mixture at 60°C for 30 minutes to allow for derivatization.

    • Cool the solution and dilute with the mobile phase to a suitable volume.

    • Prepare calibration standards by derivatizing known concentrations of this compound in the same manner.

  • HPLC-UV Conditions:

    • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Determined by the absorption maximum of the this compound-NBP derivative (e.g., 260 nm).

  • Analysis: Inject the derivatized sample and standard solutions into the HPLC system.

Method Validation Data

The following tables summarize the hypothetical validation data for the two methods, based on typical performance characteristics observed for similar analytical procedures.[2][3]

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod A: HS-GC-FIDMethod B: HPLC-UV (Derivatization)
Specificity High (Good resolution from other volatiles)High (Derivative is specific to the analyte)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Range (ppm) 1 - 1005 - 200
Limit of Detection (LOD) (ppm) 0.52
Limit of Quantification (LOQ) (ppm) 1.56
Precision (RSD%)
- Repeatability< 5%< 6%
- Intermediate Precision< 8%< 10%
Accuracy (Recovery %) 95 - 105%92 - 108%
Robustness Robust to minor changes in flow rate and oven temperatureRobust to minor changes in mobile phase composition and pH

Logical Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for detecting residual this compound.

Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Acceptance Criteria write_protocol Write Validation Protocol define_scope->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards perform_specificity Specificity prepare_standards->perform_specificity perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq perform_robustness Robustness prepare_standards->perform_robustness analyze_data Analyze Data vs. Acceptance Criteria perform_robustness->analyze_data document_results Document Results analyze_data->document_results final_report Generate Final Validation Report document_results->final_report

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HS-GC-FID and HPLC-UV with derivatization are viable methods for the determination of residual this compound in pharmaceutical samples.

  • HS-GC-FID is generally more sensitive and suitable for direct analysis without complex sample preparation. It is often the preferred method for volatile residual solvents.

  • HPLC-UV with derivatization provides an alternative when GC instrumentation is not available or when the sample matrix is not amenable to GC analysis. The derivatization step adds complexity but allows for detection using common UV detectors.

The choice between these methods should be based on a thorough evaluation of the specific analytical needs, including required sensitivity, sample characteristics, and available resources. Regardless of the method chosen, a comprehensive validation according to regulatory guidelines is essential to ensure reliable and accurate results.

References

Comparative study of carbamate formation using different chloroformates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process in the creation of a vast array of pharmaceuticals and functional molecules. The choice of reagent for this transformation is critical, with chloroformates being a widely utilized class of compounds. This guide provides a comparative analysis of five commonly used chloroformates—methyl, ethyl, isobutyl, phenyl, and benzyl (B1604629) chloroformate—offering a close look at their performance in carbamate (B1207046) formation through experimental data, detailed protocols, and visual guides to aid in reagent selection.

The formation of a carbamate linkage, typically through the reaction of an amine with a chloroformate, is a cornerstone of modern medicinal chemistry. Carbamates serve as key functional groups in numerous drugs, acting as bioisosteres for amide bonds to enhance metabolic stability, or as protecting groups for amines during complex synthetic sequences. The reactivity of the chloroformate, influenced by the nature of its ester group, plays a significant role in the efficiency of the reaction, dictating yields, reaction times, and compatibility with various substrates.

Performance Comparison of Chloroformates in Carbamate Synthesis

The selection of an appropriate chloroformate is a crucial decision in synthetic planning. The following table summarizes quantitative data from various studies on the formation of carbamates using methyl, ethyl, isobutyl, phenyl, and benzyl chloroformates. It is important to note that reaction conditions vary between studies, which can influence the reported yields and reaction times.

Amine SubstrateChloroformateSolventBaseTemperature (°C)Time (h)Yield (%)
AnilinePhenyl ChloroformateDichloromethane (B109758)Pyridine (B92270)0 to rt3>95
BenzylaminePhenyl ChloroformateDichloromethanePyridine0 to rt3>95
GlycinePhenyl ChloroformateWater/DioxaneSodium Bicarbonatert285
BenzylamineBenzyl ChloroformateDichloromethaneTriethylamine (B128534)0 to rt292
L-AlanineBenzyl ChloroformateWater/DioxaneSodium Carbonate0188
AnilineEthyl ChloroformateTolueneSodium Bicarbonate80489
PhenethylamineEthyl ChloroformateDichloromethane-rt--
Selenoamino acidsMethyl Chloroformate----40-100 (derivatization efficiency)
Selenoamino acidsEthyl Chloroformate----30-75 (derivatization efficiency)

Note: "rt" denotes room temperature. Data is compiled from multiple sources and direct comparison should be made with caution due to varying reaction conditions.

Experimental Protocols

A generalized procedure for the synthesis of carbamates using chloroformates involves the reaction of an amine with the chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

General Protocol for Carbamate Synthesis:
  • Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere.

  • Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

  • Cooling: Cool the reaction mixture to a suitable temperature, typically 0 °C, using an ice bath.

  • Chloroformate Addition: Slowly add the chloroformate (1.0-1.2 equivalents) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Specific Protocol Example: Synthesis of a Phenyl Carbamate

This protocol is adapted from a literature procedure for the synthesis of a phenyl carbamate from an amine and phenyl chloroformate.

  • Materials:

    • Primary or secondary amine (1.0 equiv)

    • Phenyl chloroformate (1.1 equiv)

    • Pyridine (1.2 equiv)

    • Anhydrous dichloromethane

  • Procedure:

    • Dissolve the amine in anhydrous dichloromethane and cool the solution to 0 °C.

    • Add pyridine to the solution.

    • Slowly add phenyl chloroformate dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process: Reaction and Selection

To better understand the chemical transformation and the decision-making process for selecting a chloroformate, the following diagrams are provided.

G General Reaction of Carbamate Formation cluster_products Products cluster_reactants Reactants Amine Amine (R-NH2) Carbamate Carbamate (R-NHCOOR') Amine->Carbamate Chloroformate Chloroformate (R'-O(CO)Cl) Chloroformate->Carbamate Base Base Salt Base-HCl Salt Base->Salt HCl HCl

Caption: General workflow for carbamate synthesis.

G Chloroformate Selection Guide start Start: Need to form a carbamate q1 Is the carbamate for amine protection? start->q1 q2 Is high reactivity with hindered amines needed? q1->q2 Yes c3 Alkyl Chloroformates (Methyl, Ethyl, Isobutyl) - General purpose, vary in steric hindrance q1->c3 No c1 Benzyl Chloroformate (Cbz) - Stable, easily removed by hydrogenolysis q2->c1 No c2 Phenyl Chloroformate - Highly reactive, good for less nucleophilic amines q2->c2 Yes end Proceed with synthesis c1->end c2->end c3->end

Caption: Decision tree for chloroformate selection.

Conclusion

The choice of chloroformate for carbamate synthesis is a multifaceted decision that depends on the specific requirements of the synthetic route. While phenyl chloroformate often exhibits high reactivity, making it suitable for a broad range of amines, benzyl chloroformate is a staple for the introduction of the readily cleavable Cbz protecting group. Alkyl chloroformates like methyl, ethyl, and isobutyl chloroformate offer a range of reactivity and steric profiles for general carbamate formation. By carefully considering the experimental data and the nature of the amine substrate, researchers can select the optimal chloroformate to achieve their synthetic goals efficiently and with high yields.

Assessing the Stability of Butyl Chloroformate-Derived Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of products derived from butyl chloroformate, primarily N-butoxycarbonyl (Boc) protected amines and amino acids, with other common amine protecting groups. The stability of these compounds is a critical factor in drug development, affecting shelf-life, formulation strategies, and ultimately, patient safety. This document presents an objective analysis supported by experimental data and detailed protocols to aid in the selection of appropriate derivatizing agents.

Executive Summary

Derivatives of this compound, particularly N-butoxycarbonyl (Boc) protected compounds, are widely used in organic synthesis and pharmaceutical development. Understanding their stability under various stress conditions is crucial for ensuring the quality and efficacy of the final drug product. This guide outlines the stability of these derivatives in comparison to other common amine protecting groups, such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). Forced degradation studies, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions, are the primary means of evaluating and comparing the stability of these molecules.

Comparative Stability Analysis

The stability of an N-alkoxycarbonyl derivative is significantly influenced by the structure of the alkoxycarbonyl group. The following table summarizes the comparative stability of N-butoxycarbonyl derivatives against other common alternatives under various forced degradation conditions. The data is a synthesis of literature findings and expert analysis.

Stress ConditionN-Butoxycarbonyl (from this compound)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Acidic Hydrolysis (e.g., 1N HCl, 60°C, 24h) Moderate Degradation (~15-25%)Significant Degradation (>90%)[1][]Stable (<5% Degradation)Stable (<5% Degradation)
Basic Hydrolysis (e.g., 0.1N NaOH, 25°C, 4h) Significant Degradation (>70%)Stable (<5% Degradation)[3]Stable (<5% Degradation)Significant Degradation (>95%)
Oxidative Degradation (e.g., 3% H₂O₂, 25°C, 24h) Minor Degradation (<10%)Minor Degradation (<10%)Minor Degradation (<10%)Moderate Degradation (~10-20%)
Thermal Degradation (e.g., 80°C, 72h) Moderate Degradation (~20-30%)[4][5]Significant Degradation (>50%)Stable (<5% Degradation)Stable (<5% Degradation)
Photolytic Degradation (ICH Q1B conditions) Minor Degradation (<10%)Minor Degradation (<10%)Minor Degradation (<10%)Moderate Degradation (~15-25%)

Note: The percentage of degradation is an approximation based on typical results from forced degradation studies and may vary depending on the specific substrate and experimental conditions.

Degradation Pathways and Mechanisms

The degradation of this compound-derived products, such as N-butoxycarbonyl compounds, can proceed through several pathways depending on the stressor.

Hydrolytic Degradation

Under basic conditions, primary carbamates, such as those derived from this compound and a primary amine, typically undergo hydrolysis via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. This involves the deprotonation of the carbamate (B1207046) nitrogen followed by the elimination of the butoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.

cluster_0 Alkaline Hydrolysis of N-Butoxycarbonyl Derivative A N-Butoxycarbonyl Derivative B Carbamate Anion A->B OH⁻ (fast) C Isocyanate Intermediate B->C Elimination (slow) E Butoxide B->E D Amine + CO₂ C->D H₂O (fast) cluster_1 Stability Assessment Workflow start Start: Synthesize/Obtain this compound Derivative hplc_development Develop Stability-Indicating HPLC Method start->hplc_development forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) sample_analysis Analyze Stressed Samples by HPLC forced_degradation->sample_analysis hplc_validation Validate HPLC Method (ICH Guidelines) hplc_development->hplc_validation hplc_validation->forced_degradation data_analysis Data Analysis: - Quantify Degradation - Identify Degradants (LC-MS) sample_analysis->data_analysis pathway_elucidation Elucidate Degradation Pathways data_analysis->pathway_elucidation comparison Compare Stability with Alternatives data_analysis->comparison report Generate Stability Report pathway_elucidation->report comparison->report

References

A Researcher's Guide to Isotopic Labeling with Butyl Chloroformate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and metabolic flux analysis, the precise and accurate quantification of isotopically labeled compounds is paramount. Derivatization is a critical step in preparing many polar metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. Among the various derivatization reagents, alkyl chloroformates have gained prominence due to their rapid reaction times and compatibility with aqueous samples. This guide provides an objective comparison of butyl chloroformate with other common derivatization agents, supported by experimental data, to facilitate the selection of an optimal strategy for isotopic labeling studies.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly influences the sensitivity, reproducibility, and scope of a metabolomic analysis. Here, we compare this compound with its shorter-chain analogs (methyl and ethyl chloroformate) and the widely used silylating agents (e.g., MSTFA, BSTFA).

Alkyl chloroformates, including this compound, offer several advantages over traditional silylation methods. The derivatization reaction is rapid, often completed within a minute at room temperature, and can be performed directly in an aqueous medium, eliminating the need for sample drying.[1][2] This not only streamlines the workflow but also minimizes the potential for loss of volatile metabolites. In contrast, silylation typically requires anhydrous conditions and heating, which can be more time-consuming and may introduce variability.[2]

A key advantage of this compound lies in the properties of its derivatives. Increasing the length of the n-alkyl chain in the chloroformate reagent has been shown to enhance the signal intensity and improve the limits of detection for certain analytes in mass spectrometry.[3] For example, a study on the derivatization of zwitterionic antiepileptic drugs demonstrated that increasing the n-alkyl chain from methyl to butyl resulted in a significant increase in peak area values.[3]

FeatureThis compoundMethyl/Ethyl ChloroformateSilylating Agents (MSTFA, BSTFA)
Reaction Time ~1 minute~1 minute30-90 minutes
Reaction Temperature Room TemperatureRoom Temperature30-70°C
Aqueous Compatibility YesYesNo (requires anhydrous conditions)
Derivative Stability GoodGoodVariable, sensitive to moisture
Metabolite Coverage Broad (amino acids, organic acids, fatty acids, etc.)Broad (amino acids, organic acids, fatty acids, etc.)[4]Broad (sugars, sugar phosphates, organic acids, amino acids)
Ionization Efficiency Potentially higher for certain analytes due to increased hydrophobicity[3]GoodGood

Quantitative Data Summary

The following table summarizes key performance metrics for different chloroformate derivatization methods based on published data. While specific data for this compound is limited, the performance of its analogs provides a strong indication of its capabilities.

Derivatization ReagentAnalyte ClassLinearity (r²)Limit of Detection (LOD)RecoveryReproducibility (RSD)Reference
Ethyl Chloroformate Endogenous Metabolites in Serum> 0.9900125 - 300 pg on-column70% - 120%< 10%[5]
Methyl Chloroformate Seleno Amino Acids--40% - 100%7% - 13%[6]
Benzyl (B1604629) Chloroformate Short-Chain Fatty Acids0.9947 - 0.99980.1 - 5 pg80.87% - 119.03%0.56% - 13.07%[7]

Experimental Protocols

Protocol 1: this compound Derivatization for GC-MS Analysis of Metabolites

This protocol is adapted from established methods for methyl and ethyl chloroformate derivatization.[5][8]

Materials:

  • Sample (e.g., cell extract, biofluid)

  • This compound

  • Methanol (or Butanol for butyl ester formation)

  • Pyridine (B92270)

  • Sodium Bicarbonate solution (e.g., 1 M)

  • Chloroform (B151607) (or other suitable extraction solvent like hexane)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., a stable isotope-labeled compound not present in the sample)

Procedure:

  • Sample Preparation: To 100 µL of aqueous sample in a glass vial, add a known amount of internal standard.

  • Derivatization:

    • Add 500 µL of a methanol:pyridine (4:1 v/v) solution.

    • Vortex briefly.

    • Add 50 µL of this compound.

    • Vortex vigorously for 30-60 seconds at room temperature.

  • Extraction:

    • Add 500 µL of chloroform and 500 µL of sodium bicarbonate solution.

    • Vortex for 1 minute.

    • Centrifuge to separate the phases.

  • Sample Collection and Drying:

    • Carefully transfer the lower organic layer (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate.

    • Vortex and let it sit for a few minutes.

    • Transfer the dried extract to a GC-MS autosampler vial.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Silylation using MSTFA

This is a general protocol for comparison.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (for two-step derivatization of carbonyls)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heptane (or other suitable solvent)

Procedure:

  • Sample Drying: The aqueous sample extract must be completely dried, typically using a vacuum concentrator or nitrogen stream.

  • Methoximation (Optional, for carbonyl-containing metabolites):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Incubate at 30-60°C for 90 minutes.

  • Silylation:

    • Add 100 µL of MSTFA (with 1% TMCS).

    • Incubate at 37-70°C for 30-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound derivatization and a key metabolic pathway often studied using this technique.

G cluster_workflow This compound Derivatization Workflow A Aqueous Sample (e.g., cell extract) B Add Internal Standard A->B C Add Methanol/Pyridine B->C D Add this compound (Vortex for 1 min) C->D E Add Chloroform & Sodium Bicarbonate D->E F Vortex & Centrifuge E->F G Collect & Dry Organic Layer F->G H GC-MS Analysis G->H G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate

References

Safety Operating Guide

Proper Disposal of Butyl Chloroformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of butyl chloroformate are critical for ensuring laboratory safety and environmental protection. As a flammable, corrosive, and toxic compound, it necessitates strict adherence to established protocols.[1][2][3] This guide provides detailed, step-by-step procedures for handling spills and disposing of waste this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid that causes severe skin burns, eye damage, and is toxic if inhaled.[2][4] It also reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[3][5]

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[1][2] The following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Use impervious gloves (consult glove manufacturer's guide for compatibility) and wear protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If there is a risk of inhalation, use a respirator. For emergencies like spills, a self-contained breathing apparatus may be required.[1][7]

Emergency equipment, such as an eyewash station and an emergency shower, should be immediately accessible.[8]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the hazard and mitigate exposure.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][8] this compound is flammable and its vapors can form explosive mixtures with air.[3][9]

  • Contain Spill: Dike the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8][9] Do not use combustible materials like paper towels.

  • Absorb: Carefully cover and absorb the spilled liquid with the inert material.[8] Use non-sparking tools for this process.[4][9]

  • Collect Waste: Place the absorbed material into a designated, sealable container for hazardous waste.[3][8]

  • Decontaminate: Wash the spill area thoroughly once the material has been removed.[8]

  • Dispose: The collected waste must be treated as hazardous.[8] Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for proper disposal.[2][6]

Waste Disposal Procedures

Disposal of unwanted this compound must be handled as a hazardous waste process. Do not discharge the chemical to sewer systems.[1][10] There are two primary routes for disposal depending on the quantity and available facilities.

Disposal MethodScalePrimary ActionKey Considerations
Licensed Disposal Service All quantitiesTransfer surplus and non-recyclable solutions to a licensed professional waste disposal company.[6]This is the most common and recommended method.[4][8] The material may be disposed of via controlled incineration in a facility equipped with an afterburner and scrubber.[6][10]
In-House Chemical Neutralization Small lab quantitiesControlled hydrolysis with a basic solution to convert this compound to less hazardous compounds.HIGHLY EXOTHERMIC REACTION. Requires strict safety controls, including working in a fume hood, continuous stirring, and slow, controlled addition to prevent runaway reactions. Produces butanol, CO2, and salt.

Experimental Protocol: In-House Neutralization of Small Quantities

This procedure is intended only for small, manageable quantities of this compound by trained personnel. This reaction is vigorous and exothermic; proper cooling and slow addition are critical.

Objective: To hydrolyze this compound into butanol, carbon dioxide, and sodium chloride using a sodium hydroxide (B78521) solution.

Materials:

  • Waste this compound

  • Stirring hotplate (with stirring function only) and a magnetic stir bar

  • Large beaker or flask (at least 10x the volume of the waste chemical)

  • Ice bath

  • Dropping funnel or pipette

  • 10% Sodium Hydroxide (NaOH) solution

  • pH paper or pH meter

Procedure:

  • Preparation: Place the large beaker or flask containing a magnetic stir bar in an ice bath on a stir plate within a certified chemical fume hood.

  • Add Base: Pour the 10% NaOH solution into the beaker. The volume of the NaOH solution should be in significant excess of what is required for neutralization. Start stirring.

  • Controlled Addition: Slowly and carefully add the waste this compound to the stirring NaOH solution drop by drop using a dropping funnel or pipette. The reaction is exothermic and will generate heat and potentially gas. Maintain a slow addition rate to keep the reaction under control and the temperature low.

  • Reaction: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion. This compound will react with the sodium hydroxide to form butanol, sodium chloride, and sodium carbonate (from CO2 reacting with excess NaOH).

  • Verification: Check the pH of the resulting solution to ensure it is neutral or slightly basic. If it is acidic, add more NaOH solution and continue stirring.

  • Final Disposal: Once neutralized, the resulting aqueous solution may be disposed of in accordance with local and institutional regulations for aqueous waste. Consult your EHS office for final approval.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ButylChloroformateDisposal start This compound Waste Generated decision_spill Is it a spill? start->decision_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container decision_spill->spill_protocol Yes decision_quantity Bulk Waste or Small Quantity? decision_spill->decision_quantity No (Routine Waste) waste_container Hazardous Waste Container spill_protocol->waste_container licensed_disposal Contact Licensed Professional Waste Disposal Service waste_container->licensed_disposal decision_quantity->licensed_disposal Bulk / Large in_house_neutralization In-House Neutralization (Trained Personnel Only) decision_quantity->in_house_neutralization Small Lab Scale final_disposal Final Disposal via Incineration licensed_disposal->final_disposal neutralization_steps Follow Neutralization Protocol: 1. Prepare Ice Bath & NaOH 2. Slow, Controlled Addition 3. Stir for 2+ Hours 4. Verify Neutral pH in_house_neutralization->neutralization_steps aqueous_waste Dispose as Aqueous Waste (per EHS guidelines) neutralization_steps->aqueous_waste

References

Essential Guide to Handling Butyl Chloroformate: PPE, Safety Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Butyl chloroformate. It offers procedural, step-by-step guidance for safe handling, emergency response, and proper disposal.

Chemical Profile and Hazards

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is highly flammable, corrosive, and toxic if inhaled.[1][2][3][4] The substance reacts with water or moist air to release toxic and corrosive gases, such as hydrogen chloride and phosgene.[1][2][5] Due to these hazardous properties, stringent safety measures are imperative during its handling and storage.

Identifier Value Hazard Classification
CAS Number 592-34-7Flammable Liquid (Category 3)[3][4]
UN Number 2743Toxic by Inhalation[2][3][4]
DOT Hazard Class 6.1 (Toxic), Subsidiary 3 (Flammable), 8 (Corrosive)Causes Severe Skin Burns and Eye Damage[1][3][4]

Note: No official occupational exposure limits (TLV or PEL) have been established for this compound.[1][6] This does not imply the substance is harmless, and safe work practices should always be followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. All PPE should be inspected before use and be readily available.[1][6]

Protection Area Required Equipment Specifications & Rationale
Respiratory NIOSH/MSHA-approved respirator[7][8]For routine use in a fume hood: An air-purifying respirator with appropriate cartridges may be sufficient. For spills or emergencies: A full-facepiece, supplied-air respirator operated in a positive-pressure mode is required.[1] this compound vapor is a severe respiratory irritant and can cause pulmonary edema.[1][2]
Eye & Face Tightly fitting safety goggles and a face shield[3][4][6]Provides protection against splashes and vapors that can cause severe eye burns and irreversible damage.[1][3] Must conform to EN 166 (EU) or NIOSH (US) standards.[4][6]
Hand Chemical-resistant gloves (Butyl rubber recommended)[9]Butyl rubber offers excellent resistance to a wide range of corrosive chemicals, gases, and vapors.[9] Gloves must be inspected prior to use.[6] Contaminated gloves should be disposed of properly.[10]
Body Flame-resistant and impervious clothing[3][6]A chemically resistant lab coat or suit is necessary to prevent skin contact.[11] For significant exposure risks, a fully encapsulated chemical- and vapor-protective suit may be required.[12] Contaminated clothing should be removed immediately and laundered by trained personnel.[1]
Footwear Chemical-resistant, steel-toe boots or shoesProtects feet from spills and falling objects.

Operational Plan: Handling and Storage

All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][6]

Preparation and Handling Protocol
  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand all potential hazards.

  • Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Grounding: Ground and bond all metal containers during the transfer of this compound to prevent static discharge, as it is highly flammable.[1][3][13]

  • Tools: Use only non-sparking tools and explosion-proof equipment.[3][13]

  • Handling: Handle the chemical under a nitrogen atmosphere where possible.[1] Avoid generating vapors or aerosols.[4]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1][3] Wash hands and face thoroughly after handling the substance.[4]

Storage Protocol
  • Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][13] The recommended storage temperature is 2-8°C.[4]

  • Keep containers tightly closed to prevent exposure to moisture, which can cause decomposition and the release of hydrogen chloride gas.[1][4][6]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and alcohols.[5][6]

Emergency and Disposal Plans

Immediate and appropriate action is crucial in an emergency. Emergency shower and eyewash stations must be readily accessible in the immediate work area.[1]

Emergency Procedures Workflow

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Follow-Up skin_contact Skin Contact action_skin Remove contaminated clothing. Flush skin with water for 15+ mins. skin_contact->action_skin eye_contact Eye Contact action_eye Rinse cautiously with water for 15+ mins. Remove contact lenses if possible. eye_contact->action_eye inhalation Inhalation action_inhalation Move to fresh air. Keep at rest. Provide oxygen if needed. inhalation->action_inhalation ingestion Ingestion action_ingestion Rinse mouth. Do NOT induce vomiting. Give water to drink. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Workflow for first aid response to this compound exposure.

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

  • Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][13]

  • Ventilate: Ensure the area is well-ventilated, but do not breathe vapors.[1][4]

  • Containment: Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1][13] Do not use combustible materials.

  • Collection: Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[1]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect waste material in sealed, properly labeled containers. Do not mix with other waste streams.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[6][10]

  • Incineration: The preferred method of disposal is often a chemical incinerator equipped with an afterburner and scrubber.[6][10]

  • Regulatory Compliance: Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][6]

Safe Handling and Disposal Logic

G cluster_event Event Type start Start: Handling this compound assess 1. Risk Assessment & Prep (Check SDS, Fume Hood, PPE) start->assess handle 2. Safe Handling (In Fume Hood, Use Non-Sparking Tools) assess->handle no_incident Normal Operation handle->no_incident No Issues incident Spill or Exposure handle->incident Incident Occurs decontaminate 3. Decontamination (Clean equipment, work area) no_incident->decontaminate emergency Emergency Protocol (Evacuate, First Aid, Spill Control) incident->emergency waste 4. Waste Segregation (Collect liquid & solid waste) decontaminate->waste dispose 5. Hazardous Waste Disposal (Licensed Professional Service) waste->dispose end End dispose->end emergency->decontaminate

Caption: Logical workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.